1-(4-methoxyphenyl)-N-methylethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUDSVJQKGZSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389421 | |
| Record name | 1-(4-methoxyphenyl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41684-13-3 | |
| Record name | 1-(4-methoxyphenyl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(4-methoxyphenyl)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-methoxyphenyl)-N-methylethanamine physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-methoxyphenyl)-N-methylethanamine
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of this compound, a compound also widely known in scientific and regulatory literature as para-Methoxymethamphetamine (PMMA). This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth data on its molecular structure, physicochemical properties, spectroscopic profile, and analytical methodologies. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. All data and claims are substantiated with citations from authoritative sources.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is a substituted phenethylamine with a methoxy group on the para position of the phenyl ring and a methyl group on the amine.
-
IUPAC Name: 1-(4-methoxyphenyl)-N-methylpropan-2-amine[1][2]
-
Common Synonyms: para-Methoxymethamphetamine (PMMA), 4-Methoxy-N-methylamphetamine (4-MMA)[1]
-
CAS Number: 41684-13-3 (Free Base)[3], 22331-70-0 (Free Base)[1][4], 3398-68-3 (Hydrochloride Salt)[5]
-
InChI Key: UGFMBZYKVQSQFX-UHFFFAOYSA-N[1]
The structural characteristics—specifically the position of the methoxy group and the N-methylation—are critical determinants of its chemical reactivity and biological activity.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound govern its solubility, absorption, distribution, and stability. The data presented below has been aggregated from various chemical databases and supplier specifications. The hydrochloride salt is common for this compound, as it typically confers greater stability and water solubility.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Weight | 179.26 g/mol | 215.7 g/mol | [1][2][4] |
| Appearance | - | Solid | |
| Melting Point | Not Available | 177-178 °C | [4] |
| XLogP3-AA | 1.7 | - | [6] |
| Hydrogen Bond Donor Count | 1 | - | [6] |
| Hydrogen Bond Acceptor Count | 2 | - | [6] |
| Topological Polar Surface Area | 21.3 Ų | - | [6] |
| Solubility | Soluble in methanol and chloroform. | Very soluble in water and methanol. | [4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
~3300-3400 cm⁻¹: N-H stretch (secondary amine).
-
~2950-3100 cm⁻¹: C-H stretches (aromatic and aliphatic).
-
~1610, 1512 cm⁻¹: C=C aromatic ring stretches.
-
~1246 cm⁻¹: Asymmetrical C-O-C stretch (aryl ether).
-
~1025 cm⁻¹: Symmetrical C-O-C stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework.
-
¹H NMR (predicted):
-
~7.1 ppm (d, 2H): Aromatic protons ortho to the ethylamine group.
-
~6.8 ppm (d, 2H): Aromatic protons ortho to the methoxy group.
-
~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
~2.5-3.0 ppm (m, 1H): Methine proton (CH).
-
~2.4 ppm (s, 3H): N-methyl (-NCH₃) protons.
-
~1.1 ppm (d, 3H): Methyl (-CH₃) protons of the ethylamine chain.
-
-
¹³C NMR (predicted):
-
~158 ppm: Aromatic carbon attached to the methoxy group.
-
~130-132 ppm: Quaternary aromatic carbon.
-
~128-130 ppm: Aromatic CH carbons ortho to the ethylamine group.
-
~114 ppm: Aromatic CH carbons ortho to the methoxy group.
-
~55 ppm: Methoxy carbon.
-
Aliphatic carbons: Resonances for the three aliphatic carbons would appear in the upfield region of the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺): 179.26 m/z.
-
Major Fragments: Fragmentation would likely occur via benzylic cleavage, leading to characteristic ions.
Synthesis Pathways
Understanding the synthesis of this compound is vital for impurity profiling and process development. A common and efficient method is the reductive amination of 4-methoxyphenylacetone.
Caption: Reductive amination synthesis pathway.
This two-step, one-pot reaction involves the initial formation of an imine intermediate by reacting the ketone with methylamine, followed by in-situ reduction to the final secondary amine product. The choice of reducing agent (e.g., sodium borohydride, catalytic hydrogenation) is critical as it can influence yield and purity.
Analytical Methodologies
The accurate detection and quantification of this compound are paramount in research, forensic, and quality control settings. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its high sensitivity and specificity.
General Analytical Workflow
Caption: General workflow for GC-MS analysis.
Detailed GC-MS Protocol
This protocol provides a robust method for the analysis of this compound.
-
Sample Preparation (Justification):
-
Objective: To isolate the analyte from the matrix and concentrate it.
-
Protocol: Perform a liquid-liquid extraction. Adjust the aqueous sample to a basic pH (>10) to ensure the amine is in its free base form. Extract with a non-polar organic solvent like ethyl acetate or dichloromethane. The basic pH deprotonates the amine, increasing its partition into the organic layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known small volume of a suitable solvent (e.g., methanol) for injection.
-
-
Chromatographic Separation (Justification):
-
Objective: To separate the analyte from other components before it enters the mass spectrometer.
-
Instrument: Gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is ideal for separating compounds of this class based on their boiling points and polarity.
-
Injection: 1 µL injection in splitless mode to maximize sensitivity.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Rationale: This temperature program provides good separation of the analyte from potential contaminants while ensuring it elutes in a reasonable time with good peak shape.
-
-
-
Mass Spectrometric Detection (Justification):
-
Objective: To generate a mass spectrum for identification and to quantify the analyte.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust method that produces reproducible fragmentation patterns suitable for library matching.
-
Scan Mode: Full scan mode (e.g., 40-550 m/z) for initial identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring characteristic ions.
-
Safety and Regulatory Information
This compound is a substance with significant physiological effects and is regulated in many jurisdictions.
-
Hazard Classification (GHS):
-
Biological Activity: It is a stimulant and psychedelic drug.[5] It acts as a serotonin-norepinephrine releasing agent and a potent monoamine oxidase inhibitor (MAOI).[1]
-
Regulatory Status: In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[2][5]
Professionals handling this substance must use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and work in a well-ventilated fume hood.
References
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ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).[Link]
-
PubChem. 1-(4-Methoxyphenyl)ethanamine.[Link]
-
PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine.[Link]
-
Wikipedia. 5-MeO-T-NB3OMe.[Link]
-
PubChem. (E)-1-(4-methoxyphenyl)-N-phenylmethoxymethanimine.[Link]
- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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Wikipedia. para-Methoxymethamphetamine.[Link]
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Trulia. 5899 Case Rd, North Ridgeville, OH 44039.[Link]
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PubChem. amine.[Link]
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PubChem. 4-Methoxymethamphetamine.[Link]
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SWGDrug. p-METHOXYMETHAMPHETAMINE.[Link]
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An In-Depth Technical Guide to the Structural Elucidation of 1-(4-methoxyphenyl)-N-methylethanamine (PMMA)
Introduction
1-(4-methoxyphenyl)-N-methylethanamine, more commonly known in forensic and clinical settings as para-Methoxymethamphetamine (PMMA), is a psychoactive substance of the amphetamine class.[1] Its structural similarity to more widely known compounds like MDMA and methamphetamine, combined with a delayed onset of effects and higher toxicity, has led to numerous accidental overdoses and fatalities.[2] Consequently, the unambiguous structural elucidation of PMMA in seized materials or biological samples is of paramount importance for law enforcement, forensic toxicologists, and public health professionals.
This guide provides a comprehensive, multi-technique approach to the structural confirmation of PMMA. We will move beyond procedural lists to explore the causal logic behind the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. The synergy of these orthogonal techniques provides a self-validating system, ensuring the highest degree of confidence in the identification of the molecular structure.
Molecular Identity and Physicochemical Properties
A foundational step in any structural elucidation is the compilation of basic molecular data. This information governs the selection of appropriate analytical techniques and predicts the compound's behavior within various instrumental systems.
-
IUPAC Name: 1-(4-methoxyphenyl)-N-methylpropan-2-amine[1]
-
Common Names: para-Methoxymethamphetamine, PMMA, 4-Methoxy-N-methylamphetamine[1]
-
Molecular Formula: C₁₁H₁₇NO[1]
-
Molecular Weight: 179.26 g/mol [1]
Below is a two-dimensional representation of the PMMA structure, which forms the hypothesis to be tested by the subsequent spectroscopic analyses.
Caption: 2D structure of this compound (PMMA).
Mass Spectrometry: The Molecular Blueprint
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC), is the workhorse for the initial identification of volatile and semi-volatile compounds like PMMA. Its power lies in providing two critical pieces of information: the molecular weight of the compound and a reproducible fragmentation pattern that serves as a molecular fingerprint.
Causality in Method Selection
We select Electron Ionization (EI) as the ionization method because it is a high-energy technique that induces predictable and extensive fragmentation. This is ideal for building a library-searchable spectrum and for deducing structural components from the resulting fragments. GC is the preferred separation technique due to the thermal stability and volatility of PMMA in its freebase form.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
If the sample is in salt form (e.g., hydrochloride), dissolve it in methanol.
-
Perform a liquid-liquid extraction. Basify the solution with a suitable base (e.g., 1M NaOH) to a pH > 10 to convert the amine salt to its freebase.
-
Extract the freebase into an immiscible organic solvent like ethyl acetate or chloroform.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate if necessary.
-
Dilute to an appropriate concentration (e.g., 10-100 µg/mL) in the same solvent for injection.
-
-
Instrumentation and Parameters: [3]
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Transfer Line Temperature: 280°C.
-
Data Interpretation: Decoding the Fragments
The EI mass spectrum of PMMA provides a wealth of structural information. The molecular ion (M⁺˙) is expected at m/z 179, confirming the molecular weight. The most significant fragmentation pathway is the alpha-cleavage (β-cleavage to the ring), which is characteristic of N-alkylated phenethylamines.
Caption: Key EI-MS Fragmentation Pathways for PMMA.
Table 1: Characteristic Mass Fragments of PMMA
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Significance |
| 179 | [C₁₁H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [CH₃O-C₆H₄-CH₂]⁺ | Methoxybenzyl cation, indicative of the substituted aromatic ring. |
| 58 | [CH(CH₃)=N⁺H(CH₃)] | Base peak resulting from alpha-cleavage. Confirms the N-methylethanamine side chain. |
The presence of the molecular ion at m/z 179 and, most critically, the base peak at m/z 58, provides very strong evidence for the PMMA structure. The m/z 121 fragment confirms the methoxy-substituted benzyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic Connectivity
While MS provides the pieces of the puzzle, NMR spectroscopy reveals how they are connected. ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule, confirming isomerism, and providing a definitive structural proof.
Causality in Method Selection
¹H NMR is used to identify the types and number of protons and their neighboring environments through chemical shift, integration, and spin-spin coupling. ¹³C NMR complements this by determining the number of unique carbon environments. Together, they leave no ambiguity about the atomic arrangement.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% Tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm Broadband Observe (BBO) probe.
-
¹H NMR Acquisition:
-
Acquire at 400 MHz.
-
Use a standard single-pulse sequence (zg30).
-
Set spectral width to ~16 ppm, centered at ~6 ppm.
-
Acquire 16-64 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire at 101 MHz.
-
Use a proton-decoupled pulse sequence (zgpg30).
-
Set spectral width to ~240 ppm, centered at ~120 ppm.
-
Acquire 1024 or more scans with a relaxation delay of 2 seconds.
-
-
Data Interpretation: Assigning the Spectrum
The following tables outline the predicted chemical shifts and assignments for PMMA. These predictions are based on established principles of NMR spectroscopy and comparison with structurally similar compounds.[4]
Table 2: Predicted ¹H NMR Data for PMMA (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.15 | Doublet | 2H | Ar-H (ortho to CH₂) | Protons on the aromatic ring adjacent to the ethylamine group. |
| ~ 6.85 | Doublet | 2H | Ar-H (ortho to OCH₃) | Protons on the aromatic ring adjacent to the methoxy group, shifted upfield by its electron-donating effect.[4] |
| ~ 3.80 | Singlet | 3H | O-CH ₃ | Methoxy group protons, a characteristic singlet.[4] |
| ~ 2.80 - 2.95 | Multiplet | 1H | Ar-CH₂-CH | Methine proton on the ethylamine chain. |
| ~ 2.60 - 2.75 | Multiplet | 2H | Ar-CH ₂ | Methylene protons adjacent to the aromatic ring. |
| ~ 2.45 | Singlet | 3H | N-CH ₃ | N-methyl group protons. |
| ~ 1.10 | Doublet | 3H | CH-CH ₃ | Methyl group protons on the ethylamine chain, split by the adjacent methine proton.[4] |
Table 3: Predicted ¹³C NMR Data for PMMA (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158.5 | C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group.[4] |
| ~ 132.0 | Ar-C (ipso) | Quaternary aromatic carbon attached to the ethylamine side chain. |
| ~ 129.5 | Ar-C H (ortho to CH₂) | Aromatic carbons adjacent to the side chain. |
| ~ 113.8 | Ar-C H (ortho to OCH₃) | Aromatic carbons adjacent to the methoxy group, shielded.[4] |
| ~ 58.0 | Ar-CH₂-C H | Methine carbon of the side chain. |
| ~ 55.2 | O-C H₃ | Methoxy group carbon.[4] |
| ~ 44.0 | Ar-C H₂ | Methylene carbon of the side chain. |
| ~ 34.0 | N-C H₃ | N-methyl carbon. |
| ~ 21.0 | CH-C H₃ | Methyl carbon of the side chain. |
The combination of these ¹H and ¹³C signals, with their specific chemical shifts, multiplicities, and integrations, provides an unambiguous confirmation of the entire molecular skeleton of PMMA.
Infrared (IR) Spectroscopy: Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For PMMA, it serves to confirm the presence of the aromatic ring, the ether linkage, the secondary amine, and the aliphatic C-H bonds.
Causality in Method Selection
The choice of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is based on convenience and efficiency. ATR requires minimal sample preparation for liquids or solids and provides high-quality, reproducible spectra.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply pressure to ensure good contact. Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
Data Interpretation: Vibrational Fingerprints
The IR spectrum of PMMA will display several characteristic absorption bands.
Table 4: Key IR Absorption Bands for PMMA
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| ~ 1610, 1515 | C=C Stretch | Aromatic Ring |
| 1250 - 1240 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |
| 1040 - 1030 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |
| ~ 3350 - 3300 | N-H Stretch | Secondary Amine (may be weak or absent)[5] |
The strong band around 1240-1250 cm⁻¹ is particularly diagnostic for the aryl ether functionality. The combination of aromatic and aliphatic C-H stretches confirms the core structure. The N-H stretch for a secondary amine can sometimes be weak, but its presence or absence should be noted.
Integrated Analytical Workflow: A Triad of Confirmation
Caption: Integrated workflow for the structural elucidation of PMMA.
This workflow demonstrates a robust scientific process. GC-MS provides the initial, high-confidence hypothesis of PMMA's identity. FTIR rapidly confirms the presence of the expected functional groups. Finally, NMR delivers the definitive, high-resolution proof of the atomic connectivity, distinguishing PMMA from any potential structural isomers and solidifying the elucidation.
Conclusion
References
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PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023, December 1). 5-MeO-T-NB3OMe. Retrieved from [Link]
-
MD Topology. (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of N-methylethanamine. Retrieved from [Link]
-
SWGDrug. (n.d.). p-METHOXYMETHAMPHETAMINE. Retrieved from [Link]
-
De Letter, E. A., et al. (2002). Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(12), 1134-1141. Abstract retrieved from [Link]
-
Lin, H. R., et al. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. Molecules, 27(3), 850. Retrieved from [Link]
-
De Letter, E. A., et al. (2002). Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. PubMed. Retrieved from [Link]
-
Wikipedia. (2023, November 27). para-Methoxymethamphetamine. Retrieved from [Link]
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- 5. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to para-Methoxy-N-methylamphetamine (PMMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Chemical Identity
The compound of interest, commonly known in scientific and law enforcement literature as para-Methoxy-N-methylamphetamine (PMMA), is a synthetic molecule of the amphetamine class. It is crucial to begin this guide by clarifying a point of potential confusion in its nomenclature. While the systematic name 1-(4-methoxyphenyl)-N-methylethanamine accurately describes the structure of PMMA, searches for this name can sometimes lead to a different, though structurally related, compound: 1-(4-methoxyphenyl)-N-methylmethanamine.[1] The latter is a benzylamine derivative and possesses different properties. This guide will focus exclusively on the former, the more widely studied and psychoactive substance, PMMA.
The correct IUPAC name for PMMA is 1-(4-methoxyphenyl)propan-2-amine , which is then N-methylated. For clarity and consistency with the majority of the scientific literature, the acronym PMMA will be used throughout this guide.
Chemical and Physical Properties
A summary of the key chemical and physical properties of PMMA is provided in the table below. This information is essential for researchers working with this compound in a laboratory setting, from designing experiments to ensuring proper storage and handling. The hydrochloride salt is a common form in which this compound is supplied for research purposes.[2]
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)-N-methylpropan-2-amine | IUPAC |
| Common Synonyms | para-Methoxy-N-methylamphetamine, 4-Methoxy-N-methylamphetamine, 4-MeO-MA | SWGDrug[3] |
| Molecular Formula | C11H17NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem |
| CAS Number | 3398-68-3 | SWGDrug[3] |
| Appearance | Typically a white or off-white solid in its hydrochloride salt form | Sigma-Aldrich[2] |
Synthesis of PMMA
The most cited method for the synthesis of PMMA in clandestine settings, and therefore of significant interest to forensic chemists, is the Leuckart reaction .[4] This method is also used for the synthesis of its analogue, para-methoxyamphetamine (PMA).[4] The synthesis of PMMA typically starts from anethole, a readily available compound found in anise and fennel oils.[5] This is often chosen as an alternative to safrole, the precursor for MDMA, due to stricter regulations on safrole's availability.[5]
The general workflow for the Leuckart synthesis of PMMA can be visualized as a two-step process:
Caption: Generalized workflow of the Leuckart synthesis of PMMA.
Detailed Experimental Protocol: Leuckart Synthesis of PMMA (Illustrative)
The following protocol is an illustrative example based on the principles of the Leuckart reaction as described in the literature for related compounds.[4] This information is for academic and research purposes only. The synthesis of PMMA is illegal in many jurisdictions.
-
Oxidation of Anethole: Anethole is first oxidized to 4-methoxyphenylacetone (P2P-OMe). This can be achieved using various oxidizing agents.
-
Leuckart Reaction:
-
4-methoxyphenylacetone is mixed with an excess of formamide or a mixture of formamide and formic acid.
-
The mixture is heated to a high temperature (typically 160-190°C) for several hours. This step results in the formation of the N-formyl intermediate of PMMA.
-
-
Hydrolysis:
-
The reaction mixture is cooled, and the N-formyl intermediate is hydrolyzed by heating with a strong acid, such as hydrochloric acid.
-
This step removes the formyl group to yield the primary amine, PMMA.
-
-
Purification: The final product is then purified, often through a series of extractions and crystallization, to yield PMMA hydrochloride.
Pharmacological Profile
PMMA exerts its effects primarily through its interaction with the serotonergic system.[5] However, its pharmacological profile is distinct from that of MDMA, which can lead to dangerous consequences for unsuspecting users.[5]
Mechanism of Action
PMMA's primary mechanism of action is as a potent serotonin releasing agent .[6] It also inhibits the reuptake of serotonin, leading to a significant increase in the extracellular concentration of this neurotransmitter.[6] Additionally, PMMA is a potent inhibitor of monoamine oxidase A (MAO-A) .[5] This dual action of releasing serotonin and preventing its breakdown can lead to a dangerously high level of synaptic serotonin, a condition known as serotonin syndrome.
The interaction of PMMA with the dopaminergic and noradrenergic systems is less pronounced compared to its effects on serotonin.[5]
Caption: Simplified diagram of PMMA's primary mechanism of action on the serotonergic system.
Pharmacokinetics and Metabolism
Studies in rats have shown that PMMA is rapidly absorbed and distributed throughout the body, with the highest concentrations found in the lungs.[7] It readily crosses the blood-brain barrier.[7] The plasma half-life of PMMA in rats is approximately one hour.[7]
The primary metabolic pathway for PMMA is O-demethylation to its active metabolite, para-methoxyamphetamine (PMA), a reaction catalyzed by the cytochrome P450 enzyme CYP2D6 .[6] This enzyme is known for its genetic polymorphism in humans, which can lead to significant inter-individual differences in the metabolism and toxicity of PMMA.[6] Individuals who are "poor metabolizers" may experience higher and more prolonged plasma concentrations of PMMA, increasing the risk of adverse effects.[6]
Analytical Methodologies
The accurate identification and quantification of PMMA in biological samples and seized materials are crucial for clinical and forensic toxicology. Several analytical techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and reliable method for the identification of PMMA.[4] The sample is first extracted and then derivatized before being injected into the gas chromatograph. The compound is separated based on its volatility and then fragmented and detected by the mass spectrometer, providing a unique "fingerprint" for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of PMMA, particularly for its quantification in biological fluids.[3] HPLC can be coupled with various detectors, such as a diode-array detector (DAD) or a mass spectrometer (LC-MS), to provide both qualitative and quantitative data.[3]
Sample Preparation for Analysis
A general protocol for the extraction of PMMA from a biological matrix (e.g., urine) for instrumental analysis is outlined below:
-
Sample Collection: A urine sample is collected.
-
Hydrolysis (if necessary): For conjugated metabolites, an enzymatic or acid hydrolysis step may be required.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE):
-
The sample is alkalinized to a pH of approximately 9-10.
-
The PMMA is extracted into an organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Alternatively, the sample can be passed through an SPE cartridge to isolate the analyte of interest.
-
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for injection into the analytical instrument.
Caption: A generalized workflow for the analysis of PMMA in biological samples.
Toxicology and Clinical Effects
PMMA is significantly more toxic than MDMA.[8] Its onset of action is slower, which can lead users to take additional doses, believing the initial dose was ineffective.[8] This can rapidly lead to a dangerous overdose. The combination of potent serotonin release and MAO-A inhibition can result in severe serotonin syndrome, characterized by hyperthermia, agitation, seizures, and cardiovascular collapse.[5][8] Rapid and significant increases in body temperature are a major cause of death in PMMA-related fatalities.[5]
Conclusion
para-Methoxy-N-methylamphetamine (PMMA) is a potent and dangerous synthetic drug with a complex pharmacological profile. A clear understanding of its chemical identity, synthesis, mechanism of action, metabolism, and analytical detection is essential for researchers, clinicians, and forensic scientists. The potential for confusion with other substances and its high toxicity underscore the importance of accurate identification and the dissemination of reliable scientific information.
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An In-depth Technical Guide to the Core Characteristics of para-Methoxy-N-methylamphetamine (PMMA)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of para-methoxy-N-methylamphetamine (PMMA), a synthetic molecule of significant interest in the fields of toxicology, pharmacology, and forensic science. This document moves beyond a surface-level overview to deliver a technical analysis of its chemical properties, pharmacological actions, and the analytical methodologies required for its detection and quantification.
Introduction and Regulatory Status
para-Methoxy-N-methylamphetamine (also known as 4-methoxy-N-methylamphetamine or 4-MMA) is a synthetic stimulant and serotonergic drug of the amphetamine class.[1] It is the 4-methoxy analogue of methamphetamine and is structurally related to para-methoxyamphetamine (PMA).[1] Due to its high potential for abuse and significant toxicity, often leading to severe adverse health effects or death, PMMA is classified as a controlled substance in many jurisdictions.[1] In the United States, it is a Schedule I drug under the Controlled Substances Act.[2] Similarly, it is a Schedule I drug in Canada and a Class A substance in the UK.[1][2] These classifications reflect the international consensus on its danger and lack of accepted medical use.
PMMA has been frequently identified as an adulterant in or a substitute for MDMA ("ecstasy") on the illicit market.[2][3] This substitution is particularly dangerous due to PMMA's higher potency, delayed onset of action, and narrower therapeutic window, which can lead to unintentional overdose.[3] Users may consume additional doses, believing the initial dose was inactive, leading to a rapid and severe toxicological crisis.[2]
Physicochemical Characteristics
A foundational understanding of PMMA begins with its chemical and physical properties, which dictate its behavior in both biological and analytical systems.
| Property | Data | Source(s) |
| IUPAC Name | 1-(4-Methoxyphenyl)-N-methylpropan-2-amine | [1] |
| Common Synonyms | PMMA, 4-MMA, p-Methoxymethamphetamine | [1][4] |
| Chemical Formula | C₁₁H₁₇NO | [1][4] |
| Molar Mass | 179.263 g·mol⁻¹ | [1][4] |
| Melting Point (°C) | 177-178 (Base) | [4] |
| Appearance | White powder in pure form; may appear beige, pink, or yellowish on the illicit market. | [3] |
Solubility Profile: The solubility of PMMA is crucial for developing extraction and analytical protocols. The hydrochloride salt form exhibits significantly different solubility compared to the freebase.
-
Hydrochloride Salt: Very soluble in water and methanol; soluble in acetone; sparingly soluble in chloroform; insoluble in ether.[4]
-
Freebase: Soluble in methanol and water.[4]
This differential solubility is the principle behind standard solvent extraction techniques used to isolate PMMA from complex matrices.[4]
Synthesis and Illicit Production
From a forensic and regulatory perspective, understanding the synthesis routes of PMMA is critical for identifying precursor chemicals and route-specific impurities. A common precursor for both PMA and PMMA in clandestine laboratories is anethole, the primary flavor compound in anise and fennel.[2] The selection of anethole is often a direct result of tightened controls on safrole, the traditional precursor for MDMA synthesis.[2]
One prevalent method for converting the precursor into the final product is the Leuckart reaction.[4] This process can introduce specific contaminants and byproducts, which can be identified through profiling techniques like GC-MS, aiding in the tracking of manufacturing sources.[4]
Pharmacology and Mechanism of Action
The pharmacological profile of PMMA is complex, characterized by a potent interaction with the monoaminergic systems of the central nervous system. Its primary mechanism involves acting as a releasing agent for serotonin and norepinephrine, with a comparatively weaker effect on dopamine.[1]
4.1. Pharmacodynamics: A Dual-Action Molecule
PMMA exerts its effects through two primary mechanisms:
-
Monoamine Releasing Agent: PMMA is a potent serotonin–norepinephrine releasing agent (SNRA).[1] It interacts with presynaptic transporters (SERT and NET), reversing their function and causing a massive efflux of these neurotransmitters into the synaptic cleft.[1][5] Its effect on the dopamine transporter (DAT) is significantly weaker.[1]
-
Monoamine Oxidase Inhibition (MAOI): PMMA is also a potent inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for degrading serotonin and norepinephrine.[1] This inhibition prevents the breakdown of the newly released neurotransmitters, dramatically amplifying and prolonging their synaptic concentrations.[1]
This dual action is the root of PMMA's severe toxicity. The massive increase in synaptic serotonin, coupled with the inhibition of its breakdown, can rapidly lead to serotonin syndrome, characterized by hyperthermia, autonomic instability, and neuromuscular hyperactivity.[2][3]
The diagram below illustrates this dual-action mechanism.
Caption: Dual-action mechanism of PMMA leading to serotonin syndrome.
4.2. Comparative Receptor Affinity
The danger of PMMA is further understood by comparing its monoamine release activity to other amphetamines. The half-maximal effective concentration (EC₅₀) values indicate the potency of a drug in inducing neurotransmitter release; a lower value signifies higher potency.
| Compound | Serotonin (5-HT) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) |
| (S)-PMMA | 41 | 147 | 1,000 |
| (R)-PMMA | 134 | >14,000 | 1,600 |
| PMA | Not Reported | 867 | 166 |
| MDMA | (Potent Releaser) | (Potent Releaser) | (Potent Releaser) |
Data sourced from rat brain synaptosomes.[1][2]
These data show that (S)-PMMA is a particularly potent serotonin releaser, significantly more so than its effect on dopamine.[1] This pronounced serotonergic selectivity, combined with MAO-A inhibition, distinguishes it from MDMA, which has a more balanced effect across the three monoamines.[2][6]
4.3. Pharmacokinetics and Metabolism
Studies in animal models provide insight into the absorption, distribution, metabolism, and excretion (ADME) of PMMA.
-
Absorption and Distribution: Following subcutaneous administration in rats, PMMA reaches maximum plasma concentration within 30 minutes.[7] It exhibits a large volume of distribution (6.4 L/kg), indicating extensive distribution into tissues, with the highest concentrations found in the lungs.[7] PMMA and its primary metabolite, PMA, efficiently cross the blood-brain barrier.[7]
-
Metabolism: The primary metabolic pathway for PMMA is N-demethylation to form the active metabolite PMA (para-methoxyamphetamine).[6][7] Other metabolites are formed through hydroxylation.[7]
-
Elimination: PMMA has a relatively short half-life of approximately 1.0 hour in rats.[7]
Toxicology and Clinical Manifestations
The clinical effects of PMMA are dose-dependent and highly variable among individuals.[2] Low doses may produce mild stimulation, while higher doses can lead to a severe and often fatal toxidrome.
Key Toxic Effects:
-
Severe Hyperthermia: A hallmark of PMMA toxicity is a rapid and uncontrolled increase in body temperature, which is a primary contributor to fatality.[3]
-
Serotonin Syndrome: As previously described, this is a life-threatening condition resulting from excessive serotonergic activity.[1]
-
Cardiovascular Effects: Users may experience accelerated and irregular heartbeat, arrhythmias (such as supraventricular tachycardia), and significant increases in blood pressure.[2][6]
-
Neurological Effects: These can range from agitation and hallucinations to seizures and coma.[2]
-
Other Symptoms: Nausea, vomiting, and blurred vision are commonly reported.[2]
The delayed onset of effects is a critical factor in many PMMA-related fatalities.[2][3] An individual may take a tablet containing PMMA, and, feeling no effects after the time in which MDMA would typically act, take another dose.[2] This "double-dosing" can precipitate a severe toxicological emergency.
Analytical Methodologies
Definitive identification and quantification of PMMA in seized materials or biological specimens require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.
6.1. Experimental Protocol: GC-MS Identification of PMMA
This protocol provides a self-validating workflow for the qualitative identification of PMMA in a powder sample.
Objective: To confirm the presence of PMMA in an unknown sample using GC-MS.
Materials:
-
Unknown powder sample
-
PMMA reference standard
-
Methanol (HPLC grade)
-
0.1 N Hydrochloric acid[4]
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a non-polar capillary column (e.g., HP-5MS or equivalent)[4]
Procedure:
-
Standard Preparation: Accurately prepare a standard solution of PMMA hydrochloride at a concentration of approximately 0.50 mg/mL in 0.1 N HCl.[4] This serves as a positive control and validates instrument performance.
-
Sample Preparation: a. Accurately weigh approximately 1-2 mg of the unknown powder into a vial. b. Add 1 mL of methanol and vortex thoroughly to dissolve the sample.[4] c. If the sample contains insoluble materials, centrifuge for 5 minutes and use the supernatant for analysis.
-
Blank Preparation: Prepare a vial containing only the solvent (methanol) to run as a blank. This ensures no system contamination is present.
-
GC-MS Analysis: a. Instrument Setup (Example Parameters):
- Injector: 260°C, Split ratio 25:1[4]
- Oven Program: Initial 140°C for 0.5 min, ramp at 38°C/min to 310°C, hold for 0.7 min.[4]
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Mass Spectrometer: Scan range 35-600 amu, electron ionization (EI) at 70 eV. b. Injection Sequence: i. Inject 1 µL of the Blank. ii. Inject 1 µL of the Standard Solution. iii. Inject 1 µL of the Sample Solution.
-
Data Analysis: a. Retention Time (RT) Validation: Compare the retention time of the major peak in the sample chromatogram to the retention time of the PMMA standard. They should match within an acceptable tolerance (e.g., ±0.05 min). b. Mass Spectrum Validation: Compare the mass spectrum of the sample peak with the mass spectrum of the PMMA standard and with a reference library (e.g., NIST/Wiley). Key fragment ions must be present with the correct relative abundances.
Causality and Self-Validation:
-
The use of a reference standard is non-negotiable; it provides the authoritative comparison for both retention time and mass spectrum, forming the basis of positive identification.
-
Running a blank before the samples is a critical quality control step to demonstrate that the analytical system is free from carryover or contamination, ensuring that any detected PMMA originates solely from the sample.
-
The defined oven temperature program is designed to provide good chromatographic separation of PMMA from other common cutting agents or related amphetamines that may be present in the illicit tablet.[4]
The following workflow diagram visualizes this analytical process.
Caption: A typical GC-MS workflow for the identification of PMMA.
Conclusion
para-Methoxy-N-methylamphetamine is a dangerous synthetic substance whose core characteristics present a significant public health threat. Its potent dual-action pharmacology—combining serotonin-norepinephrine release with MAO-A inhibition—creates a high risk for life-threatening serotonin syndrome and severe hyperthermia. Its clandestine synthesis from readily available precursors and its deceptive marketing as MDMA exacerbate the danger to uninformed users. A thorough understanding of its physicochemical properties, toxicological profile, and the robust analytical methods required for its detection is essential for forensic scientists, toxicologists, and public health professionals working to mitigate the harm caused by this compound.
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An In-depth Technical Guide to 1-(4-methoxyphenyl)-N-methylethanamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-methoxyphenyl)-N-methylethanamine is a substituted phenethylamine derivative with a chemical structure that holds significant interest in the fields of medicinal chemistry and pharmacology. Its core structure, a phenethylamine skeleton with a methoxy group on the phenyl ring and a methyl group on the terminal amine, makes it a valuable precursor and building block for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its current and potential applications in drug discovery and development.
Core Molecular Attributes
The fundamental properties of this compound are summarized in the table below. Understanding these attributes is the first step in its effective application in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Common Synonyms | (R)-2-(4-Methoxyphenyl)-1-methylethanamine | [1] |
| CAS Number | 58993-79-6 (for the (R)-enantiomer) | [1] |
The hydrochloride salt of this compound is also commonly used in laboratory settings.
| Property | Value | Source |
| Molecular Formula (HCl salt) | C₁₀H₁₆ClNO | [2] |
| Molecular Weight (HCl salt) | 201.69 g/mol | [2] |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is through the reductive amination of 4-methoxyphenylacetone with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.
Reductive Amination Workflow
Caption: Reductive amination workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.
-
Imine Formation: In a round-bottom flask, dissolve 4-methoxyphenylacetone in a suitable solvent such as methanol or ethanol.
-
Add a solution of methylamine (typically a 40% solution in water or a 2M solution in methanol) to the flask. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once the imine formation is complete, the reducing agent, sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. It is crucial to control the temperature during this exothermic step, often by using an ice bath. The use of a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can offer better selectivity by reducing the imine as it is formed, minimizing the reduction of the starting ketone.[3][4]
-
Work-up and Purification: After the reduction is complete, the reaction is quenched by the careful addition of water. The organic product is then extracted with a suitable solvent like diethyl ether or dichloromethane. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure this compound.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), the protons of the ethylamine backbone, and the N-methyl protons (a singlet). The coupling patterns of the ethylamine protons can confirm the structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethylamine and N-methyl groups.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both separation and identification. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is also characteristic, often involving cleavage of the bond alpha to the nitrogen atom, leading to a stable iminium ion fragment. This is a common fragmentation pathway for N-alkylated phenethylamines.[5]
Applications in Drug Development and Research
This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds.
Precursor for Psychoactive Compounds
The phenethylamine scaffold is the backbone of many psychoactive substances. Modifications to this structure, such as the addition of the N-methyl group in this compound, can significantly alter its pharmacological properties. This compound can be a precursor in the synthesis of research chemicals and designer drugs, where further modifications to the molecule can lead to compounds with a range of effects on the central nervous system.[6][7]
Intermediate in Pharmaceutical Synthesis
The structural similarity of this compound to known pharmaceuticals suggests its potential as a building block in drug discovery. For instance, the antidepressant drug venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), contains a dimethylethanamine moiety attached to a methoxyphenyl group.[2][8][9][10] While not a direct precursor in the most common synthetic routes to venlafaxine, the structural components highlight the relevance of this type of substituted phenethylamine in the design of antidepressant medications.
Potential Pharmacological Activity and Mechanism of Action
While specific pharmacological data for this compound is limited in publicly available literature, its structural features allow for informed hypotheses regarding its potential biological activity.
Interaction with Monoamine Systems
As a phenethylamine derivative, it is likely to interact with the monoamine neurotransmitter systems in the brain, which include dopamine, norepinephrine, and serotonin. The N-methylation of phenethylamines can influence their affinity and selectivity for monoamine transporters and receptors.[11] N-methylation can also affect the metabolic stability of the compound, potentially leading to a longer duration of action compared to its primary amine analog.
Potential Metabolic Pathway
Caption: A potential metabolic pathway for this compound in vivo.
The metabolism of this compound is likely to proceed through N-demethylation by cytochrome P450 (CYP450) enzymes to form 1-(4-methoxyphenyl)ethanamine. Another major metabolic route for phenethylamines is oxidative deamination by monoamine oxidase (MAO) to yield the corresponding ketone, 4-methoxyphenylacetone. O-demethylation of the methoxy group is also a possible metabolic transformation. The specific metabolites formed can have their own pharmacological activities.
Conclusion
This compound is a versatile chemical entity with a confirmed molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its synthesis via reductive amination is a well-established and efficient method. While detailed pharmacological data for this specific compound is not extensively documented, its structural characteristics strongly suggest potential interactions with monoamine systems, making it a compound of interest for neuroscience research. Its primary value in the field of drug development lies in its role as a key intermediate and building block for the synthesis of more complex and potentially therapeutic molecules. Further research into its direct biological activities and the pharmacological profiles of its derivatives is warranted to fully elucidate its potential in medicinal chemistry.
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An In-depth Technical Guide to 1-(4-methoxyphenyl)-N-methylethanamine (PMMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-methoxyphenyl)-N-methylethanamine, commonly known as para-Methoxy-N-methylamphetamine (PMMA), is a synthetic entactogen of the amphetamine class. Initially synthesized and documented by Alexander Shulgin, its history is intertwined with the clandestine synthesis of psychoactive substances. This guide provides a comprehensive technical overview of PMMA, including its historical context, synthesis, detailed pharmacology, mechanism of action, and toxicology. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, providing a scientific foundation for understanding this potent and dangerous compound.
Discovery and Historical Context
The synthesis and initial qualitative human bioassay of PMMA were first publicly documented by American chemist Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved).[1] In this work, PMMA is referred to as "methyl-MA," the N-methylated analog of para-methoxyamphetamine (PMA).[1] Shulgin's personal trial at a dose of 110 mg was noted to produce tachycardia, compulsive yawning, and nystagmus, with physical side effects reminiscent of MDMA but lacking its characteristic central effects.[1]
The history of PMMA as a substance of abuse is closely linked to that of its precursor, PMA. PMA emerged in the early 1970s as a purported substitute for LSD, leading to a number of overdose deaths.[2] Illicit drug manufacturers are believed to have turned to synthesizing PMA and subsequently PMMA from anethole, a readily available flavor compound found in anise and fennel.[2] This shift was largely a response to increased law enforcement pressure on the availability of safrole, the primary precursor for the synthesis of MDMA.[2]
In the early 2010s, PMMA gained notoriety due to a series of deaths and hospitalizations across the globe, particularly in Canada, Europe, and Australia.[1][3] These incidents were often a result of PMMA being misrepresented and sold as "ecstasy" (MDMA).[1][3] The delayed onset of effects compared to MDMA can lead users to take additional doses, resulting in severe toxicity and, in many cases, fatality.[3]
Chemical Synthesis
The primary route for the synthesis of PMMA, as with many clandestinely produced amphetamines, is the Leuckart reaction.[4][5] This method involves the reductive amination of a ketone, in this case, 4-methoxyphenylacetone (PMP2P), using N-methylformamide or a mixture of methylamine and formic acid.[4]
Plausible Synthesis Protocol via Leuckart Reaction:
Precursor: 4-methoxyphenylacetone (PMP2P)
Reagents:
-
N-methylformamide or Methylamine hydrochloride and Formic acid
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for basification)
-
An appropriate organic solvent (e.g., toluene, diethyl ether)
Step-by-Step Methodology:
-
Reaction Setup: A reaction flask is equipped with a reflux condenser and a heating mantle.
-
Formylation: 4-methoxyphenylacetone is combined with an excess of N-methylformamide (or methylamine and formic acid) in the reaction flask.
-
Heating: The mixture is heated to a temperature of 160-185°C for several hours. This step results in the formation of the intermediate N-formyl-para-methoxymethamphetamine.
-
Hydrolysis: After cooling, the reaction mixture is treated with hydrochloric acid and heated to hydrolyze the N-formyl intermediate to the primary amine, PMMA.
-
Basification and Extraction: The acidic solution is cooled and then made alkaline with a strong base such as sodium hydroxide. The liberated PMMA freebase is then extracted into an organic solvent.
-
Purification: The organic solvent is evaporated, and the resulting crude PMMA can be further purified by distillation or by converting it to a salt (e.g., hydrochloride) and recrystallizing it.
Causality in Experimental Choices: The Leuckart reaction is favored in clandestine settings due to the relative accessibility of the reagents and the simplicity of the procedure, which does not require sophisticated equipment or catalysts.[4][5] The use of formic acid or formamide derivatives serves as both the aminating and reducing agent.
Synthesis Pathway Diagram:
Caption: Leuckart reaction pathway for PMMA synthesis.
Pharmacology and Mechanism of Action
PMMA is a potent serotonin-norepinephrine releasing agent (SNRA) and a monoamine oxidase A (MAO-A) inhibitor.[1] Its pharmacological effects are primarily driven by its interaction with monoamine transporters and its inhibition of the primary enzyme responsible for the degradation of serotonin and norepinephrine.
Monoamine Release
PMMA induces the release of serotonin and norepinephrine from presynaptic neurons by reversing the action of their respective transporters, SERT and NET. Its effect on dopamine release via the dopamine transporter (DAT) is significantly weaker.[1] The stereochemistry of PMMA plays a crucial role in its activity, with the (S)-enantiomer being more potent.
| Enantiomer | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) |
| (S)-PMMA | 41 | 147 | 1,000 |
| (R)-PMMA | 134 | >14,000 | 1,600 |
| Data from rat brain synaptosomes.[1] |
Monoamine Oxidase Inhibition
In addition to its monoamine releasing properties, PMMA is a potent inhibitor of monoamine oxidase A (MAO-A), with a half-maximal inhibitory concentration (IC50) of 1,700 nM.[1] This inhibition of MAO-A further potentiates the effects of released serotonin and norepinephrine by preventing their metabolic breakdown.
Receptor Binding Affinity
PMMA exhibits low affinity for postsynaptic serotonin receptors. Studies have shown its affinity to be greater than 20,000 nM for the 5-HT1A receptor, 13,600 nM for the 5-HT2A receptor, and greater than 13,000 nM for the 5-HT2C receptor.[1] This indicates that the primary pharmacological effects of PMMA are not mediated by direct receptor agonism but rather by its actions as a releasing agent and enzyme inhibitor.
Mechanism of Action Diagram:
Caption: PMMA's dual mechanism of action.
Toxicology and Clinical Manifestations of Overdose
The toxicity of PMMA is significant and is often characterized by a delayed onset of action, which can lead to unintentional overdose. The clinical presentation of PMMA toxicity is severe and often life-threatening.
Clinical Features of Overdose
A retrospective case series of 27 PMMA-associated deaths in Canada provides a clear picture of the clinical course of overdose.[3] The median time from exposure to death was 17 hours.[3]
Key Clinical Findings in Fatal Overdoses: [3]
| Clinical Feature | Observation |
| Serotonin Syndrome | Present in the majority of hospitalized patients. |
| Hyperthermia | Median first-recorded temperature of 39.4°C. |
| Tachycardia | Median heart rate of 160 beats/min. |
| Hypotension | Median blood pressure of 89/43 mm Hg. |
| Tachypnea | Median respiratory rate of 40 breaths/min. |
| Multi-Organ Dysfunction | Including acute kidney injury, rhabdomyolysis, coagulopathy, and hepatic injury. |
Mechanism of Toxicity
The severe toxicity of PMMA is a direct consequence of its dual pharmacological action. The massive release of serotonin and norepinephrine, coupled with the inhibition of their breakdown by MAO-A, leads to a hyper-serotonergic and hyper-adrenergic state. This results in the clinical picture of serotonin syndrome and sympathomimetic crisis, characterized by hyperthermia, cardiovascular instability, and multi-organ failure.
Progression of Toxicity Diagram:
Caption: The cascade of toxic effects following PMMA overdose.
Legal Status
Due to its high potential for abuse and the significant risk of fatal overdose, this compound is a controlled substance in many countries. In the United States, PMMA is classified as a Schedule I substance under the Controlled Substances Act.[1] It is also a Class A drug in the United Kingdom and is controlled under similar legislation in Canada, Australia, and many European nations.[1]
Conclusion
This compound is a potent synthetic psychoactive substance with a significant risk of severe and fatal toxicity. Its dual mechanism as a serotonin-norepinephrine releasing agent and a monoamine oxidase A inhibitor underpins its dangerous pharmacological profile. The information presented in this guide, from its historical origins and synthesis to its detailed pharmacology and toxicology, is intended to equip researchers and drug development professionals with a thorough understanding of this compound. This knowledge is crucial for the development of analytical detection methods, the management of clinical intoxications, and for informing public health and safety initiatives.
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Deaths from exposure to paramethoxymethamphetamine in Alberta and British Columbia, Canada: a case series - PubMed Central. (URL: [Link])
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A Guide to the Spectroscopic Characterization of 1-(4-methoxyphenyl)-N-methylethanamine and its Isomers
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Chiral amines, in particular, represent a critical class of compounds, often serving as key building blocks or pharmacophores. This guide provides an in-depth technical overview of the spectroscopic characterization of 1-(4-methoxyphenyl)-N-methylethanamine, a secondary amine with significant potential for isomeric complexity. Due to the limited availability of published reference spectra for this specific N-methylated compound, this document will focus on a comparative analysis, leveraging comprehensive data from its primary amine analogue, 1-(4-methoxyphenyl)ethanamine. Such a comparative approach is crucial for researchers, as it highlights the subtle yet definitive spectroscopic shifts that enable the unambiguous identification of the target molecule and its distinction from closely related isomers.
The Challenge of Isomeric Distinction
The seemingly minor structural variation between a primary and a secondary amine can lead to vastly different pharmacological and toxicological profiles. Therefore, robust analytical characterization is not merely a procedural step but a cornerstone of scientific integrity. The primary isomers of concern in the context of this compound are its primary amine counterpart and its regioisomer.
Figure 1: Structural comparison of this compound and its common isomers.
Synthetic Considerations: Reductive Amination
A prevalent method for the synthesis of this compound is the reductive amination of 4-methoxyacetophenone with methylamine. This process typically involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.
Figure 2: General workflow for the synthesis of this compound via reductive amination.
Understanding this synthetic route is crucial for the analytical chemist. Incomplete reaction or side reactions can lead to the presence of starting materials (4-methoxyacetophenone) or the primary amine (if ammonia is present as an impurity in methylamine) in the final product. Therefore, the spectroscopic methods chosen must be able to distinguish the desired product from these potential impurities.
Spectroscopic Analysis of 1-(4-methoxyphenyl)ethanamine (Primary Amine Isomer)
As a foundational reference, we will first detail the spectroscopic data for the well-characterized primary amine, 1-(4-methoxyphenyl)ethanamine. This data is compiled from public databases and serves as our baseline for predicting the spectral features of the N-methylated target.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(4-methoxyphenyl)ethanamine, the proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecular skeleton.
¹H NMR Spectroscopy
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds, offering good solubility and a clean spectral window. The key to interpreting the ¹H NMR spectrum lies in analyzing the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) for each signal.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| Aromatic (Ha) | ~7.25 | Doublet | 2H | ~8.6 |
| Aromatic (Hb) | ~6.87 | Doublet | 2H | ~8.6 |
| Methine (Hc) | ~4.10 | Quartet | 1H | ~6.6 |
| Methoxy (Hd) | ~3.80 | Singlet | 3H | - |
| Amine (He) | ~1.5 (variable) | Broad Singlet | 2H | - |
| Methyl (Hf) | ~1.38 | Doublet | 3H | ~6.6 |
Note: Data is representative and may vary slightly based on experimental conditions.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| C-O (Aromatic) | ~158.5 |
| C-C (Aromatic) | ~138.0 |
| CH (Aromatic) | ~127.0 |
| CH (Aromatic) | ~113.9 |
| O-CH₃ | ~55.2 |
| CH-NH₂ | ~50.0 |
| CH-CH₃ | ~25.0 |
Note: Data is representative and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a primary amine like 1-(4-methoxyphenyl)ethanamine, the N-H stretching vibrations are particularly diagnostic.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3380 and ~3300 | N-H stretch (asymmetric and symmetric) | Medium |
| ~3000-2850 | C-H stretch (aliphatic) | Strong |
| ~1610, ~1510 | C=C stretch (aromatic) | Strong |
| ~1245 | C-O stretch (aryl ether) | Strong |
| ~830 | C-H bend (para-disubstituted aromatic) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and clues about the structure. For 1-(4-methoxyphenyl)ethanamine, electron ionization (EI) would likely lead to the following key signals:
| m/z | Fragment | Interpretation |
| 151 | [M]⁺ | Molecular Ion |
| 136 | [M-CH₃]⁺ | Loss of a methyl group |
Predicted Spectroscopic Data for this compound
By understanding the spectroscopic features of the primary amine, we can make informed predictions about the expected data for our target secondary amine. The addition of a methyl group on the nitrogen atom will induce specific changes in the spectra.
¹H NMR: The N-Methyl Signature
The most significant change in the ¹H NMR spectrum will be the appearance of a new singlet corresponding to the N-methyl protons. This signal is typically found in the range of 2.2-2.5 ppm. The N-H proton will now be a single, often broad, singlet with an integration of 1H.
¹³C NMR: Upfield and Downfield Shifts
The N-methyl carbon will introduce a new signal in the ¹³C NMR spectrum, typically around 30-35 ppm. The carbon atom attached to the nitrogen (the methine carbon) will experience a downfield shift compared to the primary amine due to the electron-donating effect of the additional methyl group.
IR Spectroscopy: The Disappearance of a Key Feature
A key diagnostic feature for the successful N-methylation will be the change in the N-H stretching region of the IR spectrum. Instead of the two bands characteristic of a primary amine, a secondary amine will show a single, weaker N-H stretching band around 3300-3350 cm⁻¹.
Mass Spectrometry: A Shift in Molecular Weight
The molecular weight of this compound is 165.25 g/mol , 14 units higher than the primary amine due to the addition of a CH₂ group (from the N-methyl). Therefore, the molecular ion peak in the mass spectrum will be observed at m/z = 165. The fragmentation pattern will also be different, with a likely prominent fragment from the loss of the ethyl group.
Conclusion
References
An In-depth Technical Guide to the Stability and Degradation Pathways of 1-(4-methoxyphenyl)-N-methylethanamine
This guide provides a comprehensive technical overview of the stability and degradation pathways of 1-(4-methoxyphenyl)-N-methylethanamine, a compound of significant interest to researchers, scientists, and drug development professionals. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the molecule's behavior under various stress conditions.
Introduction: Understanding the Molecule and the Imperative of Stability
This compound, also known as para-methoxy-N-methylamphetamine (PMMA), is a substituted phenethylamine with a molecular formula of C₁₁H₁₇NO.[1] Its structure, characterized by a methoxy-substituted phenyl ring and an N-methylated ethylamine side chain, dictates its physicochemical properties and, consequently, its stability profile. A comprehensive understanding of a drug candidate's stability is a cornerstone of pharmaceutical development, directly impacting its safety, efficacy, and shelf-life.[2] Forced degradation studies, or stress testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[2][3][4] This knowledge is crucial for developing stable formulations and robust, stability-indicating analytical methods.[3][5]
This guide will delve into the theoretical and practical aspects of assessing the stability of this compound, providing a framework for rigorous scientific investigation.
Physicochemical Properties and Predicted Stability Profile
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate studies.
| Property | Value/Prediction | Implication for Stability |
| Molecular Formula | C₁₁H₁₇NO | Presence of nitrogen and oxygen atoms suggests potential sites for oxidation. |
| Molar Mass | 179.26 g/mol | |
| pKa | Estimated ~10 (basic amine) | The basicity of the secondary amine makes the molecule susceptible to pH-dependent degradation and salt formation.[6] |
| Solubility | Hydrochloride salt is soluble in water and methanol.[7] | Aqueous solutions will be necessary for hydrolysis studies. |
| UV Absorption | Presence of a substituted benzene ring indicates UV absorbance, suggesting potential for photodegradation. |
Based on its chemical structure, this compound is predicted to be susceptible to degradation through several pathways, which will be explored in detail in the following sections.
Degradation Pathways and Mechanistic Insights
Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than those it would experience during its shelf life.[8][9][10] The goal is to generate degradation products to a target level, typically 5-20%, to facilitate their identification and the development of stability-indicating methods.[4]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals, particularly those with functional groups susceptible to cleavage by water.[11] The stability of a drug in aqueous solution is often pH-dependent.[12][13]
Predicted Susceptibility: The ether linkage of the methoxy group and the C-N bond of the amine are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may occur. The ionization state of the secondary amine will be highly dependent on the pH of the solution, which can influence its reactivity.[6][12]
Proposed Degradation Products:
-
Acid-catalyzed hydrolysis: Under strong acidic conditions and heat, cleavage of the ether bond could potentially occur, leading to the formation of 4-(1-(methylamino)propan-2-yl)phenol and methanol.
-
Base-catalyzed hydrolysis: While less likely, extreme basic conditions and high temperatures could also potentially affect the ether linkage.
Experimental Workflow for Hydrolytic Degradation
Caption: Workflow for investigating hydrolytic degradation under acidic, neutral, and basic conditions.
Oxidative Degradation
Oxidation is a significant degradation pathway for many pharmaceuticals and often involves the addition of oxygen or the removal of electrons.[11] Tertiary and secondary amines are known to be susceptible to oxidation.[14][15]
Predicted Susceptibility: The secondary amine group in this compound is a prime target for oxidation. The benzylic position (the carbon atom attached to both the phenyl ring and the ethylamine side chain) is also activated and potentially susceptible to oxidation.
Proposed Degradation Pathways and Products:
-
N-Oxidation: The nitrogen atom of the secondary amine can be oxidized to form the corresponding N-oxide. This is a common metabolic and chemical degradation pathway for amines.
-
N-Dealkylation: Oxidative cleavage of the N-methyl group can lead to the formation of the primary amine, 1-(4-methoxyphenyl)ethanamine (PMA).[16]
-
Side-Chain Oxidation: Oxidation at the benzylic carbon could lead to the formation of a ketone, 1-(4-methoxyphenyl)-1-propanone, and N-methylamine.
-
Ring Oxidation: The electron-rich methoxy-substituted benzene ring may be susceptible to oxidation, potentially forming phenolic or quinone-like structures, although this is generally less common than amine oxidation.
Proposed Oxidative Degradation Pathways
Caption: Potential oxidative degradation pathways of this compound.
Photodegradation
Many drug molecules absorb light in the ultraviolet and visible regions, which can lead to photochemical reactions and degradation.[7] The presence of a chromophore, such as a benzene ring, increases the likelihood of photodegradation.[17]
Predicted Susceptibility: The substituted benzene ring in this compound acts as a chromophore, making the molecule susceptible to photodegradation. Studies on other amphetamines have shown they can degrade upon exposure to light.[17][18]
Proposed Degradation Pathways and Products:
-
Photo-oxidation: Similar to chemical oxidation, exposure to light in the presence of oxygen can lead to N-oxidation, N-dealkylation, and side-chain oxidation products.
-
Ring Modification: Photochemical reactions could potentially lead to rearrangements or cleavage of the aromatic ring, although this would likely require high-energy UV light.
-
Polymerization: Formation of colored polymeric degradation products is also a possibility under intense light exposure.
Experimental Protocol for Photostability Testing
Objective: To assess the photostability of this compound in solid and solution states according to ICH Q1B guidelines.[3]
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the drug substance in a suitable container.
-
Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., water or methanol).
-
-
Exposure:
-
Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
-
Analysis:
-
At appropriate time intervals, analyze the samples for any changes in physical appearance, purity (by HPLC), and the formation of degradation products.
-
Thermal Degradation
Elevated temperatures can provide the energy needed to break chemical bonds, leading to thermal degradation.[19]
Predicted Susceptibility: While the molecule is expected to be relatively stable at ambient temperatures, high temperatures can induce degradation. Studies on methamphetamine have shown that pyrolysis leads to a variety of decomposition products.[6][20]
Proposed Degradation Pathways and Products:
-
Demethylation and Methylation: At high temperatures, demethylation to form 1-(4-methoxyphenyl)ethanamine (PMA) and even methylation to form the tertiary amine are possible.[20]
-
Side-Chain Cleavage: Scission of the ethylamine side chain could lead to the formation of various smaller molecules.
-
Ring Cleavage: At very high temperatures, the aromatic ring can undergo fragmentation.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately quantifying the decrease in the parent drug concentration and detecting the formation of degradation products.[21][22] High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[5][23]
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The ability to resolve the parent drug from all potential degradation products and process impurities.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). | Gradient elution is often necessary to resolve the parent drug from its degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore HPLC columns. |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~225 nm) and Mass Spectrometry (MS) | UV detection provides quantitative data, while MS is invaluable for the identification of unknown degradation products.[15][24] |
| Column Temperature | 30-40 °C | To ensure reproducible retention times. |
Workflow for Stability-Indicating Method Development
Caption: A systematic workflow for the development and validation of a stability-indicating HPLC method.
Summary of Potential Degradation Products
The following table summarizes the potential degradation products of this compound based on the predicted degradation pathways.
| Degradation Pathway | Potential Degradation Product | Proposed Structure |
| Hydrolysis (Acidic) | 4-(1-(methylamino)propan-2-yl)phenol | C₁₀H₁₅NO |
| Oxidative (N-Oxidation) | This compound-N-oxide | C₁₁H₁₇NO₂ |
| Oxidative (N-Dealkylation) | 1-(4-methoxyphenyl)ethanamine (PMA) | C₁₀H₁₅NO |
| Oxidative (Side-Chain) | 1-(4-methoxyphenyl)-1-propanone | C₁₀H₁₂O |
| Thermal (Demethylation) | 1-(4-methoxyphenyl)ethanamine (PMA) | C₁₀H₁₅NO |
Conclusion and Recommendations
The stability of this compound is a critical attribute that must be thoroughly investigated during its development as a potential pharmaceutical agent. This guide has outlined the probable degradation pathways, including hydrolysis, oxidation, photodegradation, and thermal decomposition, based on the chemical structure of the molecule and established principles of drug degradation.
It is recommended that comprehensive forced degradation studies be conducted as outlined, with the primary objectives of:
-
Elucidating the definitive degradation pathways.
-
Identifying and characterizing all significant degradation products.
-
Developing and validating a robust, stability-indicating analytical method.
The insights gained from these studies will be instrumental in guiding formulation development to enhance drug product stability, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any potential therapeutic product containing this compound.
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Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds - MDPI. [Link]
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HPLC Method for Analysis of Amphetamine - SIELC Technologies. [Link]
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Oxidative degradation mechanisms for amines in flue gas capture - ResearchGate. [Link]
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Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). [Link]
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Forced degradation and impurity profiling. [Link]
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Photocatalytic degradation of morphine, methamphetamine, and ketamine by illuminated TiO2 and ZnO | Request PDF - ResearchGate. [Link]
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Analysis of Pyrolysis Products of Methamphetamine - ResearchGate. [Link]
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What are the Applications of Amines in the Pharmaceutical Industry? - Diplomata Comercial. [Link]
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A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight - PubMed. [Link]
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Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
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Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed. [Link]
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Quality Guidelines - ICH. [Link]
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SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. [Link]
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(PDF) Simultaneous determination of amphetamine, methamphetamine, and caffeine in seized tablets by high-performance liquid chromatography - ResearchGate. [Link]
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Influence of PH On The Stability of Pharmaceutical - Scribd. [Link]
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Methodological & Application
Application Note: Synthesis of 1-(4-methoxyphenyl)-N-methylethanamine via One-Pot Reductive Amination
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(4-methoxyphenyl)-N-methylethanamine, a valuable secondary amine intermediate in pharmaceutical development.[1] The protocol details a one-pot direct reductive amination of 4-methoxyphenylacetone with methylamine, utilizing sodium borohydride as a cost-effective and efficient reducing agent. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental workflow, and offer expert insights into process control, safety, and troubleshooting. The aim is to equip researchers and drug development professionals with a reliable and well-validated methodology for producing this important chemical building block.
Introduction: The Power of Reductive Amination
Reductive amination, also known as reductive alkylation, stands as one of the most powerful and versatile methods for forming carbon-nitrogen (C-N) bonds in organic synthesis.[2] Its prevalence in the pharmaceutical industry is a testament to its efficiency, operational simplicity, and broad substrate scope.[1] The reaction typically proceeds in a single pot by condensing a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[2] This one-pot approach enhances reaction efficiency and minimizes waste, aligning with the principles of green chemistry.[2]
The target molecule, this compound, serves as a crucial precursor in the synthesis of various biologically active compounds. This guide focuses on its preparation from 4-methoxyphenylacetone and methylamine, a reaction analogous to the synthesis of related compounds of significant interest.[3]
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a two-step sequence within a single reaction vessel. Understanding the causality behind each step is critical for process optimization and control.
-
Imine Formation: The process begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 4-methoxyphenylacetone. This forms a hemiaminal intermediate, which subsequently dehydrates to yield a Schiff base, specifically an N-methylimine. This initial condensation is a reversible equilibrium.[2] To drive the reaction toward the imine, the reaction is typically performed under conditions that facilitate the removal of water or by using a high concentration of the amine.
-
Imine Reduction: The C=N double bond of the imine is more reactive towards nucleophilic hydride reducing agents than the starting ketone. This difference in reactivity is key to the success of the one-pot procedure. A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced to selectively reduce the imine to the final secondary amine product.[4][5]
While more selective (and more toxic) reagents like sodium cyanoborohydride (NaBH₃CN) are known to be particularly effective because they preferentially reduce the protonated iminium ion over the ketone, sodium borohydride is a safer, less expensive, and highly effective alternative when reaction conditions are properly controlled.[2][4][5] The key is to allow sufficient time for imine formation before introducing the hydride source, thereby minimizing the competitive reduction of the starting ketone to an alcohol byproduct.[6]
Caption: Mechanism of Reductive Amination.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for heat transfer and reagent addition rates.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Hazard Classifications |
| 4-Methoxyphenylacetone | 164.20 | 122-84-9 | Acute Toxicity |
| Methylamine (40% in H₂O) | 31.06 | 74-89-5 | Flammable, Corrosive, Acute Toxicity |
| Sodium Borohydride (NaBH₄) | 37.83 | 16940-66-2 | Water-Reactive, Flammable Solid, Acute Toxicity, Corrosive[7] |
| Methanol (MeOH) | 32.04 | 67-56-1 | Flammable Liquid, Acute Toxicity |
| Diethyl Ether (Et₂O) | 74.12 | 60-29-7 | Highly Flammable Liquid |
| Hydrochloric Acid (HCl), conc. | 36.46 | 7647-01-0 | Corrosive, Acute Toxicity |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Corrosive |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | N/A |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Nitrogen/Argon inlet (optional, but recommended)
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
Reagent Quantities
| Reagent | Amount (g) | Moles (mmol) | Equivalents |
| 4-Methoxyphenylacetone | 8.21 | 50.0 | 1.0 |
| Methylamine (40% in H₂O) | 11.6 | 150 | 3.0 |
| Sodium Borohydride | 2.84 | 75.0 | 1.5 |
| Methanol | 100 mL | - | - |
Step-by-Step Synthesis Procedure
Caption: Experimental Workflow for Synthesis.
-
Imine Formation:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetone (8.21 g, 50.0 mmol) and methanol (100 mL).
-
Stir the solution until the ketone has fully dissolved.
-
To the stirring solution, add methylamine (11.6 g of a 40% aqueous solution, ~150 mmol) via a dropping funnel over 5 minutes. An initial mild exotherm may be observed.
-
Stir the resulting mixture at ambient temperature (20-25°C) for 1 hour to allow for the formation of the imine intermediate.
-
-
Reduction:
-
After 1 hour, place the flask in an ice-water bath and cool the contents to 0-5°C.
-
CAUTION: Sodium borohydride reacts with water and methanol to produce flammable hydrogen gas. Perform the next step in a well-ventilated fume hood away from ignition sources.
-
Slowly add sodium borohydride (2.84 g, 75.0 mmol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous gas evolution will be observed.[7][8]
-
-
Reaction Completion and Work-up:
-
Once the NaBH₄ addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Cool the flask back to 0-5°C and slowly quench the reaction by the dropwise addition of 2 M hydrochloric acid until gas evolution ceases and the solution is acidic (pH ~2).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
-
Extraction and Isolation:
-
Transfer the remaining aqueous residue to a separatory funnel.
-
Make the solution strongly basic (pH > 12) by the slow addition of 6 M sodium hydroxide solution, ensuring the mixture remains cool.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation to yield a colorless, pure liquid.
-
Safety and Self-Validating Systems
A robust protocol is inherently a safe one. Adherence to the following safety measures is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of volatile and toxic reagents and byproducts.
-
Sodium Borohydride Handling: NaBH₄ is a water-reactive solid.[7][8] Do not allow it to come into contact with large amounts of water uncontrollably. It is hygroscopic and should be stored in a tightly sealed container in a dry place.[8] Addition to the protic methanol solvent must be slow and controlled at low temperatures to manage the rate of hydrogen gas evolution.
-
Reagent Hazards:
-
Methylamine: Is a corrosive and flammable gas, typically supplied as an aqueous solution. Handle with care to avoid skin/eye contact and inhalation.
-
This compound: The final product is expected to be corrosive and harmful if swallowed, causing severe skin burns and eye damage.[10] Avoid direct contact.
-
-
Emergency Preparedness: Have an appropriate fire extinguisher (Class D for reactive metals, or dry powder) and a safety shower/eyewash station readily accessible.
Discussion: Field-Proven Insights
-
Choice of Reducing Agent: While NaBH(OAc)₃ offers excellent selectivity for reductive aminations, NaBH₄ is significantly more economical for large-scale synthesis.[11] The potential side-reaction—reduction of the starting ketone—is effectively minimized by first allowing for imine formation before the slow, cooled addition of the borohydride.[4][6]
-
Solvent Selection: Methanol is an ideal solvent as it readily dissolves all reactants and is compatible with sodium borohydride reduction. While NaBH₄ does react slowly with methanol, this is manageable at reduced temperatures.
-
pH Control: The initial imine formation is often catalyzed by mild acid. However, in this one-pot procedure using an aqueous solution of methylamine, the reaction proceeds efficiently without external acid catalysts. The crucial pH adjustment occurs during work-up: acidification protonates the product amine, rendering it water-soluble and allowing for removal of non-basic impurities, while subsequent basification deprotonates the amine, allowing for its extraction into an organic solvent.
-
Troubleshooting:
-
Low Yield: May result from incomplete imine formation. Consider extending the initial stirring time before reduction. Alternatively, incomplete extraction can be addressed by performing additional extractions from the basified aqueous layer.
-
Presence of Alcohol Byproduct: If a significant amount of 1-(4-methoxyphenyl)ethan-1-ol is observed, it indicates premature reduction of the ketone. This can be mitigated by ensuring the NaBH₄ is added more slowly and at a consistently low temperature.
-
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
- Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from a course handout, specific university source not available.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- University of California. (2012). Sodium borohydride - Standard Operating Procedure.
- Revathia, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46.
-
Wikimedia Commons. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
- Podyacheva, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Sdfine. (n.d.). SODIUM BOROHYDRIDE Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- YouTube. (2021). Exercise 23.
- Duke SMIF. (n.d.). Toxic Powders SOP Template.
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. Retrieved from [Link]
-
PubChem. (n.d.). (E)-1-(4-methoxyphenyl)-N-phenylmethoxymethanimine. Retrieved from [Link]
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Chiral Synthesis of (S)-1-(4-methoxyphenyl)-N-methylethanamine: An Application and Protocol Guide
Introduction: The Significance of Chiral Amines
Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development, with a significant portion of pharmaceuticals and agrochemicals containing at least one stereogenic amine center.[1] The specific stereochemistry of these amines is often crucial for their biological activity and pharmacological profile. (S)-1-(4-methoxyphenyl)-N-methylethanamine is a valuable chiral secondary amine that serves as a key intermediate in the synthesis of various biologically active compounds. Its synthesis, therefore, requires a robust and stereocontrolled methodology to ensure the desired enantiopurity.
This application note provides a detailed guide for the chiral synthesis of (S)-1-(4-methoxyphenyl)-N-methylethanamine. The synthetic strategy is a two-part process commencing with the diastereoselective reductive amination of 4-methoxyacetophenone using a chiral auxiliary, followed by the N-methylation of the resulting chiral primary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, and characterization data.
Synthetic Strategy Overview
The synthesis is strategically divided into two main stages:
-
Asymmetric Synthesis of the Chiral Primary Amine Intermediate: The synthesis of the key intermediate, (S)-1-(4-methoxyphenyl)ethylamine, is achieved through a diastereoselective reductive amination of 4-methoxyacetophenone. This method employs (S)-(-)-α-methylbenzylamine as a chiral auxiliary to induce the desired stereochemistry. The resulting diastereomeric secondary amine is then subjected to hydrogenolysis to cleave the chiral auxiliary, yielding the target enantiopure primary amine.
-
N-Methylation to the Final Product: The final step involves the N-methylation of the chiral primary amine intermediate to afford (S)-1-(4-methoxyphenyl)-N-methylethanamine. For this transformation, the classic Eschweiler-Clarke reaction is employed, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent. This method is well-regarded for its efficiency and for proceeding without racemization of the chiral center.[2]
Caption: Overall synthetic workflow.
Part 1: Asymmetric Synthesis of (S)-1-(4-methoxyphenyl)ethylamine
This stage focuses on establishing the crucial stereocenter through a diastereoselective approach.
Mechanism of Stereocontrol
The stereochemical outcome of this synthesis is dictated by the diastereoselective reduction of the intermediate imine. The chiral auxiliary, (S)-(-)-α-methylbenzylamine, reacts with 4-methoxyacetophenone to form a chiral imine. The steric hindrance imposed by the phenyl group of the chiral auxiliary directs the approach of the hydride from the less hindered face during the catalytic hydrogenation, leading to the preferential formation of one diastereomer of the secondary amine. Subsequent removal of the chiral auxiliary via hydrogenolysis yields the desired (S)-enantiomer of the primary amine.
Experimental Protocol
Step 1a: Synthesis of N-(1-(4-methoxyphenyl)ethyl)-(S)-1-phenylethanamine (Diastereomeric Amine)
This protocol is adapted from established procedures for asymmetric reductive amination.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyacetophenone | 150.17 | 10.0 g | 0.0666 |
| (S)-(-)-α-Methylbenzylamine | 121.18 | 8.88 g | 0.0733 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Hydrogen (H₂) gas | 2.02 | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-methoxyacetophenone (10.0 g, 0.0666 mol) and (S)-(-)-α-methylbenzylamine (8.88 g, 0.0733 mol).
-
Add methanol (100 mL) and 10% Pd/C (1.0 g).
-
The flask is then placed in a high-pressure autoclave.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 10-12 kg/cm ².
-
The reaction mixture is stirred at 50-55°C for 10-12 hours.
-
After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude diastereomeric amine.
Step 1b: Hydrogenolysis to (S)-1-(4-methoxyphenyl)ethylamine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Diastereomeric Amine | - | Assumed 0.0666 mol | - |
| 10% Palladium on Carbon (Pd/C) | - | 1.5 g | - |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Hydrogen (H₂) gas | 2.02 | - | - |
Procedure:
-
The crude diastereomeric amine from the previous step is dissolved in methanol (150 mL) in a high-pressure autoclave.
-
10% Pd/C (1.5 g) is added to the solution.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 10-12 kg/cm ².
-
The reaction mixture is stirred at 60-65°C for 24-30 hours.
-
Upon completion, the autoclave is cooled, and the hydrogen pressure is released.
-
The catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by vacuum distillation to afford (S)-1-(4-methoxyphenyl)ethylamine as a colorless to light-yellow oil.
Expected Yield and Purity:
-
Yield: 65-75% over two steps.
-
Enantiomeric Excess (ee): >98% (determined by chiral HPLC analysis).
Caption: Workflow for the synthesis of the chiral primary amine.
Part 2: N-Methylation via Eschweiler-Clarke Reaction
This classical reaction provides a straightforward and high-yielding route to the final N-methylated product.
Mechanism of the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction involves the reductive amination of a primary or secondary amine using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4] The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which in turn decarboxylates to carbon dioxide.[5][6] For primary amines, this process occurs twice to yield the tertiary amine. A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-1-(4-methoxyphenyl)ethylamine | 151.21 | 5.0 g | 0.0331 |
| Formaldehyde (37% in H₂O) | 30.03 | 5.4 mL | ~0.0662 |
| Formic Acid (98-100%) | 46.03 | 3.8 mL | ~0.0993 |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine (S)-1-(4-methoxyphenyl)ethylamine (5.0 g, 0.0331 mol) and formaldehyde solution (5.4 mL, ~0.0662 mol).
-
Slowly add formic acid (3.8 mL, ~0.0993 mol) to the mixture while stirring. The addition is exothermic.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 18 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully add 20 mL of water.
-
Basify the solution to pH 11-12 with a 40% NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield (S)-1-(4-methoxyphenyl)-N-methylethanamine as a colorless oil.
Expected Yield and Purity:
-
Yield: >90%.
-
Purity: >98% (by GC analysis).
Caption: Workflow for the N-Methylation step.
Characterization of the Final Product
Spectroscopic Data for (S)-1-(4-methoxyphenyl)-N-methylethanamine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 3.80 (s, 3H), 3.55 (q, J = 6.8 Hz, 1H), 2.20 (s, 3H), 1.35 (d, J = 6.8 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.5, 136.0, 128.0, 113.8, 60.0, 55.2, 32.5, 21.0.
Chiral HPLC Analysis:
The enantiomeric purity of the final product should be confirmed by chiral HPLC analysis. A suitable chiral stationary phase, such as a cyclodextrin-based column, can be used. The mobile phase and detection wavelength should be optimized for baseline separation of the enantiomers.
Conclusion
This application note details a reliable and efficient two-stage synthesis for the preparation of enantiopure (S)-1-(4-methoxyphenyl)-N-methylethanamine. The methodology leverages a diastereoselective reductive amination to establish the key stereocenter, followed by a high-yielding N-methylation step. The protocols provided are robust and scalable, making them suitable for both research and process development applications in the pharmaceutical and chemical industries. The mechanistic discussions offer insights into the principles of stereocontrol, which are fundamental to asymmetric synthesis.
References
-
[Online] PubChem. (S)-1-(4-Methoxyphenyl)ethylamine. Available at: [Link]
- [Online] Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2.
- [Online] Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination. In Topics in Organometallic Chemistry (Vol. 48, pp. 261–299). Springer.
-
[Online] PubChem. 1-(4-Methoxyphenyl)ethanamine. Available at: [Link]
-
[Online] Li, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5489. Available at: [Link]
-
[Online] ResearchGate. (2014). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]
-
[Online] NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]
-
[Online] MD Topology. (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Available at: [Link]
-
[Online] Wiley-VCH. Supporting Information. Available at: [Link]
-
[Online] Macmillan Group, Caltech. (2005). Enantioselective Organocatalytic Reductive Amination. Available at: [Link]
-
[Online] The Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. Available at: [Link]
-
[Online] ResearchGate. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Available at: [Link]
-
[Online] The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Available at: [Link]
- [Online] Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. WO2007005594A2.
-
[Online] Frontiers in Chemistry. (2022). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available at: [Link]
-
[Online] YouTube. (2022). Eschweiler-Clarke Reaction. Available at: [Link]
-
[Online] Sciencemadness.org. (2011). Eschweiler-Clarke Procedure. Available at: [Link]
-
[Online] ResearchGate. (2015). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... Available at: [Link]
-
[Online] Name-Reaction.com. Eschweiler-Clarke reaction. Available at: [Link]
-
[Online] YouTube. (2022). Eschweiler-Clarke Reaction. Available at: [Link]
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[Online] Sciencemadness.org. (2011). Eschweiler-Clarke Procedure. Available at: [Link]
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Application Note: High-Throughput Quantification of 1-(4-methoxyphenyl)-N-methylethanamine (PMMA) in Biological Matrices
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 1-(4-methoxyphenyl)-N-methylethanamine, also known as para-methoxy-N-methylamphetamine (PMMA), in biological samples. As a substance of interest in forensic toxicology and clinical research, accurate and reliable quantification is paramount. This document outlines two robust, validated analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of experimental choices, step-by-step protocols, and guidelines for method validation to ensure scientific integrity.
Introduction: The Analytical Imperative for PMMA Quantification
This compound (PMMA) is a potent synthetic stimulant and psychedelic compound, structurally related to methamphetamine and 4-methoxyamphetamine (PMA).[1] Due to its high toxicity and association with severe adverse events, including fatalities, the need for sensitive and specific analytical methods for its detection and quantification is critical in both clinical and forensic settings.[1] The accurate measurement of PMMA in biological matrices such as blood, plasma, and urine is essential for pharmacokinetic studies, diagnosing intoxications, and in post-mortem investigations.
The primary analytical challenge lies in differentiating PMMA from other structurally similar amphetamine-type stimulants and quantifying it at low concentrations in complex biological matrices. This application note addresses this challenge by presenting two gold-standard analytical techniques, GC-MS and LC-MS/MS, providing the rationale for their application and detailed protocols for their implementation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of PMMA
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amphetamine-like substances, it often requires a derivatization step to improve chromatographic performance and analytical sensitivity.
Principle of GC-MS for PMMA Analysis
The core principle involves the separation of components in a sample based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the analyte is ionized, and the resulting ions are separated by their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification. The choice of derivatizing agent is crucial; for primary and secondary amines like PMMA, acylation with agents such as pentafluoropropionic anhydride (PFPA) is common, as it yields stable derivatives with excellent chromatographic properties.[2]
Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
Effective sample preparation is fundamental to remove matrix interferences and concentrate the analyte.[3] Solid-phase extraction is a preferred method for its efficiency and selectivity.
Protocol: SPE and Derivatization of PMMA in Whole Blood
-
Sample Pre-treatment: To 1 mL of whole blood, add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and an internal standard (e.g., PMMA-d5). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of the buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic buffer to remove interferences. A final wash with a non-polar solvent like hexane can remove lipids.
-
Elution: Elute the PMMA and internal standard with 2 mL of a freshly prepared solution of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of pentafluoropropionic anhydride (PFPA). Cap the vial and heat at 70°C for 20 minutes.[2]
-
Final Evaporation and Reconstitution: Evaporate the derivatizing agent and solvent. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines typical instrumental parameters for the analysis of derivatized PMMA.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Specific m/z values for derivatized PMMA and IS |
GC-MS Workflow Diagram
Caption: Workflow for PMMA quantification by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of PMMA
LC-MS/MS offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation and without the need for derivatization.[4][5] This makes it an attractive alternative to GC-MS, particularly in high-throughput environments.
Principle of LC-MS/MS for PMMA Analysis
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The analyte is separated on a reversed-phase column and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion for PMMA is selected, fragmented, and a resulting product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces chemical noise.
Sample Preparation: Protein Precipitation
For LC-MS/MS, a simple "dilute-and-shoot" or protein precipitation method is often sufficient.
Protocol: Protein Precipitation of PMMA in Plasma
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard (e.g., PMMA-d5).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate.
-
Dilution: Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1:10) to reduce matrix effects.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Parameters
The following table details typical parameters for an LC-MS/MS method.
| Parameter | Setting |
| Liquid Chromatograph | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |
| LC Column | C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Column Temperature | 40°C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500°C |
| MRM Transitions | Precursor > Product ion for PMMA and IS (e.g., m/z 180.1 > 121.1 for PMMA) |
LC-MS/MS Workflow Diagram
Caption: Workflow for PMMA quantification by LC-MS/MS.
Method Validation: Ensuring Trustworthy Results
Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose.[6][7] The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the Scientific Working Group for Forensic Toxicology (SWGTOX).
Key Validation Parameters
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other expected components, including metabolites and structurally similar drugs.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used.[8]
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6]
-
Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Typical Performance Data
The following table summarizes expected performance characteristics for the described methods.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 5 - 500 ng/mL | 1 - 250 ng/mL |
| LOD | 2 ng/mL | 0.5 ng/mL |
| LOQ | 5 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
Conclusion
This application note provides two robust and validated methods for the quantification of this compound (PMMA) in biological specimens. The GC-MS method, while requiring derivatization, is a reliable and widely available technique. The LC-MS/MS method offers superior sensitivity and a simplified sample preparation workflow, making it ideal for high-throughput laboratories. The choice between these methods will depend on the specific requirements of the laboratory, including sample throughput, required sensitivity, and available instrumentation. Adherence to the detailed protocols and rigorous method validation is essential for producing accurate, reliable, and defensible results in clinical and forensic investigations.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
SWGDrug. (2005). p-METHOXYMETHAMPHETAMINE. Retrieved from [Link]
-
SpringerLink. (2024). Mass Spectrometry-Based Proteomics of Poly(methylmethacrylate)-Embedded Bone. Retrieved from [Link]
-
National Institutes of Health. (2021). Preparation and Biocompatibility of Poly Methyl Methacrylate (PMMA)-Mesoporous Bioactive Glass (MBG) Composite Scaffolds. Retrieved from [Link]
-
PubMed. (2014). Deproteination of whole blood for LC-MS/MS using paramagnetic micro-particles. Retrieved from [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
ResearchGate. (2019). PMMA-Based Biomedical Applications: Manufacture and Uses. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine; 4-Methoxy-N-propylamphetamine; 4-Methoxy-N-butylamphetamine; and 4-Methoxy-N-pentylamphetamine. Retrieved from [Link]
-
OPUS. (2025). Analytical Methods. Retrieved from [Link]
-
PubMed. (2009). Studies on distribution of para-methoxymethamphetamine (PMMA) designer drug in rats using gas chromatography-mass spectrometry. Retrieved from [Link]
-
MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from [Link]
-
MDPI. (n.d.). Physical, Thermal, and Mechanical Characterization of PMMA Foils Fabricated by Solution Casting. Retrieved from [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
PubMed. (2022). Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
-
ACS Publications. (2012). Combination of LC–MS- and GC–MS-based Metabolomics to Study the Effect of Ozonated Autohemotherapy on Human Blood. Retrieved from [Link]
-
MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Review: Synthetic Methods for Amphetamine. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and Biocompatibility of Poly Methyl Methacrylate (PMMA)-Mesoporous Bioactive Glass (MBG) Composite Scaffolds. Retrieved from [Link]
-
Biotage. (n.d.). Evaluation of Sample Preparation Approaches for the Extraction of Amphetamine, Methamphetamine, MDMA and Metabolites from Urine. Retrieved from [Link]
-
ResearchGate. (2025). Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections. Retrieved from [Link]
-
Environmental Restoration and Conservation Agency of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
National Institute of Justice. (2017). Designing Methods to Identify Evolving Designer Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. Retrieved from [Link]
-
YouTube. (2023). Unlocking Effective Mass Spectrometry Analysis (LC-MS/MS 101). Retrieved from [Link]
-
PubMed. (1989). The validation criteria for analytical methods used in pharmacy practice research. Retrieved from [Link]
-
Universidade de Lisboa. (n.d.). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Retrieved from [Link]
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Application Note: High-Resolution NMR Spectroscopy Analysis of 1-(4-methoxyphenyl)-N-methylethanamine
Abstract
This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 1-(4-methoxyphenyl)-N-methylethanamine, a key intermediate and structural motif in medicinal chemistry and materials science. This document outlines detailed protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. A thorough analysis of the expected spectral features is presented, including predicted chemical shifts, multiplicity, and coupling constants, based on established principles and data from analogous structures. This guide is intended to serve as a practical resource for researchers to ensure data integrity, facilitate structural elucidation, and confirm the purity of this compound.
Introduction: The Significance of this compound
This compound is a substituted phenethylamine derivative. The phenethylamine skeleton is a core component of numerous psychoactive compounds and pharmaceutical agents. The specific substitution pattern of a p-methoxy group and an N-methyl group significantly influences the molecule's chemical properties and biological activity.
Accurate structural characterization is paramount in the synthesis and application of such compounds. High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency. This note provides a detailed framework for the NMR analysis of this specific molecule.
Experimental Protocols
Sample Preparation: A Foundation for Quality Data
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[1] The following protocol is designed to yield high-resolution spectra for this compound.
Materials:
-
This compound sample
-
High-quality 5 mm NMR tubes
-
Deuterated chloroform (CDCl₃), >99.8% D
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
Pasteur pipettes
-
Glass wool or a syringe filter (0.45 µm)
Protocol:
-
Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of the sample.[2] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.[3] It effectively dissolves the analyte and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and typically do not interfere with the signals of interest.[4]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃. Vortex or gently agitate the vial until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution into the NMR tube.[5] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube. Ensure the final sample height is approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2 s |
| Number of Scans | 8-16 | 1024 or more |
| Referencing | TMS (0.00 ppm) | CDCl₃ (77.16 ppm) |
Spectral Analysis and Interpretation
The structure of this compound with atom numbering for NMR assignment is shown below:
Molecular Structure for NMR Assignment:
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show six distinct signals.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H2, H6 | 7.15 - 7.25 | Doublet (d) | 2H | Aromatic protons ortho to the ethylamine group, deshielded by the ring current.[6] They are coupled to H3 and H5. |
| H3, H5 | 6.80 - 6.90 | Doublet (d) | 2H | Aromatic protons ortho to the methoxy group, shielded by its electron-donating effect.[7] They are coupled to H2 and H6. |
| OCH₃ (H10) | ~3.80 | Singlet (s) | 3H | Methoxy group protons on an aromatic ring typically appear in this region.[8] |
| CH (H7) | 3.50 - 3.70 | Quartet (q) | 1H | Methine proton deshielded by the adjacent aromatic ring and nitrogen atom. It is split by the three protons of the C8 methyl group. |
| NCH₃ (H9) | ~2.40 | Singlet (s) | 3H | N-methyl group protons typically appear in this range.[9] |
| CH₃ (H8) | 1.30 - 1.40 | Doublet (d) | 3H | Methyl group protons split by the single methine proton (H7). |
| NH | 1.0 - 2.0 | Broad Singlet (br s) | 1H | The chemical shift of the NH proton is variable and depends on concentration and solvent.[10] The signal will disappear upon D₂O exchange.[3] |
Note on Aromatic Protons: The aromatic region will likely exhibit an AA'BB' system, which often appears as two distinct doublets due to the symmetry of the p-substituted ring. The coupling constant between the ortho protons (Jortho) is typically around 8-9 Hz.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals due to molecular symmetry.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C4 | 158 - 160 | Aromatic carbon attached to the oxygen of the methoxy group, significantly deshielded. |
| C1 | 135 - 138 | Quaternary aromatic carbon attached to the ethylamine side chain. |
| C2, C6 | 127 - 129 | Aromatic carbons ortho to the ethylamine group. |
| C3, C5 | 113 - 115 | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect. |
| C7 | 58 - 62 | Methine carbon deshielded by the adjacent nitrogen atom and aromatic ring. |
| C10 (OCH₃) | ~55 | Methoxy carbon, a characteristic chemical shift for this group on an aromatic ring.[8][11] |
| C9 (NCH₃) | 33 - 36 | N-methyl carbon. |
| C8 | 22 - 25 | Methyl carbon of the ethylamine side chain. |
Potential Impurities and Troubleshooting
-
Residual Solvents: Be aware of residual solvent peaks from the synthesis or purification process (e.g., diethyl ether, ethyl acetate, hexane). Consult published tables of solvent chemical shifts for identification.[4]
-
Water: A broad singlet due to water may be present, typically around 1.56 ppm in CDCl₃.[4]
-
Starting Materials: Incomplete reaction may result in the presence of 4-methoxyacetophenone or other precursors. A thorough analysis of the spectrum for unexpected signals is crucial.
-
Broadened Lineshapes: Highly concentrated samples can lead to broadened signals in the ¹H NMR spectrum.[2] If line broadening is observed, diluting the sample may improve resolution. Paramagnetic impurities can also cause significant line broadening.[6]
Conclusion
This application note provides a detailed guide for the NMR analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, and utilizing the provided spectral predictions, researchers can confidently verify the structure and purity of their synthesized compound. The presented data serves as a reliable reference for scientists working with this and structurally related molecules in various fields of chemical research and development.
References
-
University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Al-Hourani, B. J., Al-Awaudah, F. A., Al-Jaber, H. I., El-Abadelah, M. M., & Voelter, W. (2025).
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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- 3. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Note: Mass Spectrometry Fragmentation of 1-(4-methoxyphenyl)-N-methylethanamine (PMMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-methoxyphenyl)-N-methylethanamine, also known as para-methoxy-N-methylamphetamine (PMMA), is a controlled psychoactive substance that poses significant public health risks. Often sold illicitly as "Ecstasy," it can be mistaken for MDMA, leading to unintentional overdose due to its higher toxicity and slower onset of effects. Accurate and reliable analytical methods for the identification and quantification of PMMA in various matrices are crucial for forensic toxicology, clinical diagnostics, and drug development research. This application note provides a detailed guide to the mass spectrometric fragmentation of PMMA under both Electron Ionization (EI) and Electrospray Ionization (ESI), and offers comprehensive protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Understanding the Fragmentation: The "Why" Behind the "How"
Mass spectrometry is a powerful analytical technique that provides structural information about molecules by analyzing their mass-to-charge ratio (m/z) and the fragments they produce upon ionization and subsequent dissociation. The fragmentation pattern of a molecule is highly characteristic and serves as a chemical fingerprint, enabling its unambiguous identification. Understanding the principles that govern molecular fragmentation is key to developing robust and specific analytical methods. For a molecule like PMMA, with its distinct functional groups—a methoxy-substituted aromatic ring and a secondary amine side chain—fragmentation is predictable and informative.
Electron Ionization (EI) Fragmentation Pathway
In GC-MS, EI is the most common ionization technique. High-energy electrons bombard the analyte molecule, causing the ejection of an electron and the formation of a high-energy molecular ion (M radical cation, M•+). This excess energy induces extensive fragmentation.
The mass spectrum of PMMA under EI is characterized by two major fragmentation pathways originating from the molecular ion (m/z 179).
-
α-Cleavage: The most favorable fragmentation for amphetamine-like compounds is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. For PMMA, this cleavage yields the base peak at m/z 58 . This fragment is highly characteristic of N-methylamphetamine and its analogues.
-
Benzylic Cleavage: Cleavage of the bond between the α and β carbons of the side chain results in the formation of a substituted benzyl cation. In the case of PMMA, this leads to the formation of the 4-methoxybenzyl cation at m/z 121 . The presence of this ion is indicative of the methoxyphenyl moiety.
A proposed fragmentation pathway for PMMA under Electron Ionization is as follows:
Table 1: Characteristic EI Fragment Ions of PMMA
| m/z | Proposed Structure | Fragmentation Pathway | Relative Abundance |
| 179 | [C11H17NO]•+ | Molecular Ion | Low |
| 121 | [C8H9O]+ | Benzylic Cleavage | Moderate |
| 58 | [C3H8N]+ | α-Cleavage | High (Base Peak) |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
In LC-MS, ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation. For PMMA, the protonated molecule has an m/z of 180. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).
The fragmentation of protonated PMMA is dominated by the cleavage of the side chain. The primary fragmentation pathway involves the neutral loss of the amine-containing portion of the molecule.
Upon protonation, the nitrogen atom carries the positive charge. Collision-induced dissociation leads to the cleavage of the Cα-Cβ bond, resulting in the formation of a stable 4-methoxybenzyl cation at m/z 121 . An alternative fragmentation can lead to the formation of a protonated aziridine-type structure, resulting in a major product ion at m/z 149 through the loss of a neutral methylamine molecule.[1]
A proposed fragmentation pathway for protonated PMMA in ESI-MS/MS is as follows:
Table 2: Characteristic ESI-MS/MS Fragment Ions of Protonated PMMA
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 180 | 149 | CH3NH2 |
| 180 | 121 | C3H9N |
Analytical Protocols
The following protocols are provided as a starting point for method development and should be optimized and validated for the specific matrix and instrumentation used.
Protocol 1: GC-MS Analysis of PMMA in Urine
This protocol is suitable for the qualitative and quantitative analysis of PMMA in urine samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
0.1 M Phosphate buffer (pH 6.0)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide (concentrated)
-
Internal Standard (IS) solution (e.g., PMMA-d5)
-
-
Procedure:
-
To 2 mL of urine, add 20 µL of IS solution and 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
SIM ions for PMMA: m/z 58, 121, 179
-
SIM ions for IS (PMMA-d5): m/z 62, 121, 184
-
-
Protocol 2: LC-MS/MS Analysis of PMMA in Serum/Plasma
This protocol provides a highly sensitive and selective method for the quantification of PMMA in serum or plasma, suitable for clinical and forensic applications.
1. Sample Preparation (Protein Precipitation)
-
Materials:
-
Acetonitrile (HPLC grade) containing internal standard (e.g., PMMA-d5)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of serum/plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph:
-
Column: C18, 50 mm x 2.1 mm, 2.6 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Table 3: MRM Transitions for PMMA and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PMMA | 180.1 | 149.1 | 15 |
| PMMA | 180.1 | 121.1 | 20 |
| PMMA-d5 (IS) | 185.1 | 154.1 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Conclusion
The mass spectrometric analysis of this compound (PMMA) provides distinct fragmentation patterns under both Electron Ionization and Electrospray Ionization, allowing for its confident identification and quantification. The characteristic EI fragments at m/z 58 and 121, and the ESI-MS/MS transition of m/z 180 → 149 serve as reliable markers for this compound. The detailed GC-MS and LC-MS/MS protocols provided in this application note offer robust methodologies for the analysis of PMMA in complex biological matrices, catering to the needs of forensic toxicologists, clinical chemists, and researchers in the field of drug development and analysis. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). p-METHOXYMETHAMPHETAMINE. Retrieved from [Link]
- De Martinis, B. S., de Paula, M., & de Souza, R. S. (2007). A validated GC-MS method for the determination of methamphetamine and its main metabolite amphetamine in rat brain. Journal of analytical toxicology, 31(7), 411–415.
- Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and bioanalytical chemistry, 396(7), 2403–2414.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90766, 4-Methoxymethamphetamine. Retrieved from [Link]
- F. T. Peters, O. H. Drummer, & F. Musshoff. (2003). Validation of new analytical methods for toxicological analyses.
-
A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. (2022). Molecules, 27(3), 993. MDPI AG. Retrieved from [Link]
Sources
A Robust HPLC-UV Method for the Comprehensive Purity Assessment of 1-(4-methoxyphenyl)-N-methylethanamine
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive analytical approach for determining the chemical and enantiomeric purity of 1-(4-methoxyphenyl)-N-methylethanamine, a chiral amine intermediate crucial in pharmaceutical synthesis. We present two distinct High-Performance Liquid Chromatography (HPLC) methods employing UV detection. The first is a reversed-phase (RP-HPLC) method for the quantification of process-related impurities and degradation products. The second is a chiral HPLC method for the accurate determination of enantiomeric excess. The causality behind the selection of columns, mobile phases, and other chromatographic parameters is discussed to provide a deeper understanding of the method development strategy. All protocols are designed to be self-validating through rigorous system suitability criteria, aligning with the principles outlined in the ICH Q2(R2) guidelines.[1][2]
Introduction: The Analytical Challenge
This compound is a chiral secondary amine. Its stereocenter and basic nitrogen atom present a dual challenge for purity analysis. A complete purity profile requires not only the quantification of achiral, process-related impurities but also the precise measurement of the unwanted enantiomer. The presence of the amine functional group necessitates careful control of the mobile phase pH in reversed-phase chromatography to achieve symmetric peak shapes and robust retention.[3] Furthermore, as enantiomers possess identical physical and chemical properties in an achiral environment, their separation demands a chiral stationary phase (CSP) capable of forming transient, diastereomeric complexes to enable differentiation.[4]
This guide provides two validated, robust HPLC methods to address these challenges, ensuring a comprehensive quality assessment suitable for research, development, and quality control environments.
Part A: Chemical Purity by Reversed-Phase HPLC
This method is designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities, starting materials (e.g., 4-methoxyacetophenone), and degradation products.
Method Rationale and Causality
A C18 stationary phase was selected for its hydrophobicity, which provides effective retention for the aromatic ring of the analyte. The core of this method's success lies in the mobile phase design.
-
pH Control: The analyte is a basic amine with a predicted pKa around 9.3.[5] Operating at a low pH (e.g., 3.0) ensures the secondary amine is fully protonated (R₂NH₂⁺). This serves two purposes: 1) It enhances retention predictability, and 2) It dramatically improves peak shape by preventing secondary ionic interactions with residual, negatively charged silanols on the silica-based C18 column surface, which are a primary cause of peak tailing for basic compounds.[3]
-
Buffer Selection: A phosphate buffer is chosen for its ideal buffering capacity in the low pH range and its UV transparency.
-
Organic Modifier: Acetonitrile is used as the organic modifier due to its low viscosity and strong elution strength for aromatic compounds in reversed-phase mode.[6]
Logical Flow of RP-HPLC Method Development
Caption: Logic diagram for RP-HPLC method development.
Chromatographic Conditions
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Detailed Protocol: Chemical Purity
1. Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A / Acetonitrile (70:30 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution (SSS): Use the Standard Solution. For specificity, if impurities are available, spike the standard solution with known impurities at the specification limit (e.g., 0.1%).
2. Instrument Setup and System Suitability:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution.
-
Evaluate the system suitability parameters against the acceptance criteria.
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates system precision and reproducibility. |
| Resolution (Rs) | ≥ 2.0 (between API and closest impurity) | Ensures baseline separation for accurate impurity quantification.[7] |
3. Analysis Procedure:
-
Once system suitability is confirmed, inject the Diluent once as a blank.
-
Inject the Sample Solution in duplicate.
-
Calculate the percentage of each impurity using the area percent method.
4. Calculation: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100
Part B: Enantiomeric Purity by Chiral HPLC
This method is designed to separate and quantify the (R)- and (S)-enantiomers of this compound.
Method Rationale and Causality
The separation of enantiomers requires a chiral environment. A polysaccharide-based Chiral Stationary Phase (CSP), specifically a cellulose-based column, is chosen. These phases are known for their broad applicability in separating chiral amines.[8]
-
Chiral Recognition Mechanism: The CSP provides a 3D chiral structure with various interaction sites (e.g., carbamate groups). The enantiomers interact differently with these sites through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance, forming transient diastereomeric complexes with different stability. This difference in stability leads to different retention times, enabling separation.
-
Mobile Phase: A normal-phase mobile phase consisting of hexane and a polar modifier (isopropanol) is often effective for this class of compounds on polysaccharide CSPs. The addition of a small amount of an amine modifier, like diethylamine (DEA), is critical. The DEA acts as a competitor for highly active sites on the stationary phase, preventing strong, non-enantioselective interactions of the analyte's amine group, which would otherwise lead to severe peak broadening and poor resolution.
Chromatographic Conditions
| Parameter | Specification |
| HPLC Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Detailed Protocol: Enantiomeric Purity
1. Preparation of Solutions:
-
Mobile Phase: Carefully mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.
-
Diluent: Mobile Phase.
-
Racemic Standard (0.2 mg/mL): Accurately weigh about 10 mg of racemic this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This solution is used for system suitability to demonstrate separation.
-
Sample Solution (0.2 mg/mL): Accurately weigh about 10 mg of the enantiomerically enriched sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
2. Instrument Setup and System Suitability:
-
Equilibrate the chiral HPLC system with the mobile phase for at least 60 minutes. Chiral columns often require longer equilibration times.
-
Inject the Racemic Standard solution.
-
The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5 .
3. Analysis Procedure:
-
Once system suitability is confirmed, inject the Diluent once as a blank.
-
Inject the Sample Solution.
-
Identify the peaks for the desired enantiomer and the unwanted enantiomer based on their retention times (established by injecting a standard of the pure desired enantiomer, if available).
4. Calculation: % Enantiomeric Purity (ee) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Overall Purity Assessment Workflow
The complete purity profile of a given batch is determined by combining the results from both the achiral and chiral methods.
Caption: Workflow for comprehensive purity analysis.
Method Validation Principles (ICH Q2(R2))
While this note provides the method, a full validation is required before implementation in a GMP environment.[2][9] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally. For the RP-HPLC method, this involves demonstrating separation from known impurities and performing stress testing (acid, base, oxidation, heat, light) to show separation from degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential. For the chiral method, specificity is demonstrated by the baseline resolution of the enantiomers.[9]
-
Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a specified range (e.g., from the reporting limit to 120% of the nominal concentration).[7]
-
Accuracy: The closeness of test results to the true value, typically assessed by analyzing samples with known amounts of analyte (spiked placebo or recovery studies).
-
Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for both methods to accurately report low levels of impurities or the minor enantiomer.
Conclusion
The two HPLC methods presented provide a robust and reliable framework for the complete purity assessment of this compound. The reversed-phase method allows for accurate quantification of chemical impurities by leveraging pH control to ensure excellent peak shape. The chiral method provides precise determination of enantiomeric excess through the use of a specialized chiral stationary phase. By following the detailed protocols and implementing the system suitability checks, researchers and quality control analysts can ensure the generation of high-quality, reliable data for this critical pharmaceutical intermediate.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link].
-
ResearchGate. (PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Retrieved from [Link].
-
Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link].
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link].
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link].
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link].
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link].
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Retrieved from [Link].
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link].
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 485407, 1-(4-methoxyphenyl)-N-methylmethanamine. Retrieved from [Link].
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link].
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link].
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link].
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link].
-
NIH National Library of Medicine. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link].
-
Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Retrieved from [Link].
-
Wikipedia. 25N-NBOMe. Retrieved from [Link].
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link].
-
Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link].
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. database.ich.org [database.ich.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: The Strategic Use of 1-(4-methoxyphenyl)-N-methylethanamine as a Versatile Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of 1-(4-methoxyphenyl)-N-methylethanamine. This secondary amine is a valuable building block in organic synthesis, prized for its role as a precursor in the development of complex molecular architectures, particularly within the pharmaceutical landscape. These notes detail robust protocols for its synthesis via reductive amination and N-methylation, outline its application in subsequent C-N bond-forming reactions, and provide validated methods for its purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.
Introduction: A Key Synthetic Building Block
This compound, also known as N-methyl-1-(4-methoxyphenyl)propan-2-amine, is a secondary amine that serves as a crucial intermediate in multi-step organic syntheses. Its structure, featuring a methoxy-substituted phenyl ring and a chiral center, makes it a precursor for various target molecules, including pharmaceutically active compounds where the N-methyl-phenethylamine scaffold is a common motif. For instance, related chiral amines are instrumental in the synthesis of drugs like the anti-asthma medication (R, R)-formoterol[1]. The strategic importance of this intermediate lies in the reactivity of its secondary amine group, which readily participates in nucleophilic reactions to form new carbon-nitrogen bonds, extending the molecular framework.
Understanding the reliable synthesis and subsequent functionalization of this intermediate is paramount for process development and medicinal chemistry campaigns. This guide presents two primary, field-proven synthetic pathways to access this compound and demonstrates its utility as a nucleophilic building block.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₅NO | [2] |
| Molecular Weight | 165.23 g/mol | [2] |
| CAS Number | 58993-79-6 (for R-isomer) | [2] |
| Appearance | Typically a solid or oil | [2] |
| Synonyms | N-methyl-1-(4-methoxyphenyl)propan-2-amine | - |
Synthesis of the Intermediate: Core Methodologies
The synthesis of this compound can be efficiently achieved through several reliable methods. The choice of method often depends on the available starting materials, scale, and desired purity. We will detail two of the most common and robust approaches: Reductive Amination and the Eschweiler-Clarke Reaction.
Method A: Direct Reductive Amination
Reductive amination is a cornerstone of amine synthesis, offering a direct route by combining a carbonyl compound with an amine in the presence of a reducing agent[3][4]. This process first involves the formation of an intermediate iminium ion, which is then reduced in situ to the target amine. This one-pot approach is highly efficient and avoids the isolation of the often-unstable imine intermediate.
Causality and Experimental Rationale: The reaction starts with 4-methoxyphenylacetone and methylamine. The initial condensation forms an imine. A reducing agent is required that is mild enough not to reduce the starting ketone but potent enough to reduce the C=N double bond of the iminium ion. Sodium triacetoxyborohydride (STAB) is an excellent choice for this, as it is less reactive towards ketones and aldehydes than other hydrides like sodium borohydride, but highly effective for reducing iminium ions. Its use minimizes side reactions, leading to cleaner product formation.
Figure 1: Reductive Amination Workflow.
Protocol 2.1: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 4-methoxyphenylacetone (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask, add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF).
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) to the mixture. The acid catalyzes the formation of the iminium ion. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. The addition can be exothermic; maintain the temperature below 30°C using an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Method B: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary or secondary amines[5][6]. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent[5][7]. A key advantage of this reaction is that it typically proceeds cleanly to the methylated product without forming over-alkylated quaternary ammonium salts[6].
Causality and Experimental Rationale: This pathway begins with the precursor primary amine, 1-(4-methoxyphenyl)ethanamine. The amine first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated secondary amine. The byproducts of this reaction are carbon dioxide and water, which are easily removed, simplifying the purification process. The use of excess formaldehyde and formic acid drives the reaction to completion.
Figure 2: Eschweiler-Clarke N-Methylation Workflow.
Protocol 2.2: Synthesis via Eschweiler-Clarke Reaction
-
Reaction Setup: In a round-bottom flask, combine 1-(4-methoxyphenyl)ethanamine (1.0 eq), formic acid (2.5 eq), and aqueous formaldehyde (37% solution, 2.5 eq).
-
Heating: Heat the reaction mixture to 80-100°C under reflux with stirring. Vigorous evolution of CO₂ will be observed initially.
-
Reaction Monitoring: Continue heating for 2-6 hours, or until the gas evolution has ceased. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting primary amine.
-
Work-up: Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of an aqueous solution of sodium hydroxide (e.g., 2 M NaOH). An ice bath is recommended to control the exothermic neutralization.
-
Extraction: Transfer the basified mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine is often of high purity but can be further purified by distillation or column chromatography if necessary.
Application as a Nucleophilic Intermediate
The true value of this compound is realized in its role as a nucleophile. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, enabling the construction of more complex molecules. A common application is the N-alkylation with an electrophile, such as an alkyl halide or an epoxide, to form a tertiary amine.
Causality and Experimental Rationale: In this representative protocol, the secondary amine acts as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., benzyl bromide). A non-nucleophilic base, such as potassium carbonate or triethylamine, is included to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Acetonitrile is an excellent solvent for this transformation as it is polar and aprotic, effectively solvating the ions involved without interfering with the nucleophile.
Figure 3: N-Alkylation Application Workflow.
Protocol 3.1: N-Alkylation to Form a Tertiary Amine
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetonitrile (~0.4 M) in a round-bottom flask.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred suspension.
-
Heating and Monitoring: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude tertiary amine can be purified by flash column chromatography.
Purification and Analytical Characterization
The purity of the intermediate is critical for the success of subsequent synthetic steps.
Purification Protocols
-
Flash Column Chromatography: This is the most common method for purifying the free base. A silica gel stationary phase is used with a mobile phase gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of triethylamine added to the solvent system to prevent the amine from streaking on the acidic silica gel.
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent (e.g., diethyl ether) and washed with a dilute acid (e.g., 1 M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with 2 M NaOH) and the free amine is re-extracted into an organic solvent.
-
Distillation: For larger quantities of the liquid free base, vacuum distillation can be an effective purification method.
-
Recrystallization of a Salt: The amine can be converted to its hydrochloride salt by treating a solution of the base in ether or ethyl acetate with HCl (either as a gas or a solution in dioxane). The resulting salt often precipitates as a crystalline solid which can be purified by recrystallization.
Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Provides structural confirmation and assesses purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the functional groups present (e.g., N-H stretch for secondary amine, C-O stretch for the methoxy group).
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity with high accuracy. For amines lacking a strong chromophore, pre-column derivatization may be necessary for sensitive UV detection[8].
Safety and Handling
Hazard Identification:
-
Skin Corrosion/Irritation: May cause skin irritation. The related primary amine can cause severe skin burns and eye damage[10].
-
GHS Pictograms: Warning[9].
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. The synthetic protocols detailed herein, namely reductive amination and the Eschweiler-Clarke reaction, provide reliable and scalable methods for its preparation. Its utility as a nucleophile in C-N bond-forming reactions makes it a key component in the synthetic chemist's toolbox for accessing complex molecular targets in pharmaceutical and materials science research. Adherence to the detailed protocols and safety guidelines will ensure successful and safe handling and application of this important compound.
References
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link].
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine. Available from: [Link].
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
PubChem. 1-(4-Methoxyphenyl)ethanamine. Available from: [Link].
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available from: [Link].
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link].
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Available from: [Link].
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. The Journal of Organic Chemistry. Available from: [Link].
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link].
-
ACS Publications. Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Available from: [Link].
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link].
-
Rapid-Translation.com. 5.2 Protein purification. Available from: [Link].
-
YouTube. Eschweiler-Clarke reaction. Available from: [Link].
-
ResearchGate. Reductive methylation of nitroarenes to N-methylamines. Available from: [Link].
Sources
- 1. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 2. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Guide to 1-(4-methoxyphenyl)-N-methylethanamine in Medicinal Chemistry
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them fertile ground for the development of novel therapeutics. The 1-(4-methoxyphenyl)-N-methylethanamine core and its close analogs represent such a privileged structure. This guide provides an in-depth exploration of its applications, from its role as a crucial synthetic intermediate to its potential as a foundational scaffold for generating diverse libraries of bioactive compounds. We will delve into the synthetic methodologies, potential therapeutic applications, and detailed protocols for biological evaluation, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Physicochemical Properties and Drug-Likeness Profile
The structural features of this compound contribute to its favorable physicochemical properties as a building block in medicinal chemistry. The methoxy group can act as a hydrogen bond acceptor and influences the electron density of the aromatic ring, while the ethylamine side chain provides a basic center for salt formation and further derivatization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |
| Molecular Weight | 165.23 g/mol | PubChem[2] |
| XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
These properties generally align with Lipinski's Rule of Five, suggesting good oral bioavailability for derivatives based on this scaffold.
Synthetic Pathways and Methodologies
The synthesis of this compound and its isomers can be achieved through several routes, most commonly involving reductive amination or reduction of a corresponding amide or oxime.
Protocol 1: Reductive Amination of 4-Methoxyphenylacetone
This is a widely used method for the synthesis of phenylethylamines.
Workflow:
Caption: Reductive amination workflow.
Step-by-Step Procedure:
-
Imine Formation: Dissolve 4-methoxyphenylacetone (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a solution of methylamine (1.1-1.5 equivalents) in the same solvent. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: To the solution containing the imine, add a reducing agent. For instance, sodium cyanoborohydride (NaBH₃CN) can be added portion-wise while maintaining the pH between 6 and 7 with acetic acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[3]
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to basic (pH > 10) with an aqueous solution of NaOH.
-
Extraction: The aqueous layer is extracted three times with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Medicinal Chemistry
A Key Intermediate in Pharmaceutical Synthesis
The 4-methoxyphenylethylamine scaffold is a component of several approved drugs. Its presence underscores the structural importance of this moiety for achieving desired pharmacological activity.
-
(R,R)-Formoterol: The chiral intermediate (R)-1-(4-methoxyphenyl)propan-2-amine is crucial for the synthesis of (R,R)-formoterol, a long-acting β2-adrenergic agonist used in the management of asthma and COPD.[4]
-
Venlafaxine: This serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders, contains a 1-(4-methoxyphenyl)ethyl moiety, highlighting the relevance of this structural class in neuroscience drug discovery.[5]
The use of this compound and its analogs as intermediates significantly reduces the complexity and cost of synthesizing these important pharmaceuticals.[6]
A Versatile Scaffold for Library Development
The this compound structure serves as an excellent starting point for the creation of compound libraries for high-throughput screening. The secondary amine is readily derivatized, allowing for the introduction of a wide range of functional groups and building blocks.
Caption: Library generation from the core scaffold.
This strategy has been implicitly used in the development of various bioactive compounds where the methoxyphenyl moiety is a common feature.
Foundation for Bioactive Molecules
Derivatives of the methoxyphenylalkylamine scaffold have demonstrated a wide range of biological activities.
-
Antimicrobial and Antifungal Activity: Schiff bases and other derivatives incorporating the 4-methoxyphenyl group have shown promising activity against various bacterial and fungal strains.[7][8] The methoxy group can enhance the lipophilicity of the molecule, potentially aiding in its penetration of microbial cell membranes.
-
Anti-proliferative and Anticancer Activity: Methoxy-substituted aromatic compounds are frequently found in molecules with anti-proliferative effects. For example, resveratrol methoxy derivatives have been evaluated for their anti-tumor activity.[9] This suggests that libraries based on this compound could be screened for novel anticancer agents.
-
Neurological and Receptor-Modulating Activity: The structural similarity of phenylethylamines to endogenous neurotransmitters makes them prime candidates for CNS-active drugs. A related compound, p-methoxy-N-methylphenethylamine, is known to be a potent mast cell degranulator, indicating interaction with cellular signaling pathways.[10]
Protocols for Biological Evaluation
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., a derivative of this compound) in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Serial Dilutions: Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Add 10 µL of this inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Anti-proliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and the ease with which it can be derivatized make it an attractive scaffold for the development of new therapeutic agents. While much of the existing research focuses on its analogs and derivatives, the consistent appearance of this methoxyphenylalkylamine core in a variety of bioactive molecules highlights its significance. Future research should focus on the systematic exploration of libraries derived from this scaffold against a wider range of biological targets. The application of in silico screening methods could further streamline the discovery of novel hits. As our understanding of disease pathways deepens, privileged scaffolds like this compound will undoubtedly continue to be a cornerstone of rational drug design.
References
-
1-(4-methoxyphenyl)-N-methylmethanamine. PubChem. Available from: [Link]
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available from: [Link]
-
New method in synthesizing an optical active intermediate for ( R, R)-formoterol. ResearchGate. Available from: [Link]
-
Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. PubMed. Available from: [Link]
-
1-(4-Methoxyphenyl)ethanamine. PubChem. Available from: [Link]
-
Feature Reviews in Medicinal Chemistry. PMC. Available from: [Link]
-
p-Methoxy-N-methylphenethylamine. MeSH - NCBI. Available from: [Link]
- Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.
-
N-Methyl-4-methoxybenzylamine. ChemBK. Available from: [Link]
-
2024 Medicinal Chemistry Reviews at a Glance. Drug Hunter. Available from: [Link]
-
Advancing Chemical Synthesis: The Critical Role of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. K.T.H.M. College. Available from: [Link]
-
The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Semantic Scholar. Available from: [Link]
-
m-Methoxy-N-methylphenethylamine. PubChem. Available from: [Link]
-
Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed. Available from: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]
Sources
- 1. 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Methoxy-N-methylphenethylamine | C10H15NO | CID 118500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kthmcollege.ac.in [kthmcollege.ac.in]
- 9. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-Methoxy-N-methylphenethylamine - MeSH - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-(4-methoxyphenyl)-N-methylethanamine in Synthetic Chemistry
Introduction: 1-(4-methoxyphenyl)-N-methylethanamine is a chiral secondary amine that serves as a valuable building block in the synthesis of a variety of organic molecules, particularly in the realm of drug discovery and development. Its structural motif is present in a range of biologically active compounds. Derivatization of the secondary amine functionality allows for the introduction of diverse substituents, enabling the modulation of physicochemical properties, pharmacological activity, and metabolic stability of the resulting molecules. This guide provides detailed protocols for the N-acylation, N-sulfonylation, and N-alkylation of this compound, along with methods for the characterization of the synthesized derivatives. The causality behind experimental choices and the mechanistic basis of these transformations are discussed to provide a comprehensive understanding for researchers, scientists, and professionals in drug development.
PART 1: Strategic Approaches to Derivatization
The secondary amine in this compound is a versatile functional group that can readily undergo nucleophilic attack on various electrophilic species. The choice of derivatization strategy is dictated by the desired functionality in the target molecule. The three primary derivatization methods discussed herein—acylation, sulfonylation, and reductive amination—offer pathways to amides, sulfonamides, and tertiary amines, respectively. Each of these functional groups imparts distinct chemical and biological properties to the parent molecule.
N-Acylation: Formation of Amides
N-acylation is a robust and widely employed transformation that converts the secondary amine into an amide. Amide bonds are prevalent in pharmaceuticals due to their high metabolic stability and ability to participate in hydrogen bonding, which is crucial for target binding.[1] The reaction typically involves the use of an acylating agent such as an acid chloride or acid anhydride in the presence of a base to neutralize the acid byproduct.
Causality of Experimental Choices:
-
Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides, leading to faster reaction times. However, they also generate hydrochloric acid, which must be scavenged by a base to prevent protonation of the starting amine. Acid anhydrides are less reactive but produce a carboxylic acid byproduct, which is less corrosive.
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is commonly used to neutralize the acid generated during the reaction without competing with the amine nucleophile.[2]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the acylating agent.
N-Sulfonylation: Synthesis of Sulfonamides
The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial and diuretic drugs.[3] N-sulfonylation of this compound is typically achieved by reacting it with a sulfonyl chloride in the presence of a base.
Causality of Experimental Choices:
-
Sulfonylating Agent: Arylsulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or dansyl chloride, are common reagents for introducing a sulfonamide group. The choice of sulfonyl chloride determines the nature of the substituent on the sulfur atom.
-
Base: Similar to acylation, a base is required to neutralize the generated HCl. Pyridine is often used as both a base and a catalyst.
N-Alkylation via Reductive Amination: Accessing Tertiary Amines
Reductive amination is a powerful and versatile method for the N-alkylation of amines.[4] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method offers excellent control and avoids the over-alkylation that can be a problem with direct alkylation using alkyl halides.[5]
Causality of Experimental Choices:
-
Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced.
-
Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the carbonyl starting material. Sodium cyanoborohydride is also effective but is more toxic.
-
Reaction Conditions: The reaction is typically carried out in a non-protic solvent, and a weak acid catalyst is sometimes added to facilitate iminium ion formation.
PART 2: Experimental Protocols and Methodologies
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. Handle all reagents and solvents with care.
Protocol 2.1: N-Acetylation of this compound
This protocol describes a general procedure for the N-acetylation using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl derivative.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| This compound | 1.0 | 165.23 | 1.65 g |
| Acetyl chloride | 1.1 | 78.50 | 0.86 g (0.78 mL) |
| Triethylamine | 1.2 | 101.19 | 1.21 g (1.67 mL) |
| Dichloromethane | - | - | 50 mL |
| Expected Yield: | >85% |
Visualization of N-Acylation Workflow:
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 4. apexchromatography.com [apexchromatography.com]
- 5. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-N-methylethanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4-methoxyphenyl)-N-methylethanamine. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers in improving the yield and purity of this compound. Our approach is grounded in mechanistic principles to help you understand the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is a one-pot reductive amination (also known as reductive alkylation). This reaction involves condensing the ketone starting material, 4-methoxyphenylacetone, with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. This method is generally preferred over direct alkylation of the corresponding primary amine as it avoids common issues with over-alkylation leading to tertiary amines or quaternary ammonium salts.[1][2]
Q2: What is a realistic target yield for this synthesis?
A2: With an optimized protocol, yields for reductive amination of ketones can be quite high. For this specific transformation, a yield in the range of 75-90% is a realistic and achievable target after purification. Yields below this range often indicate suboptimal reaction conditions, incomplete conversion, or issues during workup and purification.
Q3: Which reducing agent is best suited for this reaction?
A3: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it is often too reactive and can reduce the starting ketone, leading to an alcohol byproduct.[1][3] Milder, more selective hydrides are strongly recommended:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the reagent of choice. It is particularly effective at reducing the protonated iminium ion intermediate and is tolerant of mildly acidic conditions used to promote imine formation.[3]
-
Sodium cyanoborohydride (NaBH₃CN): Another excellent option that is stable in mildly acidic conditions and selectively reduces the imine over the ketone.[1][3] However, it generates toxic cyanide waste, requiring careful handling and quenching procedures.[3]
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and effective method, particularly for larger-scale synthesis, that produces water as the only byproduct.[3] It requires specialized equipment (hydrogenator) and careful handling of the pyrophoric catalyst.
Q4: How can I monitor the reaction's progress?
A4: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against a standard of the 4-methoxyphenylacetone starting material. The disappearance of the ketone spot and the appearance of a new, more polar spot (the amine product) indicates progress. A typical eluent system would be ethyl acetate/hexanes with 1-2% triethylamine to prevent the amine from streaking on the acidic silica plate.
-
LC-MS: This provides unambiguous confirmation by showing the consumption of the starting material's mass peak and the appearance of the product's mass peak (M+H⁺).
Troubleshooting Guide: Yield & Purity Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem: Low or No Product Formation
Q: My reaction has stalled, and I'm observing mostly unreacted 4-methoxyphenylacetone. What went wrong?
A: This is a classic symptom of failed or incomplete imine formation, which is the necessary first step before reduction can occur.
Causality & Solution: Imine formation is a reversible equilibrium reaction that is highly pH-dependent. The reaction requires mild acid catalysis to protonate the ketone's carbonyl oxygen, making it more electrophilic for the amine to attack.
-
Incorrect pH: If the medium is too neutral or basic, the carbonyl is not sufficiently activated. If it's too acidic, the methylamine nucleophile becomes fully protonated to a non-nucleophilic methylammonium ion. The optimal pH is typically between 4 and 6.
-
Solution: Add a catalytic amount of acetic acid (typically 0.5-1.0 equivalents) to the reaction mixture before adding the reducing agent. This ensures the pH is in the optimal range for imine formation.
-
-
Presence of Water: The formation of the imine from the ketone and amine releases one molecule of water. According to Le Châtelier's principle, excess water in the reaction can push the equilibrium back towards the starting materials.
-
Solution: Use anhydrous solvents. If the reaction is particularly stubborn, the addition of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.
-
Problem: Significant Alcohol Byproduct Formation
Q: My final product is contaminated with a large amount of 1-(4-methoxyphenyl)propan-2-ol. How do I prevent this?
A: This side product arises from the direct reduction of the starting ketone, 4-methoxyphenylacetone. This indicates your reducing agent is too reactive or the imine formation is too slow.
Causality & Solution:
-
Reactive Reducing Agent: Sodium borohydride (NaBH₄) is strong enough to reduce both ketones and imines.[3][4] If imine formation is slow, the NaBH₄ will preferentially react with the more abundant ketone.
-
Solution 1 (Recommended): Switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are significantly less reactive towards ketones at the reaction pH but readily reduce the iminium ion intermediate.[3]
-
Solution 2 (If using NaBH₄): Employ a two-step, one-pot procedure. First, mix the ketone, amine, and acid catalyst in the solvent and allow the imine to form for 1-2 hours before adding the NaBH₄. This allows the imine concentration to build up, favoring its reduction.[4]
-
Problem: Difficult Purification & Product Isolation
Q: The crude product looks oily and streaks badly on my silica column, making purification impossible. What is the correct workup and purification strategy?
A: Amines are basic and interact strongly with the acidic silanol groups on standard silica gel, leading to poor chromatographic performance.[5] The workup and purification must be designed to handle the basic nature of the product.
Causality & Solution:
-
Workup Strategy (Acid-Base Extraction): The basicity of the amine product is an asset for purification.
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while the unreacted ketone and other non-basic impurities remain in the organic layer.[6]
-
Separate the layers. Wash the organic layer again with 1M HCl to ensure complete extraction of the amine.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the pH is >11. This deprotonates the amine, causing it to precipitate or form an oil.
-
Extract the free amine back into an organic solvent (e.g., dichloromethane) multiple times.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.
-
-
Chromatography Strategy: If further purification is needed:
-
Modified Eluent: Add 1-3% triethylamine or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate). This additive competes with your product for the acidic sites on the silica, resulting in symmetrical peaks and better separation.[5]
-
Treated Silica: Use amine-functionalized silica gel or alumina for the column, which eliminates the problematic acid-base interactions.[5]
-
Visual Guides & Mechanisms
Reductive Amination Workflow
The following diagram outlines the key steps and decision points in the synthesis.
Caption: A streamlined workflow for the reductive amination synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common yield issues.
Caption: Decision tree for diagnosing sources of low reaction yield.
Optimized Experimental Protocol
This protocol is designed as a self-validating system for the synthesis on a 10 mmol scale.
Reagents & Materials:
-
4-Methoxyphenylacetone (1.64 g, 10.0 mmol)
-
Methylamine solution (e.g., 40% in H₂O, or 2.0 M in THF/MeOH)
-
Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv)
-
Glacial Acetic Acid (0.57 mL, 10.0 mmol, 1.0 equiv)
-
1,2-Dichloroethane (DCE, anhydrous) (50 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl) solution
-
10 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetone (1.64 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (50 mL).
-
Add the methylamine solution (e.g., 5.0 mL of 2.0 M solution in THF, 10.0 mmol, 1.0 equiv).
-
Add glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 1 hour. The solution may become slightly cloudy.
-
-
Reduction:
-
To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Note: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS until the starting ketone is consumed.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to quench the excess acid and reducing agent.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and extract the amine product into an acidic aqueous solution by washing with 1 M HCl (3 x 50 mL).
-
Combine the acidic aqueous layers in a flask and cool in an ice bath.
-
Slowly add 10 M NaOH solution with stirring until the pH of the solution is >11 (verify with pH paper). The product may appear as a cloudy oil.
-
Extract the free amine product from the basic aqueous layer with DCM (3 x 75 mL).
-
Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield this compound as an oil.
-
Reagent Comparison
The choice of reducing agent and solvent is critical for success. The following table summarizes key considerations.
| Reagent | Solvent(s) | Advantages | Disadvantages |
| NaBH(OAc)₃ (STAB) | DCE, THF, DCM | High selectivity for imines; mild; commercially available.[3][4] | Water-sensitive; relatively expensive.[4] |
| NaBH₃CN | MeOH, EtOH | High selectivity for imines; water-tolerant.[3][4] | Highly toxic (cyanide); requires careful quenching. |
| NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Low selectivity; reduces ketones and aldehydes.[1][3][4] |
| H₂ / Pd-C | MeOH, EtOH, EtOAc | High atom economy; clean (water is the only byproduct).[3] | Requires specialized high-pressure equipment; catalyst is flammable. |
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Lane, C. F. (1975). The reductive amination of aldehydes and ketones. Synthesis, 1975(3), 135-146.
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-N-methylethanamine
Disclaimer: The synthesis of 1-(4-methoxyphenyl)-N-methylethanamine, also known as para-methoxymethamphetamine (PMMA), is subject to legal restrictions in many jurisdictions.[1][2] This guide is intended for authorized researchers, scientists, and drug development professionals for analytical and research purposes only. All activities should be conducted in compliance with local, state, and federal regulations in a certified laboratory facility.
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of amine synthesis. This guide focuses on identifying and mitigating common side products encountered during the synthesis of this compound. The primary synthetic route discussed is the reductive amination of 4-methoxyphenyl-2-propanone (PMP2P) with methylamine, a widely applicable method for creating secondary amines.[1] We will explore the causality behind the formation of impurities and provide robust troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent method is the one-pot reductive amination of 4-methoxyphenyl-2-propanone (PMP2P) with methylamine.[1] This reaction involves the initial formation of an imine intermediate, which is then reduced to the target secondary amine. While efficient, the main challenges are controlling the reaction to prevent the formation of side products. Key issues include the reduction of the starting ketone, over-alkylation of the amine, and reactions involving impurities from the PMP2P synthesis.[3][4]
Q2: Why is controlling the pH crucial in a reductive amination reaction?
A2: The pH of the reaction medium is a critical parameter. The formation of the imine intermediate is typically catalyzed by mild acid (pH 4-5).[3] If the solution is too acidic, the amine nucleophile (methylamine) will be protonated to its non-nucleophilic ammonium salt, halting the reaction. Conversely, if the pH is too high, the carbonyl group of the ketone is not sufficiently activated for nucleophilic attack. Therefore, maintaining the optimal pH is essential for maximizing the yield of the desired product.
Q3: Which reducing agent is best suited for this synthesis?
A3: Sodium cyanoborohydride (NaBH3CN) is often the preferred reducing agent for reductive aminations.[3] Its key advantage is its selectivity; it readily reduces the protonated imine (iminium ion) but is slow to reduce the starting ketone, especially at a controlled pH.[3][5] This minimizes the formation of the corresponding alcohol as a side product.[3] However, it's important to note that NaBH3CN can release toxic hydrogen cyanide gas upon workup, so proper safety precautions are essential.[5] Sodium triacetoxyborohydride is another effective, albeit milder, alternative.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for monitoring reaction progress. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. For more detailed quantitative analysis, GC-MS is invaluable. It can separate and identify the starting materials, the desired product, and various side products, allowing for precise determination of the reaction's endpoint and impurity profile.[1]
Troubleshooting Guide: Common Side Products and Solutions
This section details the most frequently encountered side products in the synthesis of this compound via reductive amination.
Issue 1: Presence of 1-(4-methoxyphenyl)propan-2-ol
-
Symptom: A significant peak corresponding to the alcohol of the starting ketone is observed in the GC-MS analysis of the crude product.
-
Cause: This side product forms when the reducing agent directly reduces the carbonyl group of the 4-methoxyphenyl-2-propanone (PMP2P) before it can react with methylamine to form the imine.[3] This is more common when using less selective reducing agents like sodium borohydride (NaBH4) or when the reaction conditions (e.g., pH) are not optimal.[3]
-
Solution:
-
Optimize pH: Ensure the reaction is maintained at a mildly acidic pH (4-5) to favor imine formation.
-
Choice of Reducing Agent: Utilize a more selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride, which preferentially reduce the iminium ion over the ketone.[3]
-
Staged Addition: Add the reducing agent after allowing sufficient time for the imine to form. This can be monitored by TLC or GC-MS.
-
Issue 2: Presence of 1-(4-methoxyphenyl)ethanamine (Primary Amine)
-
Symptom: Detection of the primary amine, para-methoxyamphetamine (PMA), in the final product mixture.
-
Cause: While less common in this specific synthesis, the formation of a primary amine can occur if there's a competing reaction pathway where the imine is reduced before N-methylation. This is more of a concern in syntheses starting from different precursors.
-
Solution:
-
Ensure Purity of Starting Materials: Impurities in the PMP2P could lead to unexpected side reactions.
-
Control Reaction Stoichiometry: Use a slight excess of methylamine to drive the reaction towards the formation of the N-methyl imine.
-
Issue 3: Presence of 1-(4-methoxyphenyl)-N,N-dimethylpropan-2-amine (Tertiary Amine)
-
Symptom: A peak with a molecular weight corresponding to the dimethylated product is identified in the GC-MS analysis.[6]
-
Cause: This tertiary amine is a product of over-alkylation. It occurs when the newly formed secondary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate, followed by reduction. This is more likely if the concentration of the secondary amine product becomes high relative to the remaining primary amine.
-
Solution:
-
Control Stoichiometry: Avoid a large excess of the ketone starting material. A slight excess of methylamine is preferable.
-
Monitor Reaction Progress: Stop the reaction once the starting ketone is consumed to prevent further reaction of the product.
-
Purification: The tertiary amine can typically be separated from the secondary amine product by column chromatography or fractional distillation.
-
Experimental Workflow & Data
General Protocol for Reductive Amination
-
To a solution of 4-methoxyphenyl-2-propanone (PMP2P) in a suitable solvent (e.g., methanol), add a solution of methylamine.
-
Adjust the pH of the mixture to 4-5 using a suitable acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium cyanoborohydride (NaBH3CN) portion-wise, monitoring for any gas evolution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding an aqueous acid solution.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or distillation.
Table 1: Common Side Products and Their Identifying Characteristics
| Side Product | Common Name | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) |
| 1-(4-methoxyphenyl)propan-2-ol | PMP2P-OH | 166.22 | 121, 107, 91, 77 |
| 1-(4-methoxyphenyl)ethanamine | PMA | 151.21 | 108, 91, 77, 44 |
| 1-(4-methoxyphenyl)-N,N-dimethylpropan-2-amine | PMDMA | 193.29 | 121, 72, 58 |
Visual Troubleshooting Guide
The following diagram illustrates a decision-making workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting Decision Tree for Reductive Amination.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Tam, R., et al. (2017). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. Forensic Science International, 272, 184-189. [Link]
-
Stojanovska, N., et al. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International, 224(1-3), 8-26. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine. [Link]
-
Wikipedia. (n.d.). para-Methoxymethamphetamine. [Link]
Sources
- 1. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine | C12H19NO | CID 244767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-methoxyphenyl)-N-methylethanamine
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(4-methoxyphenyl)-N-methylethanamine (CAS No. 58993-79-6). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile chiral amine. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount. This guide provides field-proven insights and troubleshooting protocols to address common issues encountered during its purification.
Part 1: Understanding the Molecule and Its Common Impurities
This compound is a secondary amine whose physical properties and reactivity profile dictate the purification strategy. The primary challenges arise from impurities generated during its synthesis, which is often achieved via reductive amination of 4-methoxyphenylacetone with methylamine.
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |
| Molecular Weight | 165.23 g/mol | PubChem[1] |
| Boiling Point (related amine) | 65°C at 0.38 mmHg | ChemicalBook[2] |
| Form (Free Base) | Typically a liquid or low-melting solid | - |
| Form (HCl Salt) | Solid | Sigma-Aldrich[3] |
| pKa (Predicted) | 9.29 ± 0.10 (for the primary amine) | ChemicalBook[2] |
Common Impurities and Their Origins:
-
Starting Materials: Unreacted 4-methoxyphenylacetone and residual methylamine.
-
Primary Amine: 1-(4-methoxyphenyl)ethanamine, resulting from demethylation or incomplete N-methylation.
-
Tertiary Amine: Over-alkylation can lead to the formation of the corresponding tertiary amine.
-
Imine Intermediate: Incomplete reduction of the Schiff base formed between the ketone and methylamine.[4]
-
Catalyst Residues: Residual hydrogenation catalysts like Pd/C or Pt/C.[1][4]
-
Solvent Residues: Trapped solvents from the reaction or initial workup.
The first step in any purification is to understand the likely impurity profile, as this informs the most effective strategy. A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification process.
Question 1: My crude product is a dark, oily substance. How do I perform an initial cleanup?
Answer: This is a common scenario, especially after reductive amination. The dark color often indicates degradation products or fine catalyst residues. An acid-base extraction is the most effective initial step to separate your basic amine product from neutral or acidic impurities.
-
The "Why": Your target compound is a basic amine. By treating the crude mixture with an acid (like 1M HCl), you convert the amine into its water-soluble ammonium salt. Neutral impurities (like unreacted ketone) and acidic by-products will remain in the organic phase and can be washed away. Subsequently, basifying the aqueous layer (with NaOH, for example) regenerates the free amine, which can then be extracted back into a clean organic solvent.
-
Workflow Diagram:
Fig 1. Acid-Base Extraction Workflow
Question 2: My purity by GC-MS is still low after extraction. What's the next step? Distillation, Chromatography, or Recrystallization?
Answer: The choice depends on the nature of the remaining impurities.
-
Vacuum Distillation: This is an excellent choice if your main impurities have boiling points significantly different from your product. Given the related primary amine boils at 65°C under vacuum,[2] your N-methylated product will have a similar profile, making it a prime candidate for distillation. It is particularly effective for removing non-volatile impurities (polymeric material, catalyst residues) and highly volatile contaminants (residual solvents).
-
Column Chromatography: While effective, chromatography can be laborious and may lead to product loss on the column, as amines can streak on silica gel. If you must use chromatography, consider treating the silica gel with a small amount of triethylamine (~1%) in your eluent to neutralize acidic sites and improve separation.
-
Recrystallization (via Salt Formation): This is often the most powerful and scalable technique for achieving high purity. The free base is often an oil, but its salts (e.g., hydrochloride or tartrate) are typically crystalline solids.[3][4] Converting the oily free base to a solid salt allows for purification via recrystallization, which is highly effective at excluding structurally different impurities from the crystal lattice.
-
Decision Workflow:
Question 3: I tried to recrystallize the hydrochloride salt, but it "oiled out." What went wrong?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This happens when the solution is supersaturated at a temperature above the melting point of the solute.
-
Causality & Solution:
-
Wrong Solvent: The solvent may be too good at dissolving the salt, even when cold. You need a solvent system where the salt is highly soluble when hot but poorly soluble when cold. For amine hydrochlorides, common solvents include isopropanol (IPA), ethanol/ether mixtures, or acetone.
-
Cooling Too Quickly: Rapid cooling can cause the concentration to exceed the saturation point so quickly that molecules don't have time to orient into a crystal lattice. Allow the solution to cool slowly to room temperature first, then move it to an ice bath.
-
Solution Too Concentrated: Start by adding hot solvent until the salt just dissolves. If it oils out on cooling, add a small amount more of the hot solvent to make the solution slightly more dilute before attempting to cool again.
-
Insoluble Impurities: If oily impurities are present, they can hinder crystallization. Try adding a small amount of activated carbon to the hot solution (before filtering) to adsorb some of these impurities.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: How should I store the purified compound?
-
A: The free base is an amine and can be sensitive to air and carbon dioxide. [2]It is best stored under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C). The hydrochloride salt is generally more stable, less volatile, and easier to handle, making it preferable for long-term storage.
-
-
Q: My purified amine is colorless initially but turns yellow/brown over time. Why?
-
A: This is likely due to oxidation. Amines, especially aromatic ones, can be oxidized by atmospheric oxygen, leading to colored impurities. Storing the compound properly under an inert atmosphere will significantly slow this process.
-
-
Q: What analytical methods are best for assessing final purity?
-
A: A combination of methods provides the most complete picture.
-
GC-MS: Excellent for identifying volatile impurities and providing a purity percentage based on peak area.
-
¹H NMR: Confirms the structure and can reveal impurities if their protons do not overlap with the product signals. Integration can provide a quantitative measure of purity against a known standard.
-
Chiral HPLC: If the stereochemistry is important, this is essential to determine the enantiomeric excess (ee).
-
-
-
Q: Is this compound hazardous?
-
A: Yes. Related amines are classified as corrosive and can cause severe skin burns and eye damage. [5]Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Part 4: Key Experimental Protocols
Protocol 1: Conversion to Hydrochloride Salt and Recrystallization
This protocol is a self-validating system; successful crystallization is a strong indicator of purity.
-
Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent like anhydrous isopropanol (IPA) or diethyl ether.
-
Acidification: Slowly add a solution of HCl in ether (commercially available) or bubble dry HCl gas through the solution until the pH is acidic (check with pH paper on a withdrawn drop). A white precipitate should form immediately.
-
Isolation (Initial): Collect the crude hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization: a. Transfer the crude salt to a clean flask. b. Add a small amount of a recrystallization solvent (e.g., IPA) and heat the mixture to boiling until the solid dissolves completely. If it doesn't dissolve, add more solvent in small portions until it does. c. If the solution is colored, allow it to cool slightly, add a spatula-tip of activated carbon, and re-heat to boiling for a few minutes. d. Perform a hot filtration through a fluted filter paper to remove the carbon and any insoluble impurities. e. Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
-
PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]
- Google Patents.WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).[Link]
- Google Patents.CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. [Link]
-
Vysus Group. Common amine system corrosion issues and how to solve them.[Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]
Sources
- 1. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]
- 2. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]
- 3. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 5. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1-(4-methoxyphenyl)-N-methylethanamine Synthesis
Welcome to the technical support center for the synthesis of 1-(4-methoxyphenyl)-N-methylethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, specifically focusing on the widely-used reductive amination pathway. Here, we address common experimental challenges in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause, the underlying chemical reasoning, and a step-by-step solution.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in the reductive amination of 4-methoxyphenylacetone with methylamine is a common issue that can typically be traced back to one of three critical stages: imine formation, the reduction step, or product workup.
Causality: The overall reaction is a two-step process occurring in one pot: (1) the equilibrium-dependent formation of an imine from the ketone and methylamine, and (2) the irreversible reduction of this imine to the target amine.[1] A failure at either stage will cripple the overall yield.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low reaction yield.
Solutions:
-
Optimize Imine Formation:
-
pH Control: Imine formation is acid-catalyzed but the amine nucleophile is deactivated at low pH. The optimal range is typically pH 6-7.[2] Use a catalytic amount of acetic acid.
-
Water Removal: The formation of the imine from the ketone and amine is a condensation reaction that releases water. This equilibrium can be driven towards the product by removing water as it forms. Consider adding 4Å molecular sieves to the reaction mixture before introducing the reducing agent.
-
-
Re-evaluate Your Reducing Agent:
-
If you observe significant formation of 1-(4-methoxyphenyl)ethan-1-ol, your reducing agent is not selective. Sodium borohydride (NaBH₄) can reduce both ketones and imines.[1]
-
Recommended Action: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it selectively reduces the imine intermediate much faster than the starting ketone.[1][3] It is also less toxic and less sensitive to pH than sodium cyanoborohydride (NaBH₃CN).[1]
-
-
Check Workup Procedure: The final product is a basic amine. To extract it into an organic solvent, the aqueous phase must be basified (pH > 10) to deprotonate the ammonium salt and ensure the amine is in its free base form.
Question 2: My final product is contaminated with the starting material, 4-methoxyphenylacetone. How can I improve the conversion rate?
Detecting unreacted starting material points to an incomplete reaction, which can be caused by insufficient reagents, suboptimal temperature, or a deactivated catalyst in the case of catalytic hydrogenation.
Causality: The kinetics of the reaction may be slow under your current conditions, or a key reagent may be stoichiometrically limited or has lost its activity.
Solutions:
-
Stoichiometry and Reaction Time:
-
Ensure methylamine is not the limiting reagent. Using a slight excess (1.1-1.2 equivalents) can help drive the imine formation equilibrium.
-
Increase the equivalents of the hydride reducing agent (e.g., from 1.1 eq. to 1.5 eq. of STAB).
-
Extend the reaction time. Monitor the reaction progress every few hours using TLC or GC-MS to determine when it has reached completion.
-
-
Temperature: Most reductive aminations with hydride reagents are run at room temperature. However, for sluggish reactions involving sterically hindered ketones, gentle heating (40-50°C) may improve the rate, but be cautious as this can also promote side reactions. For catalytic hydrogenations, a temperature of 60°C is often effective.[4]
-
Catalytic Hydrogenation Issues (if applicable):
-
Catalyst Activity: Ensure your catalyst (e.g., Pd/C, Pt/C) is fresh and active. Poor quality or old catalysts can have significantly reduced activity.
-
Catalyst Poisoning: Amines themselves can sometimes act as catalyst poisons. Certain functional groups or impurities (sulfur-containing compounds) can also deactivate the catalyst. Ensure all glassware and reagents are clean.
-
Question 3: I am using catalytic hydrogenation with Pd/C, but the reaction is very slow or stalls completely. What could be the issue?
Catalytic hydrogenation is a powerful technique but is sensitive to several variables.
Causality: The three main failure points are the catalyst itself, the hydrogen source/pressure, and the presence of catalyst poisons.
Solutions:
-
Catalyst Verification:
-
Loading: Use an appropriate catalyst loading, typically 5-10 mol% of palladium on carbon.
-
Activation: Ensure the catalyst is properly wetted and dispersed in the solvent before starting the reaction.
-
Quality: Use a reputable supplier. If in doubt, test the catalyst on a simple, reliable reaction (e.g., reduction of a double bond) to verify its activity.
-
-
Hydrogen Delivery:
-
Pressure: While some hydrogenations can proceed at atmospheric pressure, many require higher pressures (e.g., 50-500 psi) to achieve a reasonable rate.[4] Ensure your system is properly sealed and maintaining pressure.
-
Agitation: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, gaseous hydrogen).
-
-
Solvent Choice: Protic solvents like methanol or ethanol are excellent choices for catalytic hydrogenation as they help to solubilize the reagents and stabilize intermediates.[4]
Section 2: Frequently Asked Questions (FAQs)
What is the best reducing agent for this synthesis?
There is no single "best" agent, as the optimal choice depends on scale, available equipment, and safety considerations. However, for lab-scale synthesis, Sodium Triacetoxyborohydride (STAB) is highly recommended due to its high selectivity for imines, operational simplicity (no pH monitoring needed), and lower toxicity compared to cyanide-based reagents.[1][2][3]
| Reducing Agent | Selectivity (Imine vs. Ketone) | Operating Conditions | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ (STAB) | High | Room Temp, acidic catalyst (AcOH) | Excellent selectivity, mild, low toxicity | Higher cost, generates solid waste |
| NaBH₃CN | High (pH dependent) | pH 6-7 critical | Selective, stable in acid | Highly Toxic (HCN release) , pH sensitive |
| NaBH₄ | Low | Room Temp | Inexpensive, readily available | Reduces both ketone and imine |
| H₂ / Pd/C or Pt/C | High | 25-60°C, 1-50 atm H₂ | High atom economy, "green" | Requires pressure equipment, catalyst cost/activity |
Data synthesized from multiple sources.[1][4][5]
Can I perform this as a one-step or two-step (indirect) reaction?
Both direct (one-pot) and indirect (two-step) reductive aminations are possible.
-
Direct (One-Pot) Method: This is the most common and efficient approach. The ketone, amine, and a selective reducing agent (like STAB) are all mixed together.[1] The imine is formed and reduced in situ. This method is faster and generates less waste.
-
Indirect (Two-Step) Method: In this method, the imine is first formed and isolated, often by removing water azeotropically.[6] The isolated imine is then dissolved in a new solvent and reduced. This can sometimes give cleaner results, especially if the imine is very stable, but it is more labor-intensive.
For this specific synthesis, the direct one-pot method is strongly recommended for its efficiency.
What is a good starting protocol for this synthesis?
The following protocol is a robust starting point for optimization.
Experimental Protocol: One-Pot Reductive Amination using STAB
Caption: General workflow for the reductive amination synthesis.
Materials:
-
4-methoxyphenylacetone (1.0 eq.)
-
Methylamine (1.2 eq., e.g., as a 40% solution in H₂O or 2M solution in THF)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Acetic Acid (catalytic, ~0.1 eq.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent[3][7]
-
Saturated Sodium Bicarbonate solution
-
1M Sodium Hydroxide solution
-
Brine
-
Anhydrous Magnesium or Sodium Sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxyphenylacetone (1.0 eq.) and the solvent (DCE, to make a ~0.5 M solution).
-
Add methylamine (1.2 eq.) and acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions over 15-20 minutes. The reaction may be slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor its progress by TLC or GC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Once complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Add 1M NaOH solution until the aqueous layer is strongly basic (pH > 10).
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Myers, A. Reductive Amination Handout. Myers Chem 115. [Link]
-
Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]
-
1-(4-Methoxyphenyl)ethanamine. PubChem CID 238181. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of 1-(4-methoxyphenyl)-N-methylethanamine in Solution
Introduction: Welcome to the technical support guide for 1-(4-methoxyphenyl)-N-methylethanamine. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Understanding the stability profile of this secondary amine is critical for ensuring experimental reproducibility, data integrity, and the safety of developed formulations. This guide provides in-depth answers to common degradation issues, offers robust troubleshooting workflows, and details protocols to help you mitigate stability challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in solution a primary concern?
This compound is a phenylethylamine derivative characterized by a methoxy group on the phenyl ring and N-methylation. This structure, while central to its function, contains moieties susceptible to chemical degradation. The primary stability concerns arise from the secondary amine and the electron-rich methoxyphenyl group. Degradation can lead to a loss of potency, the formation of unknown and potentially toxic impurities, and significant variability in experimental outcomes. Therefore, controlling the factors that influence its stability is paramount for any quantitative study.
Q2: What are the main environmental factors that can cause the degradation of this compound in solution?
The degradation of this compound is primarily driven by three factors:
-
Oxidation: The lone pair of electrons on the nitrogen atom of the secondary amine makes it susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents. The electron-donating methoxy group can also increase the susceptibility of the aromatic ring to oxidative processes.
-
Photodegradation: Aromatic amines can absorb UV-Vis light, leading to photochemical degradation. This process can be accelerated by photosensitizers in the solution matrix[1][2].
-
Extreme pH and Temperature: While the compound is more stable at a slightly acidic pH where the amine is protonated, strongly acidic or alkaline conditions, especially when combined with elevated temperatures, can catalyze degradation pathways.
Q3: Should I use the free base or the hydrochloride salt for my experiments?
The choice depends on your application.
-
Hydrochloride (HCl) Salt: For aqueous solutions, the HCl salt is highly recommended. It is generally more stable as a solid, dissolves more readily in aqueous buffers to form slightly acidic solutions, and the protonated amine is less susceptible to oxidation.
-
Free Base: The free base is suitable for non-aqueous organic solvents or when the unprotonated amine is required for a specific chemical reaction. When using the free base in solution, taking extra precautions against oxidation (e.g., using de-gassed solvents) is critical.
Q4: What are the ideal storage conditions for a stock solution of this compound?
To ensure the longevity and integrity of your stock solutions, adhere to the following storage guidelines.
| Parameter | Recommendation | Rationale |
| Solvent | HPLC-grade Methanol or Acetonitrile. For aqueous buffers, use a slightly acidic pH (e.g., pH 4-6). | Minimizes contaminants that could catalyze degradation. The protonated form of the amine in acidic buffer is more stable. |
| Temperature | -20°C for short-term (1-2 weeks). -80°C for long-term storage. | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Overlay the solution with an inert gas (Argon or Nitrogen) before sealing. | Displaces oxygen, the primary driver for oxidative degradation[3]. |
| Container | Amber glass vials with PTFE-lined caps. | Protects from light to prevent photodegradation and provides an inert storage surface. |
| Preparation | Use solvents that have been de-gassed via sonication or sparging with an inert gas. | Removes dissolved oxygen from the solvent before the compound is added. |
Section 2: Troubleshooting Guide
Issue: My compound's concentration, measured by HPLC, is consistently decreasing in my working solution at room temperature. What is the likely cause?
Answer: This is a classic symptom of oxidative degradation. The secondary amine is likely oxidizing, leading to a loss of the parent compound.
Troubleshooting Workflow:
-
Confirm the Cause: Prepare a fresh solution in a buffer that has been thoroughly de-gassed with nitrogen. Also, prepare a control solution in a buffer that has not been de-gassed. Monitor the concentration of both at set time points (e.g., 0, 2, 4, 8 hours). A significantly more stable concentration in the de-gassed solution confirms that oxidation is the primary issue.
-
Immediate Mitigation: If you must work at room temperature, prepare your working solutions fresh daily and just before use. Keep them in sealed, amber vials whenever possible.
-
Buffer Additives: Consider the addition of a small amount of an antioxidant, like EDTA, to chelate trace metal ions that can catalyze oxidation. However, you must first validate that the antioxidant does not interfere with your assay.
-
pH Adjustment: Ensure your buffer pH is slightly acidic (pH < 7). The protonated amine is significantly less prone to oxidation.
Issue: The clear, colorless solution of my compound has turned yellow or light brown after a few days in the lab. What does this signify?
Answer: A color change is a strong indicator of degradation, specifically the formation of oxidized and potentially polymeric species. Oxidation of phenylethylamines can lead to the formation of conjugated imines or quinone-like structures, which are often colored.
Investigative Steps:
-
Analyze the Colored Solution: Use HPLC with a photodiode array (PDA) detector or LC-MS. Compare the chromatogram to that of a freshly prepared, colorless solution. The colored solution will likely show reduced height/area for the parent peak and the emergence of new, often broader, peaks.
-
Check the UV-Vis Spectrum: The PDA detector can reveal if the new impurity peaks have different absorbance spectra, often with a shift towards longer wavelengths, which corresponds to the observed color.
-
Prevent Recurrence: This is an advanced sign of degradation. Immediately discard the solution and review your storage and handling procedures. The most likely culprits are exposure to oxygen and/or light. Implement the recommended storage conditions from the FAQ section, specifically the use of amber vials and inert gas overlay.
Issue: My LC-MS analysis shows several new peaks that weren't present in the initial analysis of the solid material. How can I determine if these are degradation products?
Answer: The appearance of new, related peaks is a hallmark of degradation. To confidently identify them, you must perform a forced degradation study. This is a systematic process where the drug is intentionally exposed to harsh conditions to generate the potential degradation products you are observing.[4][5][6]
Path Forward:
-
Implement a Forced Degradation Study: Follow the detailed protocol in Section 3.2 of this guide. This involves stressing the compound with acid, base, peroxide (oxidation), heat, and light.
-
Co-injection Analysis: Analyze the samples from your forced degradation study via LC-MS. Compare the retention times and mass spectra of the peaks generated under stress conditions with the unknown peaks in your experimental sample. A match in retention time and mass provides strong evidence for the identity of the degradant.
-
Structural Elucidation: For critical impurities, use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to determine the elemental composition and fragmentation patterns, which helps in elucidating the chemical structure of the degradation products.
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Procedure for Preparing Stable Stock Solutions
This protocol minimizes initial degradation and preserves the integrity of the compound for long-term use.
-
Preparation: Work in an area with minimal direct light. Use high-purity (e.g., HPLC-grade) solvents. If preparing an aqueous buffer, ensure it is sterile-filtered and adjusted to the desired pH (pH 4-6 is recommended).
-
De-gassing: De-gas your chosen solvent by sparging with high-purity nitrogen or argon gas for at least 15 minutes. This removes dissolved oxygen.
-
Weighing: Accurately weigh the hydrochloride salt of this compound in a clean, dry container.
-
Dissolution: Add the de-gassed solvent to the solid compound to achieve the desired concentration (e.g., 10 mg/mL or 10 mM). Mix gently by inversion or vortexing until fully dissolved.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber glass vials.
-
Before sealing each vial, flush the headspace with nitrogen or argon for 10-15 seconds.
-
Seal tightly with a PTFE-lined cap.
-
Label clearly with compound name, concentration, date, and solvent.
-
Store immediately at -80°C.
-
Protocol 3.2: Performing a Forced Degradation Study
This study is essential for identifying stability issues and developing stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the active substance.
Initial Setup:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
For each condition below, mix 1 mL of the drug solution with 1 mL of the stressor solution.
-
Run a "time zero" sample by immediately neutralizing (if applicable) and diluting the solution for analysis.
Stress Conditions:
-
Acid Hydrolysis:
-
Stressor: 1.0 M HCl.
-
Conditions: Incubate the mixture at 60°C for 24-48 hours.
-
Analysis: At each time point, withdraw an aliquot, cool, neutralize with an equivalent amount of 1.0 M NaOH, and analyze by LC-MS.
-
-
Base Hydrolysis:
-
Stressor: 1.0 M NaOH.
-
Conditions: Incubate at 60°C for 8-24 hours. Amines can be more sensitive to basic conditions.
-
Analysis: Withdraw an aliquot, cool, neutralize with an equivalent amount of 1.0 M HCl, and analyze.
-
-
Oxidative Degradation:
-
Stressor: 3-30% Hydrogen Peroxide (H₂O₂). Start with a lower concentration.
-
Conditions: Keep at room temperature and protect from light for 24 hours. Oxidative reactions can be rapid.
-
Analysis: Withdraw aliquots at several time points (e.g., 2, 8, 24 hours) and analyze directly.
-
-
Thermal Degradation:
-
Stressor: Heat.
-
Conditions: Store the drug solution (in 50:50 ACN:H₂O) at 70°C in a sealed vial, protected from light, for 7 days.
-
Analysis: Analyze an aliquot at the end of the study period.
-
-
Photolytic Degradation:
-
Stressor: Light.
-
Conditions: Expose the drug solution in a clear glass vial to a photostability chamber with a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-UV lamps). Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analysis: Analyze both the exposed and control samples after the exposure period.
-
Section 4: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them.
Oxidative Degradation
The secondary amine is the most likely site of initial oxidative attack. The reaction can proceed through a radical mechanism, especially in the presence of trace metal ions. Potential products include:
-
N-oxide Formation: Direct oxidation of the nitrogen atom.
-
Imine Formation: Oxidation can lead to the formation of an imine, which may be further hydrolyzed to 4-methoxyphenylacetone and methylamine.
-
Dealkylation: Oxidative removal of the N-methyl group.
Photodegradation
The aromatic ring is a chromophore that absorbs UV light. This can lead to the formation of excited-state molecules that are highly reactive. In the presence of photosensitizers, reactive oxygen species (ROS) like hydroxyl radicals can be generated, which then attack the molecule[2]. This often leads to a complex mixture of degradation products, including hydroxylated species on the aromatic ring or cleavage of the ethylamine side chain.
Degradation Workflow Diagram
The following diagram illustrates the primary triggers and potential outcomes of degradation for this compound in solution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmtech.com [pharmtech.com]
Overcoming poor solubility of 1-(4-methoxyphenyl)-N-methylethanamine
Technical Support Center: 1-(4-methoxyphenyl)-N-methylethanamine
Welcome to the dedicated support center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This document is structured to provide a comprehensive, yet flexible, approach to overcoming solubility issues, moving from fundamental properties and simple solutions to more advanced formulation strategies.
Physicochemical Properties at a Glance
Before troubleshooting, it's crucial to understand the inherent properties of this compound. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from its structure and data on closely related analogs.
-
Structure: A secondary amine with a p-methoxyphenyl group. The aromatic ring and alkyl chain contribute to its hydrophobicity, while the secondary amine group provides a handle for pH-dependent solubilization.
-
Predicted Properties:
| Property | Predicted Value/Information | Implication for Solubility |
| Molecular Formula | C₁₀H₁₅NO | - |
| Molecular Weight | 165.23 g/mol | - |
| Predicted pKa | ~9.5 - 10.5 | The amine group is basic and can be protonated. Solubility will be highly pH-dependent. |
| Predicted logP | ~1.8 - 2.5 | Indicates a lipophilic nature and likely poor aqueous solubility.[1] |
| Aqueous Solubility | Predicted to be very low at neutral pH. | Direct dissolution in aqueous buffers (e.g., PBS pH 7.4) will be challenging. |
| Organic Solubility | Slightly soluble in methanol, chloroform, and DMSO.[2] | These can be used as co-solvents or for initial stock preparation. |
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have when starting your work with this compound.
Q1: Why is my compound not dissolving in water or PBS?
A1: this compound is a hydrophobic molecule due to its aromatic ring and ethyl group.[1] At neutral pH, the secondary amine group is largely un-ionized (not charged), making the molecule poorly soluble in aqueous solutions. To achieve solubility, you need to employ specific strategies to counteract these hydrophobic characteristics.
Q2: I see precipitation when I add my DMSO stock solution to my aqueous buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." Your compound is soluble in the 100% organic solvent (like DMSO), but when this concentrated stock is introduced into an aqueous environment, the organic solvent concentration drops dramatically. The compound is no longer soluble in the now predominantly aqueous medium and crashes out of solution. To avoid this, you may need to use a lower concentration of your stock solution, use a co-solvent system in your final buffer, or explore other solubilization methods.[3]
Q3: Is it safe to heat the solution to get the compound to dissolve?
A3: Gentle warming can sometimes aid dissolution, but it should be done with caution. Excessive heat can lead to degradation of the compound. It is generally not a recommended primary method for achieving solubility for this type of molecule. A more reliable and reproducible approach is to use the methods outlined in the troubleshooting guide below.
Troubleshooting Guide: Overcoming Solubility Challenges
This section provides a systematic approach to addressing specific solubility problems you may encounter.
Problem 1: Preparing a Basic Aqueous Stock Solution
Q: How can I prepare an aqueous stock solution of this compound for my experiments?
A: The most direct method for a basic amine is pH adjustment to form a soluble salt.
The secondary amine group on your molecule has a pKa estimated to be in the range of 9.5-10.5. By lowering the pH of the solution to at least 2 pH units below the pKa, you can protonate the nitrogen atom. This creates a positively charged ammonium salt, which is significantly more water-soluble than the neutral free base.[4][5][6]
-
Weigh the Compound: Accurately weigh the desired amount of this compound free base.
-
Add Acidified Water: Add a portion of your desired final volume of purified water (or a low-molarity buffer like saline) to the solid. The compound will likely not dissolve at this stage.
-
Titrate with Acid: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise.
-
Monitor for Dissolution: Continue adding acid and stirring until the solid completely dissolves. The solution should become clear.
-
Measure pH: Use a calibrated pH meter to check the pH of the solution. It should be in the acidic range (typically pH 3-5) for complete protonation and solubilization.
-
Adjust Final Volume: Add the remaining water or buffer to reach your target final volume and concentration.
-
Sterile Filtration: If for cell-based assays, filter the final solution through a 0.22 µm syringe filter.
Self-Validation Check: If the compound precipitates upon a slight increase in pH (e.g., by adding a small amount of base), it confirms that the solubility is pH-dependent and your acidic stock is valid.
Problem 2: The experimental system is sensitive to low pH or organic solvents.
Q: My assay is pH-sensitive, and I cannot use a low pH solution. I also need to avoid organic solvents like DMSO. What are my options?
A: In this scenario, complexation with cyclodextrins is an excellent strategy.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like your compound, forming an "inclusion complex."[7][8] This complex has a water-soluble exterior, effectively shielding the hydrophobic guest molecule from the aqueous environment and increasing its apparent solubility.[8]
Caption: Workflow for cyclodextrin-based solubilization.
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add Compound: Add an excess of this compound to the HP-β-CD solution.
-
Equilibrate: Mix the suspension vigorously. This can be done by stirring overnight at room temperature or by using a sonicator for a shorter period. This step is crucial for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Collect Supernatant: Carefully collect the clear supernatant. This contains your solubilized compound.
-
Determine Concentration: The concentration of the solubilized drug in the supernatant must be determined analytically using a validated method like HPLC with a standard curve.[9]
Causality Insight: The energy-intensive mixing step is necessary to overcome the activation energy required for the hydrophobic guest molecule to enter the cyclodextrin cavity, displacing water molecules.
Problem 3: High concentration is needed, and some organic solvent is permissible.
Q: I need to prepare a relatively high concentration stock solution (>10 mM), and my experimental system can tolerate a small amount of a co-solvent. How should I proceed?
A: Using a co-solvent system is a practical and effective method in this case.
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[3][10][11] Common co-solvents in drug development include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[12]
-
Screen Co-solvents: Test the solubility of your compound in a few different pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) to find the one that provides the best solubility.
-
Prepare the Stock:
-
Dissolve the this compound in the chosen co-solvent to make a highly concentrated primary stock.
-
For your working solution, you can then create a mixed solvent system. For example, a solution containing 10% ethanol, 20% propylene glycol, and 70% water.
-
-
Dilution into Aqueous Media: When diluting this stock into your final aqueous buffer, ensure that the final concentration of the co-solvent is low enough to be tolerated by your assay and to keep the drug in solution.
Expert Tip: When preparing a co-solvent system, it is often best to dissolve the compound in the organic co-solvent first before adding the aqueous component. This ensures the compound is fully solvated before the polarity of the system is increased.
Problem 4: All other methods have failed, and I need a formulation for in vivo studies.
Q: I am preparing a formulation for animal studies and need to maximize bioavailability. Simple solutions are not providing the required concentration or stability. What advanced options should I consider?
A: For in vivo applications, surfactant-based systems like micelles or nanoemulsions are powerful tools.
Surfactants are amphiphilic molecules that can self-assemble in water to form structures like micelles.[13] These micelles have a hydrophobic core that can encapsulate your drug, and a hydrophilic shell that allows them to be dispersed in aqueous media.[14][15] This not only increases solubility but can also improve stability and alter the pharmacokinetic profile of the drug.
Caption: Encapsulation of a hydrophobic drug in a surfactant micelle.
-
Surfactant Choice: Non-ionic surfactants like Polysorbates (Tween® series) and Cremophor® EL are commonly used in pharmaceutical formulations. The choice of surfactant will depend on the required HLB (Hydrophile-Lipophile Balance) and the intended route of administration.
-
CMC: You must use the surfactant at a concentration above its Critical Micelle Concentration (CMC) for micelles to form.
-
Drug Loading: The amount of drug that can be loaded into the micelles needs to be determined experimentally.
-
Regulatory Acceptance: For clinical development, the choice of surfactants is limited to those with a history of regulatory acceptance and a good safety profile.
This approach generally requires specialized formulation expertise and analytical characterization (e.g., particle size analysis, drug loading efficiency).
References
-
PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. [Link]
-
PubMed. Surfactant-based drug delivery systems for treating drug-resistant lung cancer. [Link]
-
PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
-
ACS Publications. Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. [Link]
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
-
ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
IntechOpen. Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. [Link]
-
Cosolvent. Cosolvent. [Link]
-
RSC Publishing. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. [Link]
-
Study.com. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]
-
ResearchGate. (PDF) Study of Surfactant and Their Use in Drug Delivery. [Link]
-
PubMed Central. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. [Link]
-
YouTube. pH and Solubility. [Link]
-
ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
SpringerLink. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
RSC Publishing. Surfactant Systems: Their Use in Drug Delivery. [Link]
- Google Patents. Method for determining solubility of a chemical compound.
-
IJCRT.org. Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
-
MDPI. β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. [Link]
-
PubMed. Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. [Link]
-
De Gruyter. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Slideshare. solubility experimental methods.pptx. [Link]
-
JMPAS. Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]
-
ACS Publications. Reversed-phase retention behavior of aromatic compounds involving .beta.-cyclodextrin inclusion complex formation in the mobile phase. [Link]
-
ACS Publications. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. [Link]
-
Wikipedia. 25N-NBOMe. [Link]
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- 2. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]
- 3. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. solubility experimental methods.pptx [slideshare.net]
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Identifying and removing impurities from 1-(4-methoxyphenyl)-N-methylethanamine
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification and impurity profiling of 1-(4-methoxyphenyl)-N-methylethanamine.
Technical Support Center: this compound
This guide provides in-depth troubleshooting and procedural information for the identification and removal of impurities commonly encountered during the synthesis and purification of this compound. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs) - Impurity Identification
This section addresses the most common questions regarding the nature and detection of impurities.
Q1: What are the typical impurities I should expect when synthesizing this compound?
The impurity profile is intrinsically linked to the synthetic route employed. The most common method is reductive amination, starting from 4-methoxyacetophenone and methylamine. Consequently, impurities arise from several key sources:
-
Unreacted Starting Materials: Residual 4-methoxyacetophenone is a primary impurity if the reaction does not go to completion.
-
Intermediate Species: The intermediate imine, N-(1-(4-methoxyphenyl)ethylidene)methanamine, can persist if the reduction step is incomplete.
-
Over-reduction or Side-reaction Products: The corresponding alcohol, 1-(4-methoxyphenyl)ethanol, can form if the imine hydrolyzes back to the ketone, which is then reduced.
-
By-products from Reagent Contaminants: Reagents are never 100% pure. For instance, commercial N-methylformamide used in some syntheses can contain formamide, leading to the formation of N-formylated by-products[1].
-
Catalyst Residues: If catalytic hydrogenation is used (e.g., with Pd/C), trace amounts of the metal catalyst may carry over if filtration is not thorough[2].
-
Degradation Products: The freebase amine is susceptible to air oxidation, especially if stored improperly, which can lead to a variety of colored degradation products[3][4].
Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?
A multi-faceted analytical approach is crucial for robust impurity profiling. No single technique tells the whole story.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for this type of analysis. It excels at separating volatile compounds and providing tentative identification based on mass fragmentation patterns. It is highly effective for detecting starting materials, solvents, and many low-molecular-weight by-products[5].
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is the industry standard for quantitative purity assessment. When coupled with a UV detector, it can quantify compounds with a chromophore (like our aromatic product). Coupling with a mass spectrometer (LC-MS) provides definitive mass information for each peak, aiding in identification[6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for structural elucidation. It can confirm the identity of the desired product and identify major impurities by their unique chemical shifts and coupling patterns. Quantitative NMR (qNMR) can also be used for precise quantification without needing a reference standard for every impurity.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and qualitative assessment of crude product purity. It helps in selecting the right conditions for column chromatography.
| Technique | Primary Use | Strengths | Limitations |
| GC-MS | Identification of volatile impurities | High sensitivity, provides structural clues | Not suitable for non-volatile or thermally labile compounds |
| HPLC-UV/MS | Quantification and identification | High resolution, accurate quantification | Requires chromophore for UV detection; MS can be complex |
| NMR | Structure confirmation, quantification | Definitive structural information | Lower sensitivity than MS, complex spectra with mixtures |
| TLC | Reaction monitoring, qualitative check | Fast, inexpensive, simple | Not quantitative, lower resolution |
Part 2: Troubleshooting Guide - Impurity Removal
This section provides solutions to common problems encountered during purification.
Issue: My purified product is an oil that streaks badly during silica gel column chromatography.
Root Cause Analysis: This is a classic problem when purifying amines on standard silica gel. The amine is a basic compound, while the surface of silica gel is populated with acidic silanol (Si-OH) groups. This strong acid-base interaction causes the amine to bind irreversibly or elute with a very broad peak shape (tailing), leading to poor separation and low recovery[8][9].
Solutions:
-
Mobile Phase Modification (The Quick Fix): Deactivate the acidic silica surface by adding a small amount of a competitive base to your eluent.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Ethyl Acetate/Hexane). The stronger base (Et₃N) will preferentially interact with the acidic sites, allowing your target amine to travel through the column with minimal interaction, resulting in sharp, symmetrical peaks.
-
-
Use an Alternative Stationary Phase (The Robust Solution): If streaking persists or your compound is sensitive, switch to a different solid support.
-
Amine-Functionalized Silica: These columns have propyl-amine groups bonded to the silica surface, creating a more basic environment that is ideal for purifying amines without mobile phase modifiers[10][11].
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative, though its separation characteristics differ.
-
Workflow Diagram: Selecting a Purification Strategy
Caption: Decision workflow for purifying this compound.
Issue: My final product is a clear oil, but it turns yellow/brown over time.
Root Cause Analysis: The freebase form of many phenethylamines is susceptible to oxidation when exposed to air and light. The lone pair on the nitrogen atom is easily oxidized, leading to the formation of colored impurities.
Solution: Conversion to a Hydrochloride Salt
Converting the amine to its hydrochloride (HCl) salt is the most effective way to improve its long-term stability. The protonation of the nitrogen atom removes the reactive lone pair, and the resulting ionic solid is typically a stable, non-hygroscopic, crystalline material that is much less prone to degradation[3][12].
Part 3: Key Experimental Protocols
Protocol 1: Purification via Column Chromatography with Triethylamine Modifier
-
Prepare the Slurry: In a beaker, add silica gel to your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add 1% triethylamine to this mixture. Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed evenly.
-
Prepare and Load the Sample: Dissolve your crude oil in a minimal amount of dichloromethane or the starting eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method prevents band broadening. Carefully add the powder to the top of the packed column.
-
Elute: Begin elution with the starting solvent mixture (containing 1% Et₃N). Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Preparation and Recrystallization of the Hydrochloride Salt
-
Dissolve the Freebase: Dissolve the purified amine oil (1.0 eq) in a suitable anhydrous solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of amine).
-
Prepare HCl Solution: Use a commercially available solution of 2M HCl in diethyl ether, or prepare one by carefully bubbling dry HCl gas through anhydrous diethyl ether.
-
Precipitate the Salt: While stirring the amine solution, add the HCl/ether solution dropwise. A white precipitate of the amine hydrochloride salt will form immediately. Continue adding until no more precipitate forms.
-
Isolate the Crude Salt: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.
-
Recrystallize: Choose a suitable solvent system for recrystallization (e.g., isopropanol/ether, ethanol/hexane). Dissolve the crude salt in the minimum amount of the hot, more polar solvent (e.g., isopropanol). Slowly add the less polar "anti-solvent" (e.g., ether) until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Dry: Collect the pure crystals by vacuum filtration and dry them under high vacuum. Verify purity by melting point analysis and NMR/HPLC.
References
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available at: [Link]
-
1-(4-Methoxyphenyl)ethanamine | C9H13NO. PubChem. Available at: [Link]
-
1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO. PubChem. Available at: [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
-
Substituted phenethylamine. Wikipedia. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC, NIH. Available at: [Link]
-
Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]
-
A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Available at: [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available at: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
-
Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]
- Recovery of amines from by-product chloride salts. Google Patents.
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction. Springer. Available at: [Link]
-
Fractional Distillation. YouTube. Available at: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available at: [Link]
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
- Systems and methods for recovering amines and their derivates from aqueous mixtures. Google Patents.
-
1-(4-methoxyphenyl)-N-methylmethanamine. ChemBK. Available at: [Link]
-
Phenethylamines. University of Virginia School of Medicine. Available at: [Link]
-
When should amine-bonded columns be used for purification? Biotage. Available at: [Link]
-
Analytical Chemistry 1956 Vol.28 no.4. ACS Publications. Available at: [Link]
-
Is it possible to purify imine using column chromatography? ResearchGate. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]
- 5. bre.com [bre.com]
- 6. Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Chromatographic Separation of 1-(4-methoxyphenyl)-N-methylethanamine
Welcome to the technical support guide for the chromatographic analysis of 1-(4-methoxyphenyl)-N-methylethanamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, analytical scientists, and drug development professionals. Our goal is to empower you with the scientific rationale and practical steps needed to overcome common challenges associated with the separation of this chiral amine.
Introduction to the Analyte and its Challenges
This compound is a chiral secondary amine. Its structure presents two primary challenges for chromatographic separation:
-
Chirality: The presence of a stereocenter necessitates the use of chiral chromatography to separate its enantiomers (R and S forms). The separation of enantiomers is often critical in pharmaceutical development, as they can exhibit different pharmacological and toxicological profiles.
-
Basic Nature: The amine functional group (pKa ≈ 9.3) makes the molecule basic.[1] In reversed-phase HPLC, basic compounds can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[2][3][4]
This guide will address both chiral and achiral separations, providing strategies to achieve optimal resolution, peak symmetry, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or GC for analyzing this compound?
A1: The choice depends on your analytical goal.
-
HPLC is the preferred method for enantiomeric (chiral) separation. Chiral stationary phases (CSPs) available for HPLC provide the selectivity needed to resolve enantiomers directly.[5] HPLC is also highly versatile for achiral purity analysis and quantification.
-
GC can be a viable alternative for achiral analysis , such as determining overall purity or quantifying the analyte in a sample matrix.[6] GC-FID offers robust quantification, while GC-MS provides mass information for identification.[7][8] However, be aware that the thermal lability of some amines can be a concern, potentially requiring derivatization or careful optimization of inlet temperature.[8]
Q2: For chiral separation, what type of HPLC column should I start with?
A2: A systematic screening approach is best. Polysaccharide-based chiral stationary phases (CSPs) are the most versatile and successful for a wide range of chiral compounds, including amines.[9][10]
-
Initial Screening: Start with columns based on amylose and cellulose derivatives , such as those coated or immobilized with tris(3,5-dimethylphenylcarbamate).
-
Mode of Separation: Screen these columns under different mobile phase conditions:
-
Normal Phase (NP): Heptane/Isopropanol with a basic additive (e.g., diethylamine, DEA).
-
Polar Organic (PO): Acetonitrile or Methanol with an additive.
-
Reversed-Phase (RP): Water/Acetonitrile or Water/Methanol with a buffer. The selection process is largely empirical, and screening multiple columns and mobile phase systems is the most effective strategy to find a suitable separation.[5]
-
Q3: What causes the prominent peak tailing I see when analyzing this amine on a C18 column?
A3: The primary cause is secondary ionic interactions between the protonated basic amine and negatively charged, deprotonated silanol groups on the silica surface of the stationary phase.[2][11] This unwanted interaction provides a secondary retention mechanism that slows the trailing edge of the peak, causing asymmetry. Other potential causes include column overload, column bed deformation (voids), or extra-column dead volume.[2][12]
HPLC Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during HPLC analysis.
Problem 1: Severe Peak Tailing in Reversed-Phase HPLC
Question: My peak for this compound is tailing badly on a C18 column with a water/acetonitrile mobile phase. How can I fix this?
Answer & Explanation: Peak tailing for basic compounds is a classic problem that can be solved by controlling the ionization state of both the analyte and the stationary phase.
-
Option A: Low pH Mobile Phase (pH 2.5-3.5)
-
Mechanism: At a low pH, the amine analyte is fully protonated (carries a positive charge). More importantly, the surface silanol groups are also protonated (neutral). This minimizes the ionic attraction between the analyte and the stationary phase, leading to improved peak shape.[3]
-
How to Implement: Use a buffer such as 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or a 20 mM phosphate buffer adjusted to the target pH.
-
-
Option B: High pH Mobile Phase (pH 8-11)
-
Mechanism: At a high pH, the amine analyte is in its neutral, free-base form. The silanol groups are deprotonated (negatively charged), but since the analyte is neutral, the strong ionic secondary interaction is eliminated. This approach requires a pH-stable column.[13]
-
How to Implement: Use a column specifically designed for high pH work (e.g., hybrid silica or polymer-based). The mobile phase can be buffered with ammonium bicarbonate or a phosphate buffer.
-
-
Option C: Use a Highly End-Capped Column
Troubleshooting Workflow for Peak Tailing
Below is a decision tree to guide your troubleshooting process for peak tailing.
Caption: A systematic workflow for chiral HPLC method development.
Protocol 2: Reversed-Phase HPLC Method for Achiral Purity Analysis
This protocol provides a starting point for developing a robust purity method, focusing on achieving good peak shape.
-
Column: Use a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Preparation: Filter and degas all mobile phases before use to ensure reproducible results and prevent system issues. [14]5. Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm and 275 nm.
-
Injection Volume: 5 µL of a 0.5 mg/mL solution.
-
Optimization: If peak tailing persists, consider switching to a TFA-based mobile phase or trying a high-pH method as described in the troubleshooting section.
References
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ResearchGate. (2018). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Retrieved from [Link]
-
Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
- Google Patents. (n.d.). CN108440307B - Preparation method of chiral amine compound.
-
Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Agilent Technologies. (2011, February 8). HPLC Separation Fundamentals. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
HPLC.eu. (n.d.). Chiral Columns. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485407, 1-(4-methoxyphenyl)-N-methylmethanamine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Retrieved from [Link]
-
Veeprho. (2023, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
ResearchGate. (2018). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]
-
Wikipedia. (n.d.). 25N-NBOMe. Retrieved from [Link]
-
Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Retrieved from [Link]
Sources
- 1. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
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- 8. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 1-(4-methoxyphenyl)-N-methylethanamine and Its Analogs
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel molecular entities is a cornerstone of progress. Spectroscopic techniques remain the bedrock of this analytical endeavor, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth comparative analysis of the spectroscopic data for 1-(4-methoxyphenyl)-N-methylethanamine, a compound of interest in medicinal chemistry, alongside two of its structurally significant analogs: 1-(4-methoxyphenyl)ethanamine and 1-(4-hydroxyphenyl)-N-methylethanamine.
By examining the nuanced shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can discern the influence of subtle structural modifications—specifically, the N-methylation and O-demethylation—on the spectroscopic properties. This comparative approach not only facilitates a deeper understanding of the structure-property relationships within this class of phenethylamines but also serves as a practical reference for researchers engaged in the synthesis and characterization of related compounds. The insights derived from these spectroscopic comparisons are pivotal for confirming molecular identity, assessing purity, and paving the way for further pharmacological investigation.
Chemical Structures and Rationale for Analog Selection
The choice of analogs for this comparative study is deliberate, aiming to isolate the spectroscopic impact of specific functional group alterations.
Figure 1: Chemical structures of the parent compound and its selected analogs.
-
1-(4-methoxyphenyl)ethanamine: This primary amine analog allows for a direct assessment of the spectroscopic contribution of the N-methyl group by its absence.
-
1-(4-hydroxyphenyl)-N-methylethanamine: This analog, featuring a hydroxyl group in place of the methoxy group, provides insight into the electronic and hydrogen-bonding effects on the spectral data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its analogs. The data presented is a consolidation of experimental findings from various reputable sources and, where noted, high-quality predicted data to ensure a comprehensive comparison.
¹H NMR Spectral Data (Predicted, CDCl₃, 400 MHz)
| Proton Assignment | This compound | 1-(4-methoxyphenyl)ethanamine | 1-(4-hydroxyphenyl)-N-methylethanamine |
| H-2', H-6' (Aromatic) | 7.19 (d, J=8.6 Hz) | 7.21 (d, J=8.6 Hz) | 7.08 (d, J=8.5 Hz) |
| H-3', H-5' (Aromatic) | 6.84 (d, J=8.6 Hz) | 6.86 (d, J=8.6 Hz) | 6.74 (d, J=8.5 Hz) |
| H-1 (CH) | 3.35 (q, J=6.6 Hz) | 4.10 (q, J=6.6 Hz) | 3.29 (q, J=6.6 Hz) |
| CH₃ (on CH) | 1.30 (d, J=6.6 Hz) | 1.38 (d, J=6.6 Hz) | 1.28 (d, J=6.6 Hz) |
| N-CH₃ | 2.38 (s) | - | 2.36 (s) |
| NH | 1.5 (br s) | 1.45 (br s) | 2.0 (br s) |
| O-CH₃ | 3.79 (s) | 3.79 (s) | - |
| OH | - | - | 5.5 (br s) |
Note: Predicted data from various chemical software suites. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.
¹³C NMR Spectral Data (Predicted, CDCl₃, 100 MHz)
| Carbon Assignment | This compound | 1-(4-methoxyphenyl)ethanamine | 1-(4-hydroxyphenyl)-N-methylethanamine |
| C-1' (Aromatic) | 136.0 | 138.0 | 135.5 |
| C-2', C-6' (Aromatic) | 127.5 | 127.0 | 128.0 |
| C-3', C-5' (Aromatic) | 113.8 | 114.0 | 115.5 |
| C-4' (Aromatic) | 158.5 | 158.6 | 155.0 |
| C-1 (CH) | 58.0 | 50.0 | 58.5 |
| CH₃ (on CH) | 24.0 | 25.5 | 24.5 |
| N-CH₃ | 34.0 | - | 34.5 |
| O-CH₃ | 55.2 | 55.2 | - |
Note: Predicted data from various chemical software suites. Chemical shifts (δ) are in ppm.
Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | 1-(4-methoxyphenyl)ethanamine | 1-(4-hydroxyphenyl)-N-methylethanamine |
| N-H Stretch | ~3300 (weak) | ~3370, ~3290 (two bands) | ~3300 (weak) |
| O-H Stretch | - | - | ~3350 (broad) |
| Aromatic C-H Stretch | ~3030 | ~3030 | ~3030 |
| Aliphatic C-H Stretch | ~2960, ~2850 | ~2960, ~2850 | ~2960, ~2850 |
| C=C Aromatic Stretch | ~1610, ~1510 | ~1610, ~1510 | ~1615, ~1515 |
| N-H Bend | ~1580 | ~1600 | ~1580 |
| C-N Stretch | ~1245 | ~1245 | ~1250 |
| C-O Stretch (Aryl-Alkyl Ether) | ~1245, ~1030 | ~1245, ~1030 | - |
| C-O Stretch (Phenol) | - | - | ~1230 |
Note: Approximate peak positions based on typical values for these functional groups.
Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Proposed Fragment | This compound | 1-(4-methoxyphenyl)ethanamine | 1-(4-hydroxyphenyl)-N-methylethanamine |
| [M]⁺ | 165 | 151 | 151 |
| [M-CH₃]⁺ | 150 | 136 | 136 |
| [M-CH₃-NHCH₃]⁺ / [M-CH₃-NH₂]⁺ | 121 | 121 | 107 |
| [CH(CH₃)NHCH₃]⁺ / [CH(CH₃)NH₂]⁺ | 58 | 44 | 58 |
Analysis and Interpretation
The spectroscopic data reveals distinct correlations between the structural modifications and the observed spectral features.
NMR Spectroscopy
-
¹H NMR: The presence of the N-methyl group in this compound is clearly indicated by a singlet at approximately 2.38 ppm. This signal is absent in the spectrum of its primary amine analog. The benzylic proton (H-1) in the N-methylated compound is shifted slightly upfield compared to the primary amine due to the electron-donating effect of the additional methyl group. In the hydroxyl analog, the aromatic protons are shifted slightly downfield due to the electron-donating nature of the hydroxyl group being slightly different from the methoxy group. The broad singlet for the phenolic -OH proton is a characteristic feature.
-
¹³C NMR: The N-methyl carbon in this compound gives rise to a signal around 34.0 ppm. The benzylic carbon (C-1) is significantly shifted downfield in the N-methylated compound compared to the primary amine, a consequence of the beta-effect of the additional methyl group. The aromatic carbon attached to the oxygen (C-4') in the hydroxyl analog appears at a higher field compared to the methoxy-substituted compounds, which is typical for phenols versus aryl ethers.
Infrared Spectroscopy
The IR spectra provide clear evidence for the functional group transformations. 1-(4-methoxyphenyl)ethanamine, being a primary amine, exhibits two distinct N-H stretching bands, while the N-methylated secondary amine shows only one. The most dramatic difference is seen in the spectrum of 1-(4-hydroxyphenyl)-N-methylethanamine, which is dominated by a broad O-H stretching band, indicative of hydrogen bonding. The characteristic C-O stretching bands for the aryl-alkyl ether in the methoxy-containing compounds are replaced by a C-O stretching band at a slightly different wavenumber for the phenolic analog.
Mass Spectrometry
The mass spectra are consistent with the proposed structures. The molecular ion peak for each compound corresponds to its molecular weight. A key fragmentation pathway for all three compounds involves the cleavage of the C1-Cα bond, leading to the formation of a stable benzylic cation. For the N-methylated compounds, the fragment containing the nitrogen has an m/z of 58, whereas for the primary amine, it is 44. This difference of 14 mass units is a direct confirmation of the presence or absence of the N-methyl group.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.
NMR Spectroscopy Protocol
Figure 2: Workflow for NMR spectroscopic analysis.
FTIR Spectroscopy Protocol
Figure 3: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry Protocol
Figure 4: Workflow for Mass Spectrometric analysis.
Conclusion
This guide provides a comprehensive comparative analysis of the spectroscopic data for this compound and two of its key analogs. The presented NMR, IR, and MS data, coupled with their detailed interpretation, underscore the power of these techniques in unequivocally confirming molecular structures and understanding the electronic and steric effects of functional group modifications. The clear correlations established between structural changes and spectral shifts serve as a valuable resource for researchers in the field, aiding in the rapid and accurate characterization of novel phenethylamine derivatives. The protocols outlined herein further provide a standardized framework for obtaining reliable and reproducible spectroscopic data.
References
-
PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1-(4-Hydroxyphenyl)-N-methylethanamine. HMDB. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Comparative Guide to the Validation of Analytical Methods for 1-(4-methoxyphenyl)-N-methylethanamine
This guide provides a comprehensive comparison and detailed validation protocols for the principal analytical methods used in the quantification and characterization of 1-(4-methoxyphenyl)-N-methylethanamine (also known as Methoxyphenamine or PMA). Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights grounded in authoritative regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound is a chiral amine whose pharmacological and toxicological properties can be enantiomer-specific. As with many chiral drugs, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to adverse effects[1]. Consequently, robust and reliable analytical methods are not merely a matter of procedural compliance but a cornerstone of ensuring product safety and efficacy.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application[2]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) mandate rigorous validation to ensure that an analytical method is suitable for its purpose[3][4][5][6]. This guide will compare the two most prevalent and powerful techniques for the analysis of this compound—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—within the framework of the ICH Q2(R2) and USP <1225> guidelines[3][7][8][9][10].
The Validation Lifecycle: A Foundational Overview
Modern analytical validation is viewed not as a single event, but as a continuous lifecycle[4][11]. This process begins with method development and extends through routine use and post-approval changes. The objective is to demonstrate that the procedure is "fit for purpose"[6][11]. The core performance characteristics evaluated during validation are established by the ICH and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness[2][12].
Caption: The Analytical Method Lifecycle, integrating development, validation, and ongoing monitoring.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the specific analytical objective. HPLC is often the workhorse for assay, purity, and enantiomeric separation, while GC-MS excels at identifying and quantifying volatile impurities, often at trace levels.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on analyte affinity for a solid stationary phase. | Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase, followed by mass-based detection. |
| Primary Use Cases | Assay (potency), impurity profiling, chiral separation (enantiomeric purity) , stability testing. | Identification and quantification of volatile impurities, trace-level analysis, confirmation of identity. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. The target amine is well-suited. | Best for volatile and thermally stable compounds. The target amine may require derivatization for optimal performance[13]. |
| Chiral Analysis | Primary technique. Readily achieved with specialized chiral stationary phases (CSPs). | Possible with chiral columns, but often more complex and less common than HPLC for this purpose. |
| Detection | UV/Vis (common), Diode Array (DAD), Fluorescence, Mass Spectrometry (LC-MS). | Mass Spectrometry (provides structural information), Flame Ionization (FID). |
| Pros | - Superior for chiral separations.- Non-destructive.- High precision and accuracy for quantification. | - High specificity and sensitivity (MS detector).- Excellent for identifying unknown volatile impurities.- Established libraries for mass spectra matching[13]. |
| Cons | - Higher solvent consumption.- LC-MS can be more complex to operate than GC-MS. | - May require derivatization for polar analytes like amines.- Not suitable for non-volatile or thermally unstable compounds. |
High-Performance Liquid Chromatography (HPLC) Method Validation
For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the primary choice for assay and impurity determination. Crucially, due to its chiral nature, a specific chiral HPLC method is required to determine enantiomeric purity.
Causality in Method Design:
-
Why a Chiral Stationary Phase (CSP)? The enantiomers of this compound have identical physical properties in a non-chiral environment. A CSP, typically based on derivatized cellulose or amylose, creates a chiral environment within the column, allowing for differential interaction with the enantiomers and thus enabling their separation[1][14]. This is non-negotiable for assessing enantiomeric purity.
-
Why a UV Detector? The phenyl ring in the analyte contains a chromophore that absorbs UV light, making a UV or DAD detector a simple, robust, and cost-effective choice for quantification[15]. A detection wavelength is chosen at the absorbance maximum (e.g., ~225 nm or ~275 nm) for maximum sensitivity.
Experimental Protocol: Validation of a Chiral HPLC Assay Method
This protocol outlines the validation of a method to quantify the (S)-enantiomer and determine the (R)-enantiomer as an impurity.
1. Equipment and Reagents:
-
HPLC system with UV/DAD detector.
-
Chiral Stationary Phase Column (e.g., Daicel Chiralcel OD-H or similar).
-
Reference standards for (R)- and (S)-1-(4-methoxyphenyl)-N-methylethanamine.
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol).
2. Chromatographic Conditions (Example):
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
3. Validation Procedure:
-
Specificity/Selectivity:
-
Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention times of the enantiomers.
-
Inject solutions of the individual (R)- and (S)-enantiomers to determine their respective retention times and confirm peak purity using the DAD.
-
Inject a solution containing both enantiomers (a racemic mixture) to demonstrate resolution.
-
Spike the sample solution with known related substances and degradation products to prove that these do not co-elute with the analytes of interest.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the (S)-enantiomer covering the expected working range (e.g., 80% to 120% of the target assay concentration)[7].
-
For the (R)-enantiomer (as an impurity), prepare a separate series from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999[16].
-
-
Accuracy:
-
Prepare a placebo (matrix without the active substance) and spike it with the (S)-enantiomer at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (for a total of nine determinations)[2].
-
Analyze the samples and calculate the percent recovery for each.
-
Acceptance criteria are typically 98.0% to 102.0% recovery.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment[2].
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 2.0% RSD.
-
-
Limit of Quantitation (LOQ) and Detection (LOD):
-
Determine for the (R)-enantiomer impurity.
-
Can be estimated based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the linearity curve.
-
Verify the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
-
Robustness:
-
Intentionally make small, deliberate variations to the method parameters.
-
Typical variations for HPLC include mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min)[7][9].
-
Analyze a sample under each condition and evaluate the impact on resolution, retention time, and quantification. The results should remain within system suitability criteria.
-
Summary of HPLC Validation Data (Example)
| Parameter | Specification (ICH) | Typical Result for Chiral HPLC Method |
| Specificity | No interference at analyte Rt | Method is selective for both enantiomers |
| Linearity (r²) | ≥ 0.999 | > 0.999 for both enantiomers[16] |
| Range (Assay) | 80-120% of test concentration | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.3% |
| LOQ (R-enantiomer) | S/N ≥ 10 | 0.1 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is a powerful alternative, particularly for identifying and quantifying trace volatile impurities or for confirmation of identity.
Causality in Method Design:
-
Why Derivatization? Primary and secondary amines, like this compound, contain active hydrogens that can cause poor peak shape (tailing) and low response in GC due to interactions with the column or inlet. Derivatization, for example, acylation with an agent like Pentafluoropropionic anhydride (PFPA), replaces the active hydrogens with a non-polar group. This increases volatility, improves thermal stability, and enhances chromatographic performance, leading to sharper, more symmetrical peaks and better sensitivity[13].
Caption: A typical derivatization workflow for the GC-MS analysis of amines.
Experimental Protocol: Validation of a GC-MS Impurity Method
This protocol outlines the validation for quantifying a specific volatile impurity.
1. Equipment and Reagents:
-
GC-MS system with an electron ionization (EI) source.
-
Capillary GC column (e.g., ZB-5MS or DB-5ms).
-
Reference standard of the impurity and this compound.
-
Derivatizing agent (e.g., PFPA).
-
High-purity solvents.
2. Chromatographic and MS Conditions (Example):
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow.
-
Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Source Temp: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, Scan mode for identification.
3. Validation Procedure:
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ/LOD, Robustness) are the same as for HPLC, but the execution is adapted for GC-MS.
-
Specificity: In GC-MS, specificity is exceptionally high. It is demonstrated by showing that the target impurity peak has a unique retention time and that its mass spectrum matches that of a reference standard and is free from interference from other components in the matrix.
-
Linearity: A minimum of five concentrations are prepared and derivatized. The plot is based on the peak area of a specific quantifying ion versus concentration.
-
Accuracy: Determined by spiking the drug substance with the impurity at different levels (e.g., 50%, 100%, 150% of the specification limit), followed by derivatization and analysis.
-
Precision: Assessed by repeatedly analyzing a spiked sample.
-
Robustness: Typical parameters to vary include the GC oven ramp rate (±10%), flow rate (±10%), and derivatization time or temperature[17].
Summary of GC-MS Validation Data (Example)
| Parameter | Specification (ICH) | Typical Result for GC-MS Impurity Method |
| Specificity | No interference | Method is highly selective via Rt and MS fragmentation |
| Linearity (r²) | ≥ 0.999 | > 0.999[18] |
| Range (Impurity) | LOQ to 120% of specification | 0.5 - 10 ppm |
| Accuracy (% Recovery) | Typically 80 - 120% for impurities | 92.5 - 104.8%[19] |
| Precision (% RSD) | Typically ≤ 10% for impurities | Repeatability: 4.5%Intermediate: 7.2% |
| LOQ | S/N ≥ 10 | 0.5 ppm (or 0.5 µg/g) |
| Robustness | No significant impact on results | Method is robust to minor changes |
The Role of Spectroscopic Methods
While chromatography is the gold standard for separation and quantification, spectroscopic methods are indispensable for identity and structural confirmation[20][21][22].
-
Nuclear Magnetic Resonance (NMR): Provides definitive structural confirmation of the this compound molecule. It is the most powerful technique for absolute identification.
-
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups (e.g., secondary amine N-H stretch, aromatic C-H stretches, C-O ether stretch), serving as a rapid identity check.
-
UV-Visible Spectroscopy: While used as a detector in HPLC, a full UV scan can help confirm identity by matching the absorbance spectrum to that of a reference standard. The spectrum is characterized by absorption bands arising from π → π* transitions in the aromatic ring[15].
Conclusion and Recommendations
The validation of analytical methods for this compound requires a multi-faceted approach tailored to the analytical objective.
-
For assay, purity, and enantiomeric separation , a validated chiral HPLC method is the unequivocal method of choice. Its ability to resolve enantiomers is critical for ensuring the quality and safety of the drug substance.
-
For the identification and quantification of trace volatile impurities , a validated GC-MS method , typically involving derivatization, offers unparalleled specificity and sensitivity.
A comprehensive analytical control strategy for this compound should leverage both chromatographic techniques, supported by spectroscopic methods for identity confirmation. Every protocol must be a self-validating system, grounded in the principles of the ICH and USP guidelines, to ensure data integrity and regulatory compliance.
References
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. USP 36. Available at: [Link]
-
VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
- Preparation method of chiral amine compound.Google Patents.
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ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
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Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link]
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GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]
-
Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. ResearchGate. Available at: [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. USP. Available at: [Link]
-
CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]
-
AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. ResearchGate. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and... ResearchGate. Available at: [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. The Royal Society of Chemistry. Available at: [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]
-
Introduction to Spectroscopic methods. SlideShare. Available at: [Link]
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Validation of analytical methods. Eurachem. Available at: [Link]
-
Method Development and Validation of Test Method using RP-HPLC. The Pharmaceutical and Chemical Journal. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
-
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. Available at: [Link]
-
Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Drug Administration, Nepal. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor.org. Available at: [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]
-
Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. Available at: [Link]
-
Analytical Method Validation Vol. I-IV - The Complete Collection. IVT Network. Available at: [Link]
-
Spectroscopic Methods of Analysis. Saylor.org. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
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10: Spectroscopic Methods. Chemistry LibreTexts. Available at: [Link]
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GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. Available at: [Link]
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GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. GRCTS. Available at: [Link]
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Spectroscopic Techniques. SciSpace. Available at: [Link]
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Spectroscopic Methods. Saylor.org. Available at: [Link]
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A Comparative Analysis of the Biological Activity of 1-(4-methoxyphenyl)-N-methylethanamine Enantiomers
In the landscape of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of the (S) and (R) enantiomers of 1-(4-methoxyphenyl)-N-methylethanamine, a compound also known as para-methoxymethamphetamine (PMMA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action.
Introduction: The Significance of Chirality in PMMA
This compound (PMMA) is a substituted amphetamine that has been identified as a compound with significant effects on monoaminergic systems.[1] Like other phenethylamines, PMMA possesses a chiral center, giving rise to two enantiomers: (S)-1-(4-methoxyphenyl)-N-methylethanamine and (R)-1-(4-methoxyphenyl)-N-methylethanamine. Understanding the differential activity of these enantiomers is paramount for elucidating the structure-activity relationships that govern their interaction with neuronal targets and for predicting their overall pharmacological effects. This guide will dissect the available experimental data to provide a clear comparison of their potency and efficacy as monoamine releasing agents and enzyme inhibitors.
Core Mechanism of Action: Monoamine Release
The primary mechanism of action for both PMMA enantiomers is the release of monoamine neurotransmitters, particularly serotonin and norepinephrine.[1] This is achieved through their interaction with the respective monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inducing reverse transport through these proteins, PMMA enantiomers increase the extracellular concentrations of these monoamines, leading to enhanced neurotransmission.
Comparative Potency in Monoamine Release
Experimental data from studies using rat brain synaptosomes provides a quantitative comparison of the potency of each enantiomer in inducing the release of serotonin, norepinephrine, and dopamine. The half-maximal effective concentrations (EC₅₀) are summarized in the table below.
| Enantiomer | Serotonin Release (EC₅₀, nM) | Norepinephrine Release (EC₅₀, nM) | Dopamine Release (EC₅₀, nM) |
| (S)-PMMA | 41[1] | 147[1] | 1,000[1] |
| (R)-PMMA | 134[1] | >14,000[1] | 1,600[1] |
Analysis of Monoamine Release Data:
The data clearly demonstrates a significant stereoselectivity in the biological activity of PMMA. The (S)-enantiomer is substantially more potent than the (R)-enantiomer at inducing the release of both serotonin and norepinephrine. Specifically, (S)-PMMA is approximately 3.3 times more potent at releasing serotonin and at least 95 times more potent at releasing norepinephrine. Both enantiomers are weak dopamine releasing agents, with EC₅₀ values in the micromolar range. This pharmacological profile characterizes PMMA as a serotonin-norepinephrine releasing agent (SNRA).[1] The pronounced difference in potency for norepinephrine release is a key distinguishing feature between the two enantiomers.
Secondary Mechanism: Monoamine Oxidase A (MAO-A) Inhibition
In addition to their effects on monoamine transporters, both enantiomers of PMMA have been shown to inhibit monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters in the presynaptic terminal.[1] Inhibition of MAO-A leads to an increase in the cytosolic concentration of monoamines, which can further contribute to their release into the synapse.
Receptor Binding Profile
To provide a more comprehensive understanding of the pharmacological profile of PMMA, it is important to consider its affinity for various CNS receptors. Available data indicates that PMMA has a low affinity for several key serotonin receptors.
| Receptor | Binding Affinity (Kᵢ, nM) - Racemic PMMA |
| 5-HT₁ₐ | >20,000[1] |
| 5-HT₂ₐ | 13,600[1] |
| 5-HT₂₋ | >13,000[1] |
Analysis of Receptor Binding Data:
The high Kᵢ values indicate that PMMA does not directly bind to these serotonin receptor subtypes with high affinity. This reinforces the understanding that its primary mechanism of action is not direct receptor agonism, but rather the modulation of monoamine levels in the synapse.
Experimental Methodologies
To ensure the integrity and reproducibility of the findings presented, this section outlines the fundamental experimental protocols employed in the characterization of the PMMA enantiomers.
Stereoselective Synthesis of this compound Enantiomers
The availability of enantiomerically pure compounds is a prerequisite for comparative biological studies. A common approach to obtaining the individual enantiomers of PMMA involves stereoselective synthesis or chiral resolution of a racemic mixture. One established method for the synthesis of chiral amines is through the reductive amination of a prochiral ketone using a chiral amine as an auxiliary.
Exemplary Synthetic Workflow:
Caption: Stereoselective synthesis of PMMA enantiomers.
Causality Behind Experimental Choices: The use of a chiral auxiliary like (R)- or (S)-α-methylbenzylamine allows for the formation of diastereomeric imines, which can then be reduced with stereocontrol. The choice of reducing agent can influence the diastereoselectivity of the reaction. Subsequent removal of the chiral auxiliary via hydrogenolysis yields the desired enantiomer of PMMA.
In Vitro Monoamine Release Assay Using Synaptosomes
This assay is crucial for determining the potency and efficacy of compounds as monoamine releasing agents. Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter uptake and release.
Step-by-Step Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin) in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.[2]
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Radiolabeling:
-
Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA) to allow for uptake into the vesicles.
-
-
Release Experiment:
-
Wash the synaptosomes to remove excess radiolabel.
-
Aliquot the labeled synaptosomes into tubes containing varying concentrations of the test compound ((S)-PMMA or (R)-PMMA).
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation.
-
-
Quantification:
-
Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomal pellet using liquid scintillation counting.
-
Calculate the percentage of total radioactivity released for each drug concentration.
-
-
Data Analysis:
-
Plot the percentage of release against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Self-Validating System: The inclusion of positive controls (e.g., known releasing agents like d-amphetamine) and negative controls (vehicle) is essential to validate the assay performance.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the MAO-A enzyme.
Step-by-Step Protocol:
-
Enzyme Source:
-
Use a commercially available source of recombinant human MAO-A or a mitochondrial fraction isolated from a tissue rich in MAO-A (e.g., liver).
-
-
Assay Reaction:
-
Pre-incubate the MAO-A enzyme with varying concentrations of the test compound ((S)-PMMA or (R)-PMMA) in a suitable buffer.
-
Initiate the enzymatic reaction by adding a substrate for MAO-A (e.g., kynuramine or p-tyramine).[3]
-
-
Detection:
-
The product of the MAO-A reaction can be detected using various methods. A common method involves measuring the production of hydrogen peroxide, a byproduct of the reaction, using a fluorometric probe.[4]
-
Alternatively, if using kynuramine as a substrate, the formation of 4-hydroxyquinoline can be measured spectrophotometrically.[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Trustworthiness: The use of a selective MAO-A inhibitor (e.g., clorgyline) as a positive control is critical to confirm the specificity of the assay.
Signaling Pathways and Downstream Effects
The biological effects of the PMMA enantiomers are a direct consequence of the increased synaptic concentrations of serotonin and norepinephrine. This leads to the enhanced activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.
Caption: Mechanism of action of PMMA enantiomers.
The increased activation of postsynaptic serotonin and norepinephrine receptors can lead to a variety of physiological and psychological effects, including alterations in mood, arousal, and cognition. The greater potency of the (S)-enantiomer as a serotonin and norepinephrine releasing agent suggests that it would produce more pronounced effects at a given dose compared to the (R)-enantiomer.
Conclusion and Future Directions
The comparative analysis of the biological activities of the (S) and (R) enantiomers of this compound reveals significant stereoselectivity. The (S)-enantiomer is a more potent serotonin and norepinephrine releasing agent than the (R)-enantiomer, with both enantiomers exhibiting weak dopamine releasing activity. Both enantiomers also contribute to the inhibition of MAO-A.
This guide provides a foundational understanding of the differential pharmacology of these two molecules. For a more complete picture, future research should focus on:
-
Determining the binding affinities (Kᵢ values) of the individual enantiomers for SERT, NET, and DAT. This would provide a more direct measure of their interaction with these primary targets.
-
Conducting a broader receptor screening panel to identify any potential off-target effects that might contribute to their overall pharmacological profile.
-
Performing in vivo studies to directly compare the physiological and behavioral effects of the two enantiomers.
A thorough understanding of the distinct properties of each enantiomer is crucial for the rational design of novel psychoactive compounds and for a comprehensive assessment of their therapeutic potential and abuse liability.
References
-
para-Methoxymethamphetamine. In: Wikipedia. Retrieved January 22, 2026, from [Link]
-
para-Methoxyamphetamine. In: Wikipedia. Retrieved January 22, 2026, from [Link]
-
(+-)-p-Methoxyamphetamine. In: PubChem. Retrieved January 22, 2026, from [Link]
-
A good protocol for extracting mouse brain synaptosomes?. In: ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). In: ResearchGate. Retrieved January 22, 2026, from [Link]
-
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. In: PubMed Central. Retrieved January 22, 2026, from [Link]
-
Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. In: PubMed Central. Retrieved January 22, 2026, from [Link]
-
Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. In: PubMed Central. Retrieved January 22, 2026, from [Link]
-
Packaging monoamine neurotransmitters. In: PubMed Central. Retrieved January 22, 2026, from [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. In: Google Patents.
-
Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. In: ResearchGate. Retrieved January 22, 2026, from [Link]
-
Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. In: PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis of All Stereoisomers of 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide. In: MDPI. Retrieved January 22, 2026, from [Link]
-
Schedules of Controlled Substances: Placement of para-Methoxymethamphetamine (PMMA) in Schedule I. In: Federal Register. Retrieved January 22, 2026, from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. In: Evotec. Retrieved January 22, 2026, from [Link]
-
Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo. In: PubMed. Retrieved January 22, 2026, from [Link]
-
Para-Methoxyamphetamine – Knowledge and References. In: Taylor & Francis. Retrieved January 22, 2026, from [Link]
-
Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). In: BioVision. Retrieved January 22, 2026, from [Link]
-
Neurotransmitter metabolism in rat brain synaptosomes: effect of anoxia and pH. In: PubMed. Retrieved January 22, 2026, from [Link]
-
Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. In: PubMed. Retrieved January 22, 2026, from [Link]
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. In: Google Patents.
-
Enzyme Inhibition Assays for Monoamine Oxidase. In: PubMed. Retrieved January 22, 2026, from [Link]
-
Release of Neurotransmitter Amino Acids From Rat Brain Synaptosomes and Its Regulation in Aging. In: PubMed. Retrieved January 22, 2026, from [Link]
-
Acute Intravenous Astaxanthin Administration Modulates Hyperexcitability in Rat Nociceptive Secondary Sensory Neurons Induced by Inflammation. In: MDPI. Retrieved January 22, 2026, from [Link]
Sources
A Predictive Guide to the ¹H and ¹³C NMR Spectra of 1-(4-methoxyphenyl)-N-methylethanamine: A Comparative Analysis
In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide addresses the analytical challenge of characterizing 1-(4-methoxyphenyl)-N-methylethanamine, a substituted phenethylamine of interest, for which public spectral data is notably scarce.
In the absence of direct experimental spectra, this guide provides a robust, predictive analysis of the anticipated ¹H and ¹³C NMR data for this compound. By cross-referencing and meticulously analyzing the experimental NMR data of structurally homologous compounds, we can construct a reliable spectral forecast. This comparative approach not only offers a valuable tool for the identification of this specific molecule but also serves as an instructive case study in the principles of NMR spectral interpretation for substituted phenylethylamines.
Our analysis will dissect the influence of key structural motifs—the para-methoxy substitution on the phenyl ring and the N-methylation of the ethylamine side chain—by comparing the known spectra of methamphetamine, N-methyl-1-phenylethanamine, and 1-(4-methoxyphenyl)ethylamine.
Comparative Spectral Analysis of Structural Analogs
To predict the NMR spectrum of our target molecule, we will examine the spectra of three key analogs, each differing by one critical structural feature. This allows for the isolation and understanding of the electronic effects of each substituent on the chemical shifts of neighboring protons and carbons.
Workflow for Predictive Spectral Analysis
Caption: Predictive workflow for NMR spectral analysis.
¹H NMR Spectra of Analog Compounds
The following table summarizes the experimental ¹H NMR data for our chosen analogs. The proton numbering scheme is provided below.
| Compound | H-2/6 (ppm) | H-3/5 (ppm) | H-α (ppm) | H-β (ppm) | N-CH₃ (ppm) | O-CH₃ (ppm) | β-CH₃ (ppm) |
| Methamphetamine | 7.32-7.16 (m) | 7.32-7.16 (m) | 2.77 (m) | 2.51 (m) | 2.35 (s) | - | 1.00 (d) |
| N-methyl-1-phenylethanamine | 7.35-7.20 (m) | 7.35-7.20 (m) | 3.50 (q) | - | 2.20 (s) | - | 1.35 (d) |
| 1-(4-methoxyphenyl)ethylamine | 7.25 (d) | 6.85 (d) | 4.05 (q) | - | - | 3.78 (s) | 1.30 (d) |
Analysis of Substituent Effects on ¹H Chemical Shifts:
-
Para-Methoxy Group: The electron-donating methoxy group in 1-(4-methoxyphenyl)ethylamine causes a significant upfield shift of the aromatic protons compared to the unsubstituted phenyl rings of methamphetamine and N-methyl-1-phenylethanamine. The ortho-protons (H-2/6) appear around 7.25 ppm, and the meta-protons (H-3/5) are shifted further upfield to around 6.85 ppm. This is a classic illustration of the resonance effect of the methoxy substituent.
-
N-Methyl Group: The N-methyl protons themselves typically appear as a singlet in the range of 2.20-2.40 ppm. Its presence also influences the chemical shift of the alpha-proton (H-α).
-
Alpha-Methyl Group vs. Beta-Methylene Group: A key structural difference between methamphetamine and the other two analogs is the position of the methyl group on the ethylamine chain. In N-methyl-1-phenylethanamine and 1-(4-methoxyphenyl)ethylamine, the methyl group is at the alpha position, resulting in a quartet for the alpha-proton (H-α) due to coupling with the three beta-protons. In methamphetamine, the methyl is at the beta position, and we observe multiplets for the alpha- and beta-protons.
¹³C NMR Spectra of Analog Compounds
The table below presents the experimental ¹³C NMR data for the analog compounds.
| Compound | C-1 (ppm) | C-2/6 (ppm) | C-3/5 (ppm) | C-4 (ppm) | C-α (ppm) | C-β (ppm) | N-CH₃ (ppm) | O-CH₃ (ppm) | β-CH₃ (ppm) |
| Methamphetamine | 140.5 | 130.3 | 129.5 | 127.3 | 57.7 | 43.8 | 33.6 | - | 19.1 |
| N-methyl-1-phenylethanamine | 145.8 | 128.5 | 127.0 | 126.5 | 58.0 | - | 34.0 | - | 24.5 |
| 1-(4-methoxyphenyl)ethylamine | 138.0 | 127.5 | 113.8 | 158.5 | 50.0 | - | - | 55.2 | 25.0 |
Analysis of Substituent Effects on ¹³C Chemical Shifts:
-
Para-Methoxy Group: The methoxy group exerts a strong influence on the aromatic carbon chemical shifts. The ipso-carbon (C-1) is shifted upfield to around 138.0 ppm, while the carbon bearing the methoxy group (C-4) is significantly deshielded and appears around 158.5 ppm. The ortho- (C-2/6) and meta- (C-3/5) carbons also experience shifts due to the electronic effects of the substituent.
-
N-Methyl Group: The N-methyl carbon typically resonates in the 33-35 ppm range.
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons (C-α, C-β, and the side-chain methyl) are influenced by their proximity to the nitrogen atom and the phenyl ring.
Predicted NMR Data for this compound
Based on the detailed analysis of the structural analogs, we can now predict the ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H NMR Spectrum
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |
| H-2/6 | ~7.20-7.30 | Doublet | ~8.0 | Influenced by the electron-donating methoxy group, similar to 1-(4-methoxyphenyl)ethylamine. |
| H-3/5 | ~6.85-6.95 | Doublet | ~8.0 | Significantly shielded by the para-methoxy group. |
| O-CH₃ | ~3.80 | Singlet | - | Typical chemical shift for a methoxy group on a phenyl ring. |
| H-α | ~3.40-3.60 | Quartet | ~6.5 | Similar to N-methyl-1-phenylethanamine, deshielded by the phenyl ring and nitrogen. |
| N-CH₃ | ~2.20-2.30 | Singlet | - | Consistent with the N-methyl group in the analog compounds. |
| α-CH₃ | ~1.30-1.40 | Doublet | ~6.5 | Coupled to H-α, with a chemical shift similar to the analogs. |
Predicted ¹³C NMR Spectrum
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-4 | ~158.5-159.5 | Deshielded carbon directly attached to the oxygen of the methoxy group. |
| C-1 | ~137.0-138.0 | Ipso-carbon, shielded relative to the unsubstituted ring. |
| C-2/6 | ~127.0-128.0 | Aromatic carbons ortho to the ethylamine substituent. |
| C-3/5 | ~113.5-114.5 | Aromatic carbons meta to the ethylamine substituent, strongly shielded by the methoxy group. |
| C-α | ~57.5-58.5 | Alpha-carbon, influenced by both the phenyl ring and the N-methyl group. |
| N-CH₃ | ~33.5-34.5 | Typical chemical shift for an N-methyl group in this environment. |
| O-CH₃ | ~55.0-55.5 | Typical chemical shift for a methoxy carbon. |
| α-CH₃ | ~24.0-25.0 | Methyl group at the alpha position of the ethylamine chain. |
Experimental Protocols
For the successful acquisition of NMR data for this compound and its analogs, the following experimental protocols are recommended.
NMR Sample Preparation Workflow
Caption: Standard workflow for NMR sample preparation.
Step-by-Step Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the amine sample for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shifts.
-
Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution of the sample. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
-
Spinner Insertion: Carefully insert the NMR tube into a spinner turbine, ensuring it is positioned at the correct depth according to the spectrometer's guidelines.
Data Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 2-3 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically evaluating the spectral data of closely related analogs, we have established a reasoned and scientifically grounded prediction of the chemical shifts and multiplicities for the target molecule. This approach underscores the power of comparative analysis in structural elucidation, particularly when experimental data is unavailable. The detailed protocols provided herein offer a standardized methodology for the acquisition of high-quality NMR data for this class of compounds, ensuring reproducibility and reliability in future research endeavors.
References
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Royal Society of Chemistry. Molecular recognition of methamphetamine by carboxylatopillar[1]arene: drug-dependent complexation stoichiometry and insights into medical applications. Available at: [Link]
-
Wiley Online Library. Supporting Information for "Enantioselective Synthesis of α-Arylated Cycloalkanones by Rh-Catalyzed Asymmetric Arylation". Available at: [Link]
-
SpectraBase. 4-Methoxy-N-methylbenzylamine. Available at: [Link]
-
PubChem. N-Methylbenzylamine. Available at: [Link]
-
Chemistry LibreTexts. NMR - Interpretation. Available at: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
Sources
Comparative study of different synthesis routes for 1-(4-methoxyphenyl)-N-methylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-methoxyphenyl)-N-methylethanamine, also known as para-methoxymethamphetamine (PMMA), is a compound of significant interest in medicinal chemistry and pharmacology due to its structural relationship to amphetamine and its analogues.[1] As a Senior Application Scientist, this guide provides a comparative analysis of the primary synthetic routes to this molecule, offering insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's advantages and disadvantages. This document is intended to serve as a practical resource for researchers engaged in the synthesis of related compounds, emphasizing scientific integrity and reproducible methodologies.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached through three main strategies, each with distinct starting materials and reaction pathways. These routes are:
-
One-Pot Reductive Amination: A direct conversion of a ketone precursor with methylamine.
-
Two-Step Synthesis via a Primary Amine Intermediate: Involving the initial synthesis of 1-(4-methoxyphenyl)ethanamine followed by N-methylation.
-
The Leuckart Reaction: A classical method of reductive amination using formamide or its derivatives.
This guide will delve into the specifics of each of these routes, providing a comparative framework for selecting the most appropriate method based on factors such as yield, purity, scalability, and safety considerations.
Route 1: One-Pot Reductive Amination
This approach offers an efficient and direct pathway to the target molecule from 4-(4-methoxyphenyl)propan-2-one (more commonly known as 4-methoxyphenylacetone). The core of this synthesis is the in-situ formation of an imine between the ketone and methylamine, which is then immediately reduced to the desired secondary amine.
Chemical Principles and Rationale
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control over the degree of alkylation.[2] By combining the carbonyl compound, the amine, and a reducing agent in a single reaction vessel, this one-pot procedure minimizes handling and purification of the often-unstable imine intermediate. The choice of reducing agent is critical; it must be selective enough to reduce the imine in the presence of the starting ketone. Sodium borohydride (NaBH₄) is a common and cost-effective choice, often used with an acid catalyst to facilitate imine formation.[1][2]
Experimental Protocol: One-Pot Reductive Amination
Materials:
-
4-methoxyphenylacetone
-
Methylamine (as a solution in a suitable solvent, e.g., methanol or THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for basification)
-
Dichloromethane (or other extraction solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenylacetone (1 equivalent) in methanol.
-
To this solution, add a solution of methylamine (typically 1.5-2.0 equivalents) in methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to promote the formation of the imine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5-2.0 equivalents) to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to a pH of ~2.
-
Wash the acidic aqueous layer with dichloromethane to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of >12.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
-
For purification, the free base can be distilled under reduced pressure or converted to its hydrochloride salt by dissolving the oil in a suitable solvent (e.g., diethyl ether or isopropanol) and bubbling dry hydrogen chloride gas through the solution, or by the addition of a solution of HCl in a suitable solvent. The resulting precipitate can be collected by filtration and recrystallized.
Route 2: Two-Step Synthesis via a Primary Amine Intermediate
This strategy involves a more controlled, stepwise approach. First, a primary amine, 1-(4-methoxyphenyl)ethanamine, is synthesized. This intermediate is then N-methylated in a separate step to yield the final product.
Step 1: Synthesis of 1-(4-methoxyphenyl)ethanamine via Reductive Amination
The synthesis of the primary amine precursor can be achieved through the reductive amination of 4-methoxyacetophenone with ammonia. A high-yielding and well-documented method involves catalytic hydrogenation.[3]
Materials:
-
4-methoxyacetophenone
-
Ammonia (as a solution in methanol)
-
Palladium on activated carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
To a solution of 4-methoxyacetophenone (1 equivalent) in methanol in a high-pressure hydrogenation vessel, add 10% Pd/C (typically 10% by weight of the starting ketone).
-
Add a solution of ammonia in methanol.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 1.5 MPa) and heat to 40°C.
-
Stir the reaction mixture for 24 hours.
-
Cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-(4-methoxyphenyl)ethanamine. This product can be of high purity (approaching 99.8%) and may be used in the next step without further purification.[3]
Step 2: N-Methylation of 1-(4-methoxyphenyl)ethanamine via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[4][5][6] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this reaction is that it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[6]
The reaction mechanism involves the formation of an iminium ion from the primary amine and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the N-methylated secondary amine. The process can then repeat to form the tertiary amine if desired, but for the synthesis of a secondary amine, controlling the stoichiometry is important, although the reaction conditions often favor mono-methylation of primary amines before significant dimethylation occurs. The reaction is driven to completion by the formation of carbon dioxide gas.[5]
Materials:
-
1-(4-methoxyphenyl)ethanamine
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane (or other extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 1-(4-methoxyphenyl)ethanamine (1 equivalent).
-
Add formic acid (typically 1.8-2.2 equivalents).
-
Add a 37% aqueous solution of formaldehyde (typically 1.1-1.5 equivalents).
-
Heat the reaction mixture to 80-100°C for 18-24 hours. The evolution of carbon dioxide should be observed.
-
Cool the reaction mixture to room temperature.
-
Add water and acidify with hydrochloric acid (1M).
-
Extract the aqueous phase with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of >12 with a sodium hydroxide solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt as described in Route 1. A yield of up to 98% can be expected for this step.[6]
Route 3: The Leuckart Reaction
The Leuckart reaction is a traditional method for the reductive amination of aldehydes and ketones using formamide or ammonium formate.[7][8] When N-methylformamide is used, a secondary amine can be formed directly.
Chemical Principles and Rationale
The Leuckart reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the amine. The reaction typically requires high temperatures (160-190°C) and long reaction times.[7] While it is a one-pot reaction, it is often associated with the formation of byproducts and impurities, which can complicate purification.[9]
Experimental Protocol: Leuckart Reaction
Materials:
-
4-methoxyphenylacetone
-
N-methylformamide
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide
-
Dichloromethane (or other extraction solvent)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 4-methoxyphenylacetone (1 equivalent) and N-methylformamide (a large excess, e.g., 5-10 equivalents).
-
Heat the mixture to 160-190°C for an extended period (e.g., 24-48 hours).
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Heat the mixture under reflux to hydrolyze the intermediate N-formyl compound.
-
After cooling, basify the mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Purify the product as described in the previous routes.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: One-Pot Reductive Amination | Route 2: Two-Step Synthesis | Route 3: Leuckart Reaction |
| Starting Material | 4-methoxyphenylacetone, Methylamine | 4-methoxyacetophenone, Ammonia, Formaldehyde, Formic Acid | 4-methoxyphenylacetone, N-methylformamide |
| Number of Steps | 1 | 2 | 1 (plus hydrolysis) |
| Typical Yield | Good to Excellent | Excellent (potentially >95% overall) | Moderate to Good |
| Purity of Crude Product | Generally good, may require purification to remove unreacted starting materials and byproducts. | High, especially if the intermediate is purified. | Often contains byproducts, requiring significant purification.[9] |
| Reaction Conditions | Mild (room temperature to moderate heating) | Step 1: Elevated pressure and temperature. Step 2: Elevated temperature. | Harsh (high temperatures) |
| Scalability | Readily scalable. | Readily scalable. | Can be challenging to scale due to high temperatures and potential for byproduct formation. |
| Safety Considerations | Use of flammable solvents and hydrogen evolution from NaBH₄. | Use of flammable solvents and hydrogen gas under pressure. Corrosive acids. | High reaction temperatures. Use of corrosive acids. |
| Key Advantages | Direct, one-pot procedure. | High overall yield and purity. Well-established and reliable reactions. | One-pot conversion from ketone. |
| Key Disadvantages | Potential for over-alkylation (less of an issue for secondary amine synthesis). | Two separate reaction and workup steps. | Harsh reaction conditions, long reaction times, and potential for significant impurity formation. |
Visualizing the Synthetic Pathways
Route 1: One-Pot Reductive Amination
Caption: One-pot reductive amination pathway.
Route 2: Two-Step Synthesis
Caption: Two-step synthesis via a primary amine.
Route 3: Leuckart Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
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A Multi-faceted Approach to the Unambiguous Structural Elucidation of 1-(4-methoxyphenyl)-N-methylethanamine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel psychoactive substances and their analogues is paramount. The 1-(4-methoxyphenyl)-N-methylethanamine scaffold, a derivative of phenethylamine, represents a class of compounds where subtle structural variations can lead to significant differences in pharmacological and toxicological profiles.[1] An incorrect assignment of a positional isomer, for instance, could invalidate extensive research and pose safety risks.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the robust structural confirmation of these derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a multi-technique, orthogonal approach creates a self-validating system for absolute structural confidence.
Section 1: The First Pass – Rapid & Routine Analysis for Initial Verification
The initial phase of structural confirmation focuses on rapidly answering two fundamental questions: "What is the molecular weight?" and "Are the expected functional groups present?". These methods are high-throughput and provide the foundational data upon which more detailed analysis is built.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For volatile and thermally stable molecules like phenethylamine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful and commonly employed tool.[2][3]
The Causality Behind Using GC-MS: The gas chromatograph separates the analyte from residual solvents and synthesis impurities, ensuring the mass spectrum obtained is from a pure compound. The subsequent electron ionization (EI) provides a reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule, allowing for comparison against spectral libraries and aiding in the differentiation of isomers.[4][5]
Expected Fragmentation Pattern: The phenethylamine backbone dictates a characteristic fragmentation pathway. The primary cleavage event is typically the benzylic C-C bond scission, leading to the formation of a stable, resonance-delocalized tropylium ion or a substituted benzyl cation. For this compound, the major fragments would arise from the loss of the amine-containing side chain.
Table 1: Key Mass Spectrometry Data for this compound
| Analysis Type | Expected Result | Purpose |
| Molecular Ion (M+) | m/z = 179.13 | Confirms the molecular formula (C₁₁H₁₇NO). |
| Major Fragment 1 | m/z = 121.06 | Corresponds to the [CH₃O-C₇H₆]⁺ ion (p-methoxybenzyl cation), confirming the substitution pattern on the aromatic ring. |
| Major Fragment 2 | m/z = 58.07 | Corresponds to the [CH₃-NH-CH-CH₃]⁺ iminium ion, confirming the N-methylethanamine side chain. |
Experimental Workflow: GC-MS Analysis
Caption: A typical workflow for GC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid, non-destructive technique that excels at identifying the types of chemical bonds, and thus the functional groups, present in a molecule. For the target compound, the key is to confirm the presence of the secondary amine, the aromatic ring, and the ether linkage.
The Causality Behind Using FTIR: The presence or absence of a distinct N-H stretching vibration is a critical diagnostic tool. A secondary amine (R₂NH) will show a single, relatively weak absorption band in the 3300-3500 cm⁻¹ region.[6][7] This immediately distinguishes it from a primary amine (RNH₂), which would show two bands (symmetric and asymmetric stretches), and a tertiary amine (R₃N), which would show no bands in this region.[8]
Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| Secondary Amine | N-H Stretch | 3300 - 3350 (weak to medium) | Confirms the N-methyl structure, ruling out a tertiary amine.[9] |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Indicates the presence of the phenyl group. |
| Ether (Aryl-Alkyl) | C-O Stretch | 1230 - 1270 (strong) | Confirms the methoxy (-OCH₃) group. |
| Alkyl | C-H Stretch | 2850 - 2960 | Confirms the presence of the ethyl and methyl groups. |
This initial pass with MS and FTIR provides strong, complementary evidence for the proposed structure. The MS confirms the mass and key structural fragments, while the FTIR confirms the presence of the correct functional groups.
Section 2: The Core of the Structure – High-Resolution NMR Spectroscopy
While MS and FTIR suggest the correct pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy puts the puzzle together, definitively establishing the carbon-hydrogen framework and the precise connectivity of the atoms.
¹H and ¹³C NMR: Defining the Atomic Environment
One-dimensional NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.
The Causality of the Experiment:
-
¹H NMR: The chemical shift of each proton signal indicates its electronic environment (e.g., aromatic vs. alkyl). The integration (area under the peak) reveals the number of protons responsible for the signal. Most importantly, the splitting pattern (multiplicity) reveals the number of neighboring protons, which is crucial for establishing connectivity.[10]
-
¹³C NMR: This technique shows a signal for each unique carbon atom, confirming the total carbon count of the molecule. The chemical shifts indicate the type of carbon (e.g., sp² aromatic vs. sp³ alkyl).[11]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet (3H) | ~55 |
| Aromatic Protons (AA'BB') | ~6.8 and ~7.1 | Two Doublets (2H each) | ~114, ~130, ~132, ~158 |
| N-Methyl Protons (-NHCH ₃) | ~2.4 | Singlet (3H) | ~35 |
| Methine Proton (-CH -CH₃) | ~2.8 | Quartet (1H) | ~58 |
| Methyl Protons (-CH-CH ₃) | ~1.1 | Doublet (3H) | ~22 |
| N-H Proton | Variable (broad) | Singlet (1H) | N/A |
2D NMR: The Self-Validating System for Unambiguous Connectivity
For a structure to be considered confirmed with high confidence, the connectivity established by 1D NMR must be validated. Two-dimensional NMR experiments, such as COSY and HSQC, provide this crucial cross-verification.
Trustworthiness Through Orthogonal Data:
-
COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings. It will show a cross-peak between the methine proton (~2.8 ppm) and the adjacent methyl protons (~1.1 ppm), unequivocally proving the existence of the ethyl fragment on the amine.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows every proton and its corresponding carbon to be assigned without ambiguity, confirming the entire C-H framework.
Diagram: NMR Connectivity Confirmation
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A Comparative Pharmacological Guide to 1-(4-methoxyphenyl)-N-methylethanamine (PMMA) and Other Phenethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Phenethylamines
The substituted phenethylamine class of compounds represents a vast and pharmacologically diverse group of molecules that interact with monoamine neurotransmitter systems.[1][2] Among these, 1-(4-methoxyphenyl)-N-methylethanamine (PMMA), also known as para-methoxy-N-methamphetamine, has emerged as a compound of significant interest due to its unique pharmacological profile and its recurrent appearance in forensic and toxicological cases, often as a substitute for 3,4-methylenedioxymethamphetamine (MDMA).[3][4] This guide provides an in-depth, objective comparison of PMMA with other key phenethylamine derivatives, namely MDMA and para-methoxyamphetamine (PMA). By synthesizing experimental data on their mechanisms of action, receptor affinities, and functional potencies, we aim to provide a critical resource for researchers in pharmacology, toxicology, and drug development.
The rationale for comparing these specific compounds stems from their structural similarities yet profound differences in their pharmacological and toxicological profiles. Understanding these distinctions is paramount for elucidating structure-activity relationships, predicting the effects of novel psychoactive substances, and developing therapeutic agents that target monoamine systems.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The primary mechanism of action for PMMA, PMA, and MDMA involves their interaction with monoamine transporters—specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1][5] These compounds act as substrates for these transporters, leading to a non-vesicular release of neurotransmitters from the presynaptic neuron, a process known as reverse transport or efflux.[6] Additionally, some of these compounds exhibit significant inhibitory effects on monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters.[3][7]
Serotonergic versus Dopaminergic Activity: A Critical Divergence
A key differentiator among these phenethylamines is their relative potency at promoting the release of serotonin versus dopamine.
-
PMMA and PMA: Both PMMA and its structural relative PMA are potent serotonin-releasing agents.[3][5] However, they exhibit significantly weaker effects on dopamine release.[5] This pronounced serotonergic selectivity is a defining characteristic of these compounds. Furthermore, both PMMA and PMA are potent inhibitors of MAO-A, an enzyme crucial for serotonin metabolism.[3][5] This dual action—promoting serotonin release while simultaneously inhibiting its breakdown—can lead to a rapid and substantial increase in synaptic serotonin levels, a condition that can contribute to severe adverse effects, including serotonin syndrome.
-
MDMA: In contrast, MDMA demonstrates a more balanced profile, acting as a potent releasing agent for both serotonin and, to a lesser extent, dopamine and norepinephrine.[1][5] While it does inhibit MAO, its potency in this regard is considerably lower than that of PMMA and PMA.[3][8] The dopaminergic component of MDMA's action is thought to contribute to its reinforcing and stimulant-like properties, which are notably less pronounced with PMMA.[4]
This fundamental difference in the balance of serotonergic and dopaminergic activity underpins the distinct behavioral and toxicological profiles of these compounds.
Quantitative Pharmacological Comparison
To facilitate a direct and objective comparison, the following table summarizes key in vitro pharmacological data for PMMA, PMA, and MDMA. These values, derived from various experimental studies, provide a quantitative measure of their potency at different molecular targets.
| Parameter | Target | PMMA | PMA | MDMA |
| Neurotransmitter Release (EC50, nM) | Serotonin (SERT) | 41 (S-enantiomer) | Not Reported | 1120 |
| Dopamine (DAT) | 1000 (S-enantiomer) | 166 | 3240 | |
| Norepinephrine (NET) | 147 (S-enantiomer) | 867 | 640 | |
| Receptor Binding Affinity (Ki, nM) | 5-HT1A Receptor | >20,000 | >20,000 | - |
| 5-HT2A Receptor | 13,600 | 11,200 | - | |
| Enzyme Inhibition (IC50, nM) | MAO-A | 1700 | 300-600 | 24,500 (Ki) |
EC50 (half-maximal effective concentration) for neurotransmitter release indicates the concentration of the compound required to elicit 50% of the maximal release. A lower EC50 value signifies higher potency. Ki (inhibition constant) represents the concentration of the compound that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) for enzyme inhibition indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater inhibitory potency.
Visualizing the Signaling Pathways
The following diagram illustrates the primary signaling pathways affected by these phenethylamine derivatives, highlighting their differential effects on serotonin and dopamine release and metabolism.
Caption: Workflow for the in vitro neurotransmitter release assay.
Discussion and Field-Proven Insights
The stark contrast in the pharmacological profiles of PMMA/PMA and MDMA has significant implications for their physiological and toxicological effects. The potent serotonin-releasing and MAO-A inhibitory properties of PMMA and PMA can lead to a rapid and excessive accumulation of synaptic serotonin. [3][5]This is believed to be a primary contributor to the severe hyperthermia, a hallmark of PMMA and PMA toxicity, which is often more pronounced and harder to manage than that induced by MDMA.
The delayed onset of action of PMMA and PMA compared to MDMA is another critical factor contributing to their toxicity. Users expecting the more rapid effects of MDMA may be inclined to take additional doses, leading to a dangerous accumulation of the compound and a significantly increased risk of overdose.
From a drug development perspective, the structure-activity relationships gleaned from comparing these molecules are invaluable. The addition of a methoxy group at the 4-position of the phenyl ring, as seen in PMA and PMMA, appears to confer potent MAO-A inhibitory activity and enhanced serotonergic selectivity. The N-methylation of PMA to form PMMA results in a compound that retains strong serotonin-releasing properties. These insights can guide the design of novel compounds with specific selectivities for different monoamine transporters and enzymes, potentially leading to the development of more targeted therapeutics for conditions such as depression, anxiety, and neurodegenerative disorders.
Conclusion
This compound (PMMA) and its close analog PMA exhibit a distinct pharmacological profile characterized by potent serotonin release and significant MAO-A inhibition, with relatively weak effects on the dopaminergic system. This contrasts sharply with MDMA, which has a more balanced action on both serotonin and dopamine release and is a weaker MAO inhibitor. These fundamental differences in their interaction with monoamine systems are directly responsible for their varied physiological effects and, most critically, their disparate toxicity profiles. A thorough understanding of these nuances, supported by robust experimental data, is essential for the scientific community to address the challenges posed by emerging psychoactive substances and to advance the development of safer and more effective neurotherapeutics.
References
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(No author given). (n.d.). MDMA (Ecstasy) enhances 5-HT1A receptor density and 8-OH-DPAT-induced hypothermia: blockade by drugs preventing 5-hydroxytryptamine depletion. PubMed. Retrieved from [Link]
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Leonardi, E. T., & Azmitia, E. C. (1994). MDMA (ecstasy) inhibition of MAO type A and type B: comparisons with fenfluramine and fluoxetine (Prozac). Neuropsychopharmacology, 10(4), 231-8. Retrieved from [Link]
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Pifl, C., et al. (2005). Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters. Journal of Pharmacology and Experimental Therapeutics, 314(1), 346-54. Retrieved from [Link]
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(No author given). (n.d.). 2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl). PubMed Central. Retrieved from [Link]
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(No author given). (n.d.). (R)-MDMA. Wikipedia. Retrieved from [Link]
-
(No author given). (n.d.). Involvement of 5-HT2A receptors in MDMA reinforcement and cue-induced reinstatement of MDMA-seeking behaviour. International Journal of Neuropsychopharmacology. Retrieved from [Link]
-
(No author given). (n.d.). Paramethoxyamphetamine (PMA). National Drug & Alcohol Research Centre. Retrieved from [Link]
-
Steuer, A. E., et al. (2016). Inhibition potential of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites on the in vitro monoamine oxidase (MAO)-catalyzed deamination of the neurotransmitters serotonin and dopamine. Toxicology Letters, 243, 41-8. Retrieved from [Link]
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(No author given). (n.d.). 5-HT2A receptor. Wikipedia. Retrieved from [Link]
-
(No author given). (n.d.). MDMA-Induced Dissociative State not Mediated by the 5-HT2A Receptor. Frontiers. Retrieved from [Link]
-
(No author given). (n.d.). para-Methoxymethamphetamine. Wikipedia. Retrieved from [Link]
-
(No author given). (n.d.). Involvement of 5-HT2A receptors in MDMA reinforcement and cue-induced reinstatement of MDMA-seeking behaviour. PubMed. Retrieved from [Link]
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(No author given). (n.d.). Monoamine Oxidase-B Mediates Ecstasy-Induced Neurotoxic Effects to Adolescent Rat Brain Mitochondria. PubMed Central. Retrieved from [Link]
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Darvesh, A. S., & Gudelsky, G. A. (2009). Role of serotonin and/or norepinephrine in the MDMA-induced increase in extracellular glucose and glycogenolysis in the rat brain. Neuropharmacology, 57(4), 421-7. Retrieved from [Link]
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(No author given). (n.d.). para-Methoxyamphetamine. Wikipedia. Retrieved from [Link]
-
(No author given). (n.d.). 3,4-Methylenedioxyamphetamine. Wikipedia. Retrieved from [Link]
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(No author given). (n.d.). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine. ResearchGate. Retrieved from [Link]
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(No author given). (n.d.). Inhibition potential of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites on the in vitro monoamine oxidase (MAO)-catalyzed deamination of the neurotransmitters serotonin and dopamine | Request PDF. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). Most phenethylamines act as either central nervous system stimulants, or as hallucinogens. Unodc. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 1-(4-methoxyphenyl)-N-methylethanamine
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available 1-(4-methoxyphenyl)-N-methylethanamine, a key intermediate in various research and development endeavors. We will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (both achiral and chiral), Gas Chromatography-Mass Spectrometry, and Nuclear Magnetic Resonance spectroscopy.
The Criticality of Purity in Research and Development
This compound is a substituted phenethylamine derivative. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, unexpected side reactions, and compromised data integrity. Therefore, a multi-pronged analytical approach is essential to ensure the quality of this critical reagent.
Understanding Potential Impurities: A Synthesis-Based Approach
A common synthetic route to this compound involves the reductive amination of 4-methoxyphenylacetone with methylamine. This process, while effective, can introduce several impurities. Understanding the synthetic pathway is crucial for identifying potential contaminants.
Potential Impurities:
-
Starting Materials: Unreacted 4-methoxyphenylacetone and methylamine.
-
Byproducts of Reductive Amination:
-
Imines: The intermediate imine, N-(1-(4-methoxyphenyl)propan-2-ylidene)-N-methylmethanamine, may persist if the reduction is incomplete.
-
Secondary Amine from Primary Amine Impurity: If the methylamine reagent contains ammonia, the primary amine analogue, 1-(4-methoxyphenyl)ethan-2-amine, could be formed.
-
Over-alkylation Products: Although less common, the formation of tertiary amines is a possibility.
-
-
Enantiomeric Impurity: As the molecule possesses a chiral center, the presence of the undesired enantiomer is a critical purity parameter, especially in stereospecific applications.
Comparative Analysis of Analytical Techniques
We will now explore the application of three powerful analytical techniques for the comprehensive purity assessment of this compound. For the purpose of this guide, we will analyze hypothetical samples from three different commercial suppliers (Vendor A, Vendor B, and Vendor C).
High-Performance Liquid Chromatography (HPLC) for Achiral Purity Assessment
HPLC is a cornerstone technique for separating and quantifying components in a mixture. For achiral purity, a reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program:
-
Start with a low percentage of organic phase (e.g., 20% B) and gradually increase to elute more hydrophobic compounds. A typical gradient might be 20-80% B over 15 minutes.
Detection:
-
UV at 225 nm, where the phenyl ring exhibits strong absorbance.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Caption: Workflow for achiral purity analysis by HPLC-UV.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
For applications where stereochemistry is critical, determining the enantiomeric excess (e.e.) is paramount. Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based, such as a Daicel CHIRALPAK series)
Mobile Phase:
-
Typically a normal-phase mobile phase, such as a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine to improve peak shape. The exact ratio will need to be optimized for the specific column and compound.
Detection:
-
UV at 225 nm.
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data for structural elucidation.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas:
-
Helium at a constant flow rate.
Temperature Program:
-
Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
Mass Spectrometer:
-
Operated in electron ionization (EI) mode.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Caption: Workflow for impurity profiling by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for assessing purity by comparing the integrals of signals from the main compound to those of impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
Solvent:
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the deuterated solvent. For quantitative analysis, a certified internal standard with a known concentration is added.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 1-(4-methoxyphenyl)-N-methylethanamine
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is a critical analytical challenge in the synthesis and characterization of chiral molecules. This guide provides an in-depth, objective comparison of established analytical techniques for the determination of the enantiomeric excess of the chiral secondary amine, 1-(4-methoxyphenyl)-N-methylethanamine. We will explore the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, providing supporting experimental data and field-proven insights to inform your selection of the most suitable method.
Introduction: The Significance of Enantiomeric Purity
The differential pharmacological and toxicological profiles of enantiomers in drug development underscore the regulatory and scientific necessity for accurate enantiomeric purity assessment.[1][2] The subject of this guide, this compound, is a chiral secondary amine whose stereochemical integrity is paramount in asymmetric synthesis and pharmaceutical applications. The choice of analytical technique for e.e. determination is a pivotal decision, influenced by factors such as sample matrix, required sensitivity, available instrumentation, and the need for high-throughput screening.[3]
Comparative Analysis of Analytical Methodologies
The three principal techniques for determining the enantiomeric excess of chiral amines are Chiral HPLC, Chiral GC, and NMR Spectroscopy. Each method operates on a distinct principle of enantiomeric discrimination and presents a unique set of advantages and limitations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[4] | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.[5] | Formation of diastereomers with distinct NMR spectra using chiral derivatizing or solvating agents.[6] |
| Sample Throughput | Moderate to high, amenable to automation. | High, particularly with fast temperature gradients. | Generally lower, requires sample preparation for derivatization. |
| Sensitivity | High (typically µg/mL to ng/mL). | Very high (typically pg/mL to ng/mL). | Lower (typically mg/mL). |
| Resolution | Generally excellent, highly tunable with mobile phase composition.[7] | Excellent for volatile compounds. | Dependent on the choice of chiral auxiliary and magnetic field strength. |
| Method Development | Can be complex, requiring screening of columns and mobile phases. | Requires optimization of temperature programs and potentially derivatization. | Involves selection of a suitable chiral auxiliary and optimization of molar ratios. |
| Sample Preparation | Minimal, direct injection of dissolved sample. | May require derivatization to improve volatility and thermal stability.[5] | Requires derivatization (covalent bond formation) or complexation (non-covalent interaction). |
| Instrumentation | Widely available in analytical laboratories. | Common, but requires a GC system. | Standard NMR spectrometer is sufficient. |
| Data Interpretation | Straightforward, based on peak area integration. | Straightforward, based on peak area integration. | Requires careful integration of distinct diastereomeric signals. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[4] The underlying principle is the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to different retention times.
The selection of the CSP is the most critical parameter in chiral HPLC method development. For chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type (brush-type) CSPs are often successful.[2] The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is crucial for optimizing the separation by influencing the interactions between the analyte and the CSP. Acidic or basic additives are often employed to improve peak shape and resolution for amine compounds.[7]
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Objective: To determine the enantiomeric excess of this compound using Chiral HPLC.
Materials:
-
This compound sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Chiral stationary phase column (e.g., Daicel CHIRALPAK® AD-H or equivalent)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a 90:10 (v/v) ratio. Add 0.1% TFA to the mobile phase to improve peak shape. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will be separated and detected as distinct peaks.
-
Enantiomeric Excess (e.e.) Calculation: Calculate the e.e. using the peak areas of the two enantiomers (A1 and A2) with the following formula:
-
e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8]
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds.[5] For non-volatile or polar compounds like amines, derivatization is often necessary to enhance their volatility and improve chromatographic performance.
The choice of a chiral stationary phase is paramount, with cyclodextrin-based columns being widely used for the separation of enantiomers of various compound classes, including amines.[1] Derivatization of the secondary amine with an achiral reagent, such as trifluoroacetic anhydride (TFAA), converts the enantiomers into more volatile and less polar diastereomeric derivatives that can be effectively separated on a chiral GC column.
Experimental Workflow: Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Objective: To determine the enantiomeric excess of this compound using Chiral GC after derivatization.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Chiral GC column (e.g., Astec CHIRALDEX™ G-TA or equivalent)
-
GC system with a Flame Ionization Detector (FID)
Procedure:
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of the this compound sample in 1 mL of anhydrous DCM.
-
Add 100 µL of TFAA.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
-
GC Conditions:
-
Column: Astec CHIRALDEX™ G-TA (30 m x 0.25 mm, 0.12 µm)
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 120 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
-
Analysis: Inject an aliquot of the derivatized sample into the GC.
-
Enantiomeric Excess (e.e.) Calculation: Calculate the e.e. from the integrated peak areas of the two diastereomeric derivatives.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a powerful alternative for e.e. determination by converting the enantiomeric pair into a mixture of diastereomers, which exhibit distinct chemical shifts in the NMR spectrum.[6] This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[9] The secondary amine analyte reacts with enantiomerically pure Mosher's acid chloride to form stable diastereomeric amides.
The formation of a covalent bond between the amine and the chiral derivatizing agent leads to the creation of diastereomers with significantly different chemical environments. The anisotropic effect of the phenyl ring in the Mosher's acid moiety causes differential shielding of the protons in the two diastereomers, resulting in well-resolved signals in the ¹H NMR spectrum.[10] The use of both (R)- and (S)-MTPA can aid in the assignment of absolute configuration.[11]
Logical Relationship: Mosher's Acid Derivatization
Caption: Principle of e.e. determination using a chiral derivatizing agent.
Objective: To determine the enantiomeric excess of this compound using Mosher's acid derivatization and ¹H NMR analysis.
Materials:
-
This compound sample (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine
-
NMR tube
Procedure:
-
Derivatization:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl.
-
Cap the NMR tube and gently agitate to mix the reactants. Allow the reaction to proceed at room temperature for 1-2 hours, or until completion.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the N-methyl or the methoxy protons) in the two diastereomeric amides.
-
Integrate the areas of these two signals.
-
-
Enantiomeric Excess (e.e.) Calculation: Calculate the e.e. from the integrated areas of the diastereomeric signals.
Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[12] This interaction induces small but measurable differences in the chemical shifts of the analyte's protons.
The effectiveness of a CSA depends on the strength and stereospecificity of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and the analyte.[13] For amines, chiral acids or alcohols like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) can be effective CSAs.[6] This method is advantageous as it is non-destructive and requires minimal sample preparation.
Conclusion and Recommendations
The choice of the most appropriate method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is a robust and versatile technique that offers excellent resolution and is suitable for routine quality control. Its high accuracy and precision make it a preferred method when reliable quantitative data is paramount.
-
Chiral GC provides exceptional sensitivity and is an excellent choice for trace analysis, provided that the analyte is volatile or can be readily derivatized.
-
NMR spectroscopy with chiral auxiliaries , particularly the Mosher's acid method, is a powerful tool for both e.e. determination and the assignment of absolute configuration. While less sensitive than chromatographic methods, it provides valuable structural information and is often used for the characterization of novel chiral compounds.
For routine analysis in a drug development setting, a validated Chiral HPLC method is often the most practical and reliable choice. For high-sensitivity applications or when dealing with complex matrices where analyte volatility can be exploited, Chiral GC is a strong contender. NMR with chiral derivatizing agents remains an indispensable tool in a research and development environment for the unambiguous structural elucidation of chiral molecules.
References
-
Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 749-753. [Link]
- Google Patents. (2018). Preparation method of chiral amine compound. CN108440307B.
-
Kusaka, Y., et al. (2018). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 23(11), 2841. [Link]
-
Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26058-26065. [Link]
-
SIELC Technologies. Separation of 1-(4-(Methoxymethyl)phenyl)ethan-1-one on Newcrom R1 HPLC column. [Link]
-
Sgrizzi, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12975-12985. [Link]
-
Harvard University. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
-
Wang, Y., et al. (2004). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1033(2), 279-286. [Link]
-
Seco, J. M., et al. (2004). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 69(11), 3899-3906. [Link]
-
Hoyt, M. T., et al. (2014). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 91(9), 1476-1479. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). NMR chiral solvating agents. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-61. [Link]
-
Uccello-Barretta, G., et al. (2010). Differentiation of Chiral Compounds Using NMR Spectroscopy. In Chiral Recognition in Separation Methods. Springer. [Link]
-
Muñoz, L., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(23), 8171-8177. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Ahmed, A. K. L., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 310-321. [Link]
-
Zhang, Y., et al. (2023). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. Analytical Chemistry, 95(42), 15636-15642. [Link]
-
Kaźmierczak-Barańska, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4936. [Link]
-
Stringham, R. W., & Lynam, K. G. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1097(1-2), 164-170. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Li, Z., et al. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry, 8, 589. [Link]
-
Wang, D. H., et al. (2016). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Molecules, 21(11), 1539. [Link]
-
Virginia Tech. (n.d.). Chiral Separations Introduction. [Link]
-
Flashman, E., et al. (2016). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. The Royal Society of Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-methoxyphenyl)-N-methylethanamine (PMMA)
Executive Summary
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-methoxyphenyl)-N-methylethanamine, a compound commonly known as para-Methoxy-N-methylamphetamine (PMMA). As a DEA Schedule I controlled substance and a hazardous chemical, PMMA presents significant legal and safety challenges in a laboratory setting.[1][2] The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing regulatory adherence, operational safety, and scientific integrity. The core directive of this document is to ensure that this substance is rendered non-retrievable in a manner that is safe, documented, and compliant with all relevant federal and local regulations.
Foundational Knowledge: Understanding the Risk Profile of PMMA
This compound (PMMA) is a structural analog of methamphetamine and a potent serotonergic agent.[2][3] Its classification as a DEA Schedule I controlled substance signifies a high potential for abuse and no currently accepted medical use in the United States.[1][4] Beyond its regulatory status, the compound is associated with severe toxicity. Adherence to proper handling and disposal protocols is not merely a matter of compliance but a critical safety imperative.
Hazard Identification and GHS Classification
The acute and chronic hazards associated with PMMA necessitate stringent safety controls. The compound is classified as acutely toxic and corrosive, with the potential for severe systemic effects.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H300 | Fatal if swallowed. | Cayman Chemical[5] |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled. | Cayman Chemical[5] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | PubChem[6] |
| Serious Eye Damage | H318 | Causes serious eye damage. | PubChem[6] |
| Target Organ Toxicity | H373 | May cause damage to organs through prolonged or repeated exposure. | Cayman Chemical[5] |
| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects. | PubChem[6] |
This table summarizes aggregated data from multiple sources. Always refer to the specific Safety Data Sheet (SDS) provided with your product.
The causality behind these classifications is linked to its chemical structure as a substituted phenethylamine, a class of compounds known for potent biological activity.[7][8] The primary routes of exposure are inhalation, ingestion, and skin contact, each carrying the risk of severe or fatal outcomes.
The Regulatory Framework: Navigating DEA and EPA Requirements
The disposal of PMMA is governed by at least two primary federal agencies: the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
-
DEA Regulations: As a Schedule I substance, the DEA's primary concern is preventing diversion.[1] Regulations under Title 21 Code of Federal Regulations (CFR) Part 1317 mandate that any disposal of a controlled substance must render it "non-retrievable." [9][10] This standard effectively requires the substance to be physically or chemically destroyed to the point that it cannot be transformed into a usable form.
-
EPA Regulations: Under the Resource Conservation and Recovery Act (RCRA), chemical waste may be classified as "hazardous waste."[11] Given its toxicity and other hazardous characteristics, PMMA waste and materials contaminated with it must be managed as hazardous waste.[12]
When a substance is regulated by both the DEA and the EPA, the most stringent requirements must be followed. For PMMA, this means the disposal method must not only comply with hazardous waste management practices but also meet the DEA's "non-retrievable" standard.[13]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures a self-validating system where safety and compliance are integrated at every stage. On-site chemical neutralization by laboratory personnel is not recommended due to the high toxicity of PMMA and the stringent DEA requirement for witnessed, documented destruction. The only authoritative and defensible method is to use a licensed third-party contractor.
Step 1: Waste Characterization and Segregation
Properly identifying and segregating PMMA waste is the critical first step.
-
Identify all PMMA waste streams: This includes:
-
Unused or expired pure PMMA (solid or solution).
-
Grossly contaminated items (e.g., glassware with visible residue, spill cleanup materials).
-
Trace-contaminated items (e.g., used personal protective equipment (PPE), weigh boats, pipette tips).
-
-
Segregate Waste:
-
Controlled Substance Hazardous Waste: Place pure PMMA, expired stock, and grossly contaminated materials into a dedicated, sealable, and properly labeled hazardous waste container. This container must be clearly marked as containing a DEA Schedule I substance.
-
Trace Contaminated Waste: While some institutional policies may vary, it is best practice to manage trace-contaminated items, such as gloves and bench paper, as hazardous waste to prevent any potential for environmental release or regulatory scrutiny.
-
Step 2: Adherence to Personal Protective Equipment (PPE) Standards
Given that PMMA is fatal if inhaled or swallowed and causes severe skin burns, a robust PPE protocol is mandatory.[5][14]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile), changing them immediately if contamination occurs.
-
Eye/Face Protection: Use safety glasses with side shields and a face shield.
-
Skin and Body Protection: Wear a lab coat. For handling larger quantities or cleaning spills, chemical-resistant coveralls are required.
-
Respiratory Protection: All handling of powdered PMMA or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[14]
Step 3: Secure Packaging and Labeling for Disposal
Proper packaging and labeling are essential for safe transport and regulatory compliance.
-
Select Appropriate Containers: Use UN-rated, leak-proof containers that are compatible with the chemical.
-
Labeling: The container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., Toxic, Corrosive).
-
A clear indication that it contains a "DEA Schedule I Controlled Substance."
-
The accumulation start date.
-
Step 4: Secure Storage Pending Disposal
All PMMA, including waste designated for disposal, must be stored in a securely locked, substantially constructed cabinet or safe, compliant with DEA regulations for Schedule I substances. Access must be strictly limited to authorized personnel.[15]
Step 5: Engaging a Certified Disposal Contractor
Disposal must be handled by a contractor who is both an EPA-permitted hazardous waste hauler and a DEA-registered reverse distributor.
-
Verify Credentials: Before contracting, ensure the company provides proof of both EPA and DEA credentials.
-
Schedule Pickup: Arrange for the collection of the waste. The contractor will provide the necessary shipping manifests and chain-of-custody paperwork.
Step 6: Documentation and Record-Keeping (The Self-Validating System)
Meticulous documentation is the cornerstone of DEA compliance.
-
DEA Form 41: A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed for the disposal of any controlled substance. This form documents the substance, quantity, and method of destruction. Your disposal contractor will assist in completing and processing this form.
-
Chain of Custody: Maintain all records provided by the disposal contractor, including the hazardous waste manifest and certificate of destruction. These documents provide the auditable trail proving the substance was rendered non-retrievable.[10]
-
Internal Records: Log the disposal in your laboratory's controlled substance inventory records, noting the date, quantity, and disposal vendor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the compliant disposal of PMMA.
Caption: Logical workflow for the disposal of this compound (PMMA).
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.[14]
-
Inhalation: Move the affected person to fresh air immediately. Call a poison center or doctor.[14]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[14]
-
Spill Cleanup: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable, closed container for disposal as hazardous waste. Do not allow the substance to enter drains.[16]
References
- Title: SAFETY DATA SHEET: (S)-(-)-1-(4-Methoxyphenyl)ethylamine Source: Fisher Scientific URL: [Referenced from search result, direct URL not provided]
- Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Referenced from search result, direct URL not provided]
- Title: SAFETY DATA SHEET: 2-(3,4-Dimethoxyphenyl)-N-methylethylamine Source: TCI Chemicals URL: [Referenced from search result, direct URL not provided]
-
Title: 4-Methoxymethamphetamine Source: PubChem, National Institutes of Health URL: [Link]
- Title: p-METHOXYMETHAMPHETAMINE Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL: [Referenced from search result, direct URL not provided]
-
Title: para-Methoxymethamphetamine Source: Wikipedia URL: [Link]
-
Title: Drug Disposal Information Source: DEA Diversion Control Division URL: [Link]
-
Title: 1-(4-Methoxyphenyl)ethanamine Source: PubChem, National Institutes of Health URL: [Link]
- Title: Safety Data Sheet: para-Methoxymethamphetamine (hydrochloride) Source: Cayman Chemical URL: [Referenced from search result, direct URL not provided]
-
Title: Phenethylamine Source: Wikipedia URL: [Link]
- Title: Pharmaceutical Waste Disposal: DEA Controlled Substance Compliance Source: MedPro Disposal URL: [Referenced from search result, direct URL not provided]
-
Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: PubMed Central, National Institutes of Health URL: [Link]
- Title: RCRA Hazardous Waste Identification of Methamphetamine Production Process By-Products Source: U.S. Environmental Protection Agency (EPA) URL: [Referenced from search result, direct URL not provided]
-
Title: DEA Controlled Substances Guide Source: Division of Research Safety, University of Illinois URL: [Link]
- Title: DEA Controlled Substance Disposal: Guidelines for Legal Compliance Source: MLI Environmental URL: [Referenced from search result, direct URL not provided]
- Title: Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine Source: AK Scientific, Inc. URL: [Referenced from search result, direct URL not provided]
-
Title: USP 800 & Hazardous Drug Disposal Source: Stericycle URL: [Link]
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-
Title: Disposal of Controlled Substances Source: Federal Register URL: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
